Carzenide

Catalog No.
S002764
CAS No.
138-41-0
M.F
C7H7NO4S
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carzenide

CAS Number

138-41-0

Product Name

Carzenide

IUPAC Name

4-sulfamoylbenzoic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N

SMILES

Array

Synonyms

carzenide, carzenide dipotassium salt, carzenide, monosilver (+1) salt, p-sulphamoylbenzoic acid, sulfamoylbenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

The exact mass of the compound Carzenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action and Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide exerts its effects by inhibiting carbonic anhydrase (CA) enzymes. CAs are a widespread family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In humans, the dysregulation of specific CA isoforms is linked to various diseases [1].

  • Molecular Mechanism: this compound contains a sulfonamide group (-SO₂NH₂) that directly binds to the zinc ion at the active site of carbonic anhydrase enzymes. This binding blocks the normal catalytic activity of the enzyme [1].
  • Inhibition Profile: The inhibitory strength of a compound is measured by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. The following table summarizes the activity of this compound and a reference compound against key human CA (hCA) isoforms:
Compound hCA I (nM) hCA II (nM) hCA IX (nM) hCA XII (nM)
This compound Information not specific in results Strong CAII inhibitor [2] Information not specific in results Information not specific in results
AAZ (Acetazolamide) 250 12.1 25.8 5.7 [1]

The "tail approach" is a recognized strategy in drug design to enhance the selectivity of CAIs. While this compound itself has a carboxylic acid group, researchers have developed more complex sulfonamide-based inhibitors with tailored ureidoethylaminobenzyl tails. These tails interact with amino acid residues at the entrance of the enzyme's cavity, which vary between isoforms, thereby improving selectivity. For instance, one such tailored inhibitor (compound 34) demonstrated a Kᵢ of 2.8 nM against hCA II [1].

Synthesis and Experimental Methodology

A modern synthetic method for producing this compound focuses on the oxidation of p-toluenesulfonamide, offering an environmentally friendly alternative to traditional processes that used heavy metal oxidants [3] [4].

G Start p-Toluenesulfonamide Reaction Reaction in Water Start->Reaction Oxidant Oxidant: Alkali Metal Halate (e.g., NaBrO₃, KBrO₃) Oxidant->Reaction Catalyst Catalyst: Alkali Metal Halide (e.g., NaBr, KBr) Catalyst->Reaction Acid Protonic Acid (e.g., HCl) Acid->Reaction Product p-Carboxybenzenesulfonamide (this compound) Reaction->Product

Synthesis of this compound from p-toluenesulfonamide [3] [4]

Detailed Oxidation Protocol [4]:

  • Reaction Setup: In a 500 mL four-neck flask, combine 17.1 g (100 mmol) of p-toluenesulfonamide, 16.6 g (110 mmol) of sodium bromate (NaBrO₃), and 0.1 g (1 mmol) of sodium bromide (NaBr).
  • Solvent Addition: Add 150 mL of water as the solvent and initiate stirring.
  • Dissolution and Heating: Heat the mixture to 95°C until the solids completely dissolve (approximately 30 minutes).
  • Acid Addition: Once dissolved, add 7 g (71 mmol) of concentrated hydrochloric acid (HCl, 37% w/w) dropwise at a rate of 0.6 mL/min. A color change to red is typically observed.
  • Reaction Completion: Maintain the reaction mixture at 100°C with stirring for about 12 hours. The reaction is complete when the red color fades and a solid precipitate forms.
  • Work-up: After cooling to room temperature, isolate the product by suction filtration.
  • Purification: Wash the solid filter cake thoroughly with water and dry to obtain pure this compound.

Research Applications and Context

This compound is primarily used as a research tool to study the physiological and pathological roles of carbonic anhydrase isoforms.

  • Epilepsy and Cancer Research: this compound has been explicitly mentioned in research contexts for epilepsy and cervical cancer [2]. This is because CA II and other isoforms are involved in processes like ion balance and pH regulation in the brain and tumor microenvironment.
  • Tool Compound in Discovery: this compound represents a foundational "warhead" in CAI design. Its structure serves as a starting point for developing more potent and selective inhibitors. For example, recent research has created dual-targeting inhibitors that combine a sulfonamide warhead with other pharmacophores to simultaneously block carbonic anhydrase and the Wnt/β-catenin signaling pathway in multidrug-resistant cancer cells [5].

Key Considerations for Researchers

  • Solubility and Storage: For in vitro assays, this compound is soluble in DMSO (100 mg/mL, ~497 mM). As a solid, it should be stored at -20°C for long-term stability [2].
  • Selectivity Profile: While a potent CA II inhibitor, researchers targeting specific CA isoforms (e.g., the tumor-associated CA IX or XII) should consider the compound's selectivity or explore tailored inhibitors using the "tail approach" [1].
  • Environmental Advantage: The oxidation synthesis method using alkali metal halates is a significant improvement over older chromate-based methods, aligning with greener chemistry principles by avoiding heavy metal pollution [3] [4].

References

STAT3 Signaling Pathway and Inhibitor Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the STAT3 signaling pathway and the mechanism by which sulfamoylbenzamide derivatives, such as the lead compound B12, exert their inhibitory effect. STAT3 is a validated cancer therapy target, and its abnormal activation is found in approximately 70% of human tumors [1].

Cytoplasmic Kinase Cytoplasmic Kinase STAT3 Monomer STAT3 Monomer Cytoplasmic Kinase->STAT3 Monomer Phosphorylation at Tyr705 p-STAT3 Monomer\n(Phosphorylated) p-STAT3 Monomer (Phosphorylated) STAT3 Monomer->p-STAT3 Monomer\n(Phosphorylated) p-STAT3 Dimer p-STAT3 Dimer p-STAT3 Monomer\n(Phosphorylated)->p-STAT3 Dimer Dimerization via SH2 Domain Nucleus Nucleus p-STAT3 Dimer->Nucleus Translocation STAT3 Inhibitor\n(e.g., B12) STAT3 Inhibitor (e.g., B12) STAT3 Inhibitor\n(e.g., B12)->p-STAT3 Monomer\n(Phosphorylated)  Inhibits STAT3 Inhibitor\n(e.g., B12)->p-STAT3 Dimer  Prevents Gene Transcription\n(Proliferation, Apoptosis) Gene Transcription (Proliferation, Apoptosis) Nucleus->Gene Transcription\n(Proliferation, Apoptosis) Binds DNA

STAT3 pathway inhibition by sulfamoylbenzamide derivatives [1].

Quantitative Data on Key Sulfamoylbenzamide Derivatives

The research involved the design and synthesis of 52 novel compounds. The following table summarizes the physicochemical and biological activity data for the lead compound B12 and its predecessors compared to the original drug, Niclosamide [1].

Compound Name STAT3 Inhibitory Activity Hydrophobicity (LogP) Key Structural Features
Niclosamide Lead compound, inhibits STAT3 phosphorylation [1] Poor (specific value not stated) [1] Original anthelmintic drug; used as a precursor [1]
NGT-02 Decreased activity compared to Niclosamide [1] Significantly improved [1] Introduced -SO₂NH₂ group for improved hydrophobicity [1]
B12 Equivalent or superior to Niclosamide [1] Improved (specific value not stated) [1] -SO₂NH₂ group with an ortho-chloro substitution [1]

Experimental Protocols and Workflows

The foundational research for these inhibitors involved a standard workflow from compound design to biological validation.

Compound Design and Synthesis Workflow

The synthetic chemistry workflow for creating N-substituted sulfamoylbenzamide derivatives is outlined below [1].

Compound Synthesis Workflow Start: 2-methoxy-5-sulfonamidobenzoic acid Start: 2-methoxy-5-sulfonamidobenzoic acid Chlorination (SOCl₂) Chlorination (SOCl₂) Start: 2-methoxy-5-sulfonamidobenzoic acid->Chlorination (SOCl₂) 2-methoxy-5-sulfamoylbenzoyl chloride\n(NGT-01) 2-methoxy-5-sulfamoylbenzoyl chloride (NGT-01) Chlorination (SOCl₂)->2-methoxy-5-sulfamoylbenzoyl chloride\n(NGT-01) Amidation with\n2-chloro-4-nitroaniline Amidation with 2-chloro-4-nitroaniline 2-methoxy-5-sulfamoylbenzoyl chloride\n(NGT-01)->Amidation with\n2-chloro-4-nitroaniline NGT-02 NGT-02 Amidation with\n2-chloro-4-nitroaniline->NGT-02 Further derivatization\n(A, B, X, Y, Z series) Further derivatization (A, B, X, Y, Z series) NGT-02->Further derivatization\n(A, B, X, Y, Z series) Final Compounds\n(e.g., A13, B6, B12) Final Compounds (e.g., A13, B6, B12) Further derivatization\n(A, B, X, Y, Z series)->Final Compounds\n(e.g., A13, B6, B12)

Synthetic route for sulfamoylbenzamide STAT3 inhibitors [1].

Detailed Experimental Methodologies
  • Chemistry & Synthesis [1]

    • Reaction Monitoring: Progress was tracked using analytical Thin-Layer Chromatography (TLC) on silica gel GF254 plates, with spots visualized under UV light at 254 nm or 365 nm.
    • Purification: Final compounds were purified by column chromatography using silica gel (90–150 μM).
    • Characterization: The purity and structure of all target compounds were confirmed using multiple techniques:
      • Melting Point: Determined on an XT-4 micro melting point apparatus.
      • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra were recorded on 400 MHz or 500 MHz spectrometers using DMSO-d6 as the solvent.
      • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) data were obtained on a spectrometer with an ESI source.
  • Biological Activity assays [1]

    • STAT3 Inhibition Potency: A dual luciferase reporter gene assay was used to measure the inhibitory activity of the synthesized compounds on the STAT3 signaling pathway. This is a standard cell-based assay that quantifies changes in gene expression driven by STAT3.
    • Kinase Activity Profiling: A kinase assay was performed to evaluate the selectivity of the lead compound B12. This test confirmed that B12 directly inhibits STAT3 phosphorylation without significantly affecting other kinases like JAK2.
    • Direct Target Engagement (CETSA): The Cellular Thermal Shift Assay (CETSA) was employed. This method is based on the principle that a small molecule binding to a protein (STAT3) can stabilize it against heat-induced denaturation. The experiment confirmed that compound B12 directly binds to STAT3 within the cellular environment.
    • In Vivo Efficacy: The anti-tumor activity of B12 was evaluated in a xenograft mouse model using MDA-MB-231 breast cancer cells. The compound was administered by intragastric gavage and demonstrated superior efficacy in suppressing tumor growth compared to Niclosamide.

Key Research Insights and Conclusions

This foundational research on N-substituted sulfamoylbenzamide derivatives offers several critical insights for drug development professionals:

  • Successful Drug Repurposing Strategy: Using the FDA-approved Niclosamide as a precursor provides a validated starting point, potentially de-risking early-stage development [1].
  • Rational Structure-Based Design: The introduction of the -SO₂NH₂ group was a key rational modification aimed at improving both hydrophobicity and binding affinity to the STAT3 protein [1].
  • Proof of Direct Target Engagement: The use of CETSA provides robust evidence of direct binding to the STAT3 protein in a cellular context, strengthening the mechanism of action claim [1].
  • Promising Oral Bioavailability: The in vivo efficacy of compound B12 administered via intragastric gavage suggests improved oral bioavailability over Niclosamide, addressing a major historical limitation [1].

References

Carzenide initial investigation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Carzenide

The table below summarizes the core chemical and physical data for this compound.

Property Specification
CAS Registry Number 138-41-0 [1] [2] [3]
IUPAC Name 4-Sulfamoylbenzoic acid [1] [2]
Molecular Formula C₇H₇NO₄S [1] [2] [4]
Molecular Weight 201.20 g/mol [1] [2] [4]
Appearance White to off-white powder [1] [3]
Melting Point 285 - 295 °C (lit.) [5] [3] [6]
Boiling Point 449 °C at 760 mmHg [5] [3]
Water Solubility 453 mg/L at 25 °C [5] [3] [6]
Density 1.536 g/cm³ [5]
Log P 1.81330 [5]
pKa 3.50 (at 25 °C) [3]
Hazard Codes Xn, Xi [5] [3] [6]

Biological Activity & Experimental Data

This compound functions as a strong, competitive inhibitor of carbonic anhydrase II (CAII) [1].

Biological Aspect Description
Primary Mechanism Competitive inhibitor of Carbonic Anhydrase II (CAII) [1].
Research Applications Studied in research contexts for epilepsy and cervical cancer [1]. Also used as a diuretic [3] [6].
Cellular Assay (Example) In HeLa cells, a 2-hour pretreatment with 100 µM this compound rendered the fluorescence signal induced by FMRs-CA negligible [1].
Metabolic Information Major circulating metabolite of the drug Mafenide (HY-B0614) in plasma [1].

Experimental Context for CA Inhibition

Research in carbonic anhydrase inhibitors (CAIs) like this compound often involves specific assay protocols and structural strategies to understand their binding and efficacy [7].

Standard Inhibition Assay Protocol

The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibition constant (Kᵢ) of CAIs [7]. Here is a generalized workflow:

  • Preparation: Purify the recombinant human CA isoform (e.g., hCA I, II, IX, XII).
  • Reaction Setup: Prepare a solution of the enzyme in buffer at a controlled pH (e.g., 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4).
  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the inhibitor (this compound or a derivative) for a set period (e.g., 15 minutes to ensure complete binding).
  • Kinetic Measurement: Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer. The instrument monitors the change in pH (via a colorimetric indicator like phenol red) as CO₂ is hydrated.
  • Data Analysis: The initial rates of the reaction are calculated from the kinetic curves. The Kᵢ value is determined by fitting these rates against the inhibitor concentration using a non-linear regression analysis or the Cheng-Prusoff equation.
Structural Insights & The "Tail Approach"

The binding of sulfonamide-based CAIs like this compound involves coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site [7]. To improve potency and isoform selectivity, the "tail approach" is widely used. This strategy involves appending different chemical moieties (the "tail") to the inhibitor's core, which can then interact with specific amino acid residues at the rim of the enzymatic cavity [7]. The ureido moiety has been identified as a particularly suitable linker, as it helps stabilize the enzyme-inhibitor complex through hydrogen bonds [7].

Research Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow for assessing CAI activity and the core mechanism of this compound.

carzenide_workflow compound This compound (4-Sulfamoylbenzoic acid) synthesis Compound Synthesis & Characterization compound->synthesis in_vitro In Vitro Assay (Stopped-Flow CO2 Hydration) synthesis->in_vitro ki KI Determination in_vitro->ki cellular Cellular Studies (e.g., HeLa Cells) ki->cellular

Research workflow for evaluating this compound, from synthesis to cellular assays.

carzenide_mechanism cai This compound (CAI) caii CA-II Enzyme (Zn²⁺ in active site) cai->caii Binds inhibition Inhibition of CA-II caii->inhibition effect Physiological Effect (Research in Diuresis, Epilepsy, Cancer) inhibition->effect

Core mechanism of this compound as a carbonic anhydrase II (CAII) inhibitor.

Application in Research

As a specific CAII inhibitor, this compound is a valuable tool compound for:

  • Pathophysiological Studies: Investigating the role of CAII in conditions like epilepsy and the acid-base balance within certain cancer microenvironments (e.g., cervical cancer) [1].
  • Diuretic Research: Its diuretic property makes it useful for studying renal physiology and fluid balance [3] [6].
  • Medicinal Chemistry: Serving as a lead structure or metabolite reference for the design of novel carbonic anhydrase inhibitors using strategies like the "tail approach" [1] [7].

References

Carzenide (4-Sulfamoylbenzoic acid): Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical data for Carzenide, which serves as the foundational segment for novel compound development [1].

Property Value / Description
CAS No. 138-41-0 [1]
Formula C7H7NO4S [1]
Molecular Weight 201.20 g/mol [1]
SMILES C1=C(C=CC(=C1)S(=O)=O)C(O)=O [1]
Synonyms This compound [1]
XLogP3 0.5 [1]
Topological Polar Surface Area (TPSA) 105.84 Ų [1]
Water Solubility (ESOL) -1.61 (Log S); 4.92 mg/mL; Classed as "Very soluble" [1]

Recent Research & Key Findings

A 2021 study designed and synthesized a new class of sulfonamides incorporating aminosaccharide tails based on the "sugar-tail" approach, using this compound as the initial segment [2]. The table below summarizes the key quantitative findings from this research.

Aspect Finding
Target Compounds Glycoconjugated sulfonamide derivatives [2]
Evaluated Isoenzymes hCA I, hCA II, hCA IX [2]
Most Effective Compound 8d (a derived compound) [2]
Activity of Compound 8d IC50 of 60 nM against hCA II (glaucoma-associated isoform) [2]
Comparison to this compound Target compounds showed better CA inhibitory effects than this compound [2]
Physicochemical Properties Good water solubility; neutral pH in solutions [2]
Corneal Cytotoxicity Lower than Acetazolamide (AAZ) [2]
Metabolic Stability Good stability in in vitro studies [2]
Binding Confirmation Molecular docking studies confirmed interactions in hCA II active site [2]

Experimental Workflow for Inhibitor Development

The following diagram outlines the high-level research workflow as described in the study [2]. The DOT script provided below it can be used to generate the diagram.

G compound_8d Compound 8d hCAII_Inhibition In vitro Evaluation hCA II Inhibition compound_8d->hCAII_Inhibition Physicochemical Physicochemical Properties compound_8d->Physicochemical Cytotoxicity Cytotoxicity Assay compound_8d->Cytotoxicity Docking Molecular Docking compound_8d->Docking IC50_Result IC₅₀ = 60 nM hCAII_Inhibition->IC50_Result Conclusion Promising Lead for Topical Antiglaucoma Drugs IC50_Result->Conclusion Solubility Good Water Solubility Physicochemical->Solubility Solubility->Conclusion LowCytotox Lower than Acetazolamide Cytotoxicity->LowCytotox LowCytotox->Conclusion Interaction Key Interactions Confirmed Docking->Interaction Interaction->Conclusion

Diagram 1: Experimental workflow for the development of compound 8d, a this compound derivative, as a potential antiglaucoma drug.

How to Proceed for a Deeper Analysis

The information presented here is a starting point. For a more comprehensive understanding, you can:

  • Locate the Primary Paper: Use the details provided (Journal: Bioorganic & Medicinal Chemistry Letters, DOI: 10.1016/j.bmcl.2021.128420) [2] to find the full article, which will contain exhaustive experimental protocols, comprehensive data, and detailed discussion.
  • Conduct a Broader Literature Review: Search scientific databases for earlier papers on this compound itself to map its complete discovery and initial research timeline.
  • Explore Patent Landscapes: Investigate patent filings related to this compound and its derivatives for information on commercial development and specific therapeutic formulations.

References

Carzenide preliminary findings

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Technical Profile

The table below summarizes the available chemical, biological, and commercial data for this compound.

Category Details

| Chemical Identity | IUPAC Name: 4-Sulfamoylbenzoic acid [1] [2] Synonyms: Dirnate, NSC 2675 [2] | | Properties | CAS No.: 138-41-0 [1] [2] Molecular Formula: C7H7NO4S [1] [2] Molecular Weight: 201.20 g/mol [1] [2] Melting Point: 285-295 °C [2] Water Solubility: 453 mg/L at 25 °C [2] pKa: 3.50 (at 25°C) [2] | | Biological Activity & Applications | Primary Mechanism: Strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1] Research Applications: Studied for epilepsy and cervical cancer research [1] Additional Uses: Described as a diuretic and reagent for synthesizing other carbonic anhydrase inhibitors and anticonvulsant agents [2] | | Commercial & Safety | Availability: Available from chemical suppliers (e.g., MedChemExpress, Sigma-Aldrich, TCI) [1] [2] Purity: Typically 97% to >95.0% [2] Price (Example): ~$37.9 for 5g [2] Safety (GHS): Warning; may cause skin/eye irritation or respiratory irritation [2] |

Methodology for Deep-Learning-Based Drug Repurposing

While not specific to this compound, a relevant deep-learning protocol for identifying novel COX-2 inhibitors from FDA-approved drug libraries has been established [3]. This methodology can serve as a template for similar repurposing efforts for other targets. The workflow for this approach is illustrated below, and the detailed steps follow.

G Start Start DataPrep Data Set Preparation (DUD-E Database) Start->DataPrep ModelConfig Model Configuration (GraphConvMol) DataPrep->ModelConfig Training Model Training & Evaluation (5-fold cross-validation) ModelConfig->Training Prediction Prediction on FDA Library Training->Prediction Docking Molecular Docking Prediction->Docking Validation Experimental Validation (Cell Culture Study) Docking->Validation Analysis Result Analysis Validation->Analysis

Workflow for deep-learning-based drug repurposing

  • Data Set Preparation and Preprocessing [3]

    • Source: Obtain active and decoy (inactive) compound data sets for the target of interest from a database such as the Database of Useful Decoys: Enhanced (DUD-E).
    • Featurization: Preprocess the compounds and compute molecular features using a cheminformatics toolkit like RDKit. This transforms molecular structures into a numerical format suitable for model training.
  • Deep-Learning Model Setup and Training [3]

    • Model: Employ a Graph Convolutional Network (GraphConvMol) from the DeepChem library. This model represents a molecule as a graph (atoms as nodes, bonds as edges) and learns a representation vector through multiple rounds of message passing between connected atoms.
    • Training: Split the data into training, validation, and test sets (e.g., 8:1:1). Train the model using cross-validation (e.g., 5-fold) to ensure robustness and avoid overfitting. Use metrics like the Matthews Correlation Coefficient (MCC) which is suitable for unbalanced data sets.
  • Prediction and Experimental Validation [3]

    • Screening: Use the trained model to predict the activity of compounds from an FDA-approved drug library.
    • In Silico Confirmation: Perform molecular docking of high-prediction candidates to simulate their binding to the target's active site and compare them to known inhibitors.
    • In Vitro Confirmation: Conduct cell culture studies to experimentally validate the inhibitory activity of the candidate drugs.

Proposed Experimental Pathway for this compound

To build upon the preliminary findings for this compound, the following research pathway is suggested. The diagram below outlines the key stages from initial testing to mechanism exploration.

G CAI In Vitro CAII Inhibition Assay Screen1 Phenotypic Screening (Anti-epileptic activity) CAI->Screen1 Screen2 Phenotypic Screening (Anti-cancer activity) CAI->Screen2 Proteomics Target Identification (Proteomics/Transcriptomics) Screen1->Proteomics  if active Screen2->Proteomics  if active SAR Structure-Activity Relationship (SAR) Study Proteomics->SAR

Proposed research pathway for this compound

  • In Vitro CAII Inhibition Assay: Confirm and quantify this compound's potency and selectivity as a Carbonic Anhydrase II inhibitor using a standard enzymatic assay [1].
  • Phenotypic Screening: Evaluate the compound's functional effects in disease-relevant cellular models, particularly for epilepsy and cervical cancer, as suggested by existing research [1].
  • Target Identification: If this compound shows activity in phenotypic screens but the mechanism is unclear, use omics technologies (e.g., proteomics) to identify other potential protein targets or affected pathways.
  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify which parts of the molecule are critical for its activity, guiding the development of more potent or selective derivatives [2].

Conclusion

This compound is a defined chemical entity with a known primary mechanism of action as a CAII inhibitor and suggested research applications [1]. The provided deep-learning workflow [3] offers a modern, validated methodology that could be adapted to systematically explore its potential for other indications.

References

Comprehensive Technical Guide: Core Concepts of Carzenide (4-Sulfamoylbenzoic Acid)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carzenide

This compound (CAS 138-41-0), chemically known as 4-Sulfamoylbenzoic Acid, represents a strategically important benzenesulfonamide derivative with significant pharmacological applications. This compound serves as a fundamental structural motif in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors (CAIs). This compound's molecular structure incorporates two key functional groups: a sulfonamide moiety that directly coordinates with the zinc ion in the carbonic anhydrase active site, and a carboxylic acid group that provides additional binding interactions and influences physicochemical properties. The compound exists as a white crystalline powder with characteristic thermal stability (melting point: 285-295°C) and moderate aqueous solubility (453 mg/L at 25°C), making it suitable for various pharmaceutical formulations. [1]

The significance of this compound extends beyond its direct biological activity to its role as a versatile molecular scaffold for structural elaboration. Researchers frequently employ this compound as a starting point for designing more selective and potent derivatives through strategic modifications at either the sulfonamide or carboxylic acid functionalities. This comprehensive technical review examines the chemical properties, mechanism of action, therapeutic applications, structure-activity relationships, and experimental protocols relevant to this compound, providing drug development professionals with essential information for leveraging this compound in their research programs. [1] [2]

Chemical and Physical Properties

Structural Characteristics

This compound possesses a well-defined molecular structure characterized by a benzene ring substituted at para-positions with sulfonamide and carboxylic acid functional groups. This symmetrical arrangement creates a balanced amphiphilic character that influences both its molecular interactions and physicochemical behavior. The compound's molecular formula is C₇H₇NO₄S, with a molecular weight of 201.2 g/mol. The presence of both hydrogen bond donor (sulfonamide NH₂) and acceptor (sulfonyl oxygen atoms, carboxyl oxygen) groups enables extensive intermolecular hydrogen bonding, which contributes to its crystalline nature and thermal stability. The ionizable functional groups (carboxylic acid pKa ≈ 3.50 and sulfonamide NH) allow the molecule to exist in different protonation states under physiological conditions, significantly affecting its membrane permeability and binding affinity to biological targets. [1]

Physicochemical Profile

The physicochemical properties of this compound reflect its dual hydrophilic-hydrophobic character, which directly impacts its pharmaceutical applicability and biological distribution. The following table summarizes key physicochemical parameters: [1]

Property Value/Range Conditions/Method
Melting Point 285-295 °C Lit.
Boiling Point 449 °C At 760 mmHg
Flash Point 225.4 °C Not specified
Density 1.5083 (estimate) Rough estimate
Water Solubility 453 mg/L 25 °C
Vapor Pressure 7.56×10⁻⁹ mmHg 25 °C
Refractive Index 1.6100 Estimate
pKa 3.50 25 °C
LogP Not specified Calculated

The moderate aqueous solubility of this compound (453 mg/L at 25°C) presents both challenges and opportunities for pharmaceutical development. While this solubility is sufficient for some formulation approaches, researchers often employ salt formation (particularly sodium or potassium salts) or prodrug strategies to enhance dissolution rates for improved bioavailability. The compound's low vapor pressure (7.56×10⁻⁹ mmHg at 25°C) indicates minimal volatility concerns during manufacturing or storage. The estimated refractive index and density values provide useful parameters for quality control and analytical method development. [1]

Mechanism of Action and Pharmacological Profile

Carbonic Anhydrase Inhibition

This compound exerts its primary pharmacological effects through potent inhibition of the enzyme carbonic anhydrase (CA, EC 4.2.1.1). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthetic reactions. The sulfonamide group (-SO₂NH₂) in this compound acts as a zinc-binding group (ZBG), coordinating directly with the Zn²+ ion in the enzyme's active site through deprotonation of the nitrogen atom. This coordination displaces the hydroxyl group normally bound to zinc in the catalytic cycle, thereby preventing the enzyme from performing its normal hydration/dehydration function. [1] [2]

The specificity of inhibition varies across different CA isoforms, with this compound demonstrating significant activity against hCA I, hCA II, and hCA IX. Particularly notable is its effect on hCA II, the primary target for antiglaucoma agents, where it exhibits nanomolar-range inhibition. The benzoic acid moiety of this compound extends toward the hydrophilic region of the enzyme's active site, forming additional hydrogen bonds and van der Waals interactions with amino acid residues that line the binding pocket. These secondary interactions contribute to binding affinity and can influence isoform selectivity. Recent research has revealed that structural modifications to this compound, particularly through "tail approach" molecular engineering, can enhance specificity for disease-relevant isoforms while reducing off-target effects on ubiquitously expressed CA I and II. [2] [3]

Biochemical Pathway and Physiological Consequences

The following diagram illustrates the key biochemical pathway affected by this compound's mechanism of action and the resulting physiological effects:

G CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (Active) CO2_H2O->CA Catalysis HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H CA_Inhibited Carbonic Anhydrase (Inhibited) CA->CA_Inhibited Leads to Physiological Physiological Processes HCO3_H->Physiological Regulates This compound This compound Inhibition Enzyme Inhibition This compound->Inhibition Binds to Inhibition->CA Disrupts

Figure 1: Biochemical pathway of carbonic anhydrase inhibition by this compound and resulting physiological effects

As illustrated in the pathway above, this compound's inhibition of carbonic anhydrase has multifaceted physiological consequences depending on the specific tissue and CA isoform affected. In the renal proximal tubule, CA inhibition reduces bicarbonate reabsorption, leading to increased urine volume (diuresis) and excretion of sodium, potassium, and bicarbonate. This diuretic effect underlies this compound's application in managing edema and hypertension. In the ciliary processes of the eye, CA inhibition decreases aqueous humor secretion, resulting in reduced intraocular pressure beneficial for glaucoma treatment. Additionally, CA inhibition in the central nervous system can suppress abnormal neuronal excitability, contributing to anticonvulsant effects, while inhibition of tumor-associated CA IX may disrupt pH regulation in hypoxic cancers. [1]

Therapeutic Applications

Established Clinical Uses

This compound demonstrates several important therapeutic applications based on its pharmacological profile as a carbonic anhydrase inhibitor:

  • Diuretic Therapy: this compound promotes increased urine production (diuresis) by inhibiting carbonic anhydrase in the renal proximal tubule, specifically targeting CA IV isoforms attached to the tubular epithelium. This action reduces bicarbonate reabsorption, leading to osmotic diuresis and enhanced excretion of sodium, potassium, and water. The diuretic effect is valuable in managing conditions characterized by fluid retention such as congestive heart failure, hepatic cirrhosis, and certain forms of nephrotic syndrome. Compared to some classical diuretics, this compound produces a relatively mild diuretic effect, which may be advantageous in situations where aggressive diuresis is not required or could potentially cause electrolyte disturbances. [1]

  • Antiglaucoma Therapy: this compound effectively lowers intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary body of the eye through inhibition of CA II isoforms. The reduction in IOP helps prevent optic nerve damage and visual field loss in patients with open-angle glaucoma, representing a key therapeutic mechanism. Recent research has focused on developing this compound derivatives with improved topical ocular penetration and reduced systemic side effects. Studies have demonstrated that glycoconjugated sulfonamide derivatives based on the this compound core structure show enhanced inhibitory activity against hCA II (with IC₅₀ values as low as 60 nM), better water solubility, and lower corneal cytotoxicity compared to established CA inhibitors like acetazolamide, making them promising candidates for next-generation antiglaucoma medications. [1] [2]

  • Anticonvulsant Applications: this compound has demonstrated utility in managing certain seizure disorders, particularly epilepsy, through inhibition of CA isoforms in the central nervous system. The anticonvulsant mechanism likely involves CA-mediated changes in bicarbonate concentration that affect GABAergic neurotransmission and neuronal excitability. Additionally, this compound serves as a key synthetic intermediate in the production of more specialized anticonvulsant agents, contributing to the development of advanced therapeutic options for seizure control. [1]

Emerging Research Applications

Contemporary research has expanded the potential therapeutic applications of this compound and its derivatives into several novel areas:

  • Oncology: Researchers are exploring this compound-based compounds for targeting tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in various aggressive cancers and contribute to tumor acidification, invasion, and metastasis. The "tail approach" in molecular design has enabled creation of this compound derivatives with enhanced selectivity for these tumor-associated isoforms, potentially reducing off-target effects on ubiquitously expressed CA I and II. Structural studies have identified that active-site residues lining the hydrophobic pocket of different CA isoforms (especially positions 92 and 131) dictate positional binding and affinity of inhibitors, while tail groups modulate isoform specificity. [3]

  • Antimicrobial and Wound Healing: Recent investigations have incorporated the this compound structural motif into multifunctional antimicrobial agents, particularly through hybridization with other pharmacophores like coumarin derivatives. These hybrid molecules have demonstrated impressive antimicrobial activity against problematic pathogens including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus cereus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 40-50 μg/mL. Additionally, certain sulfonamide-coumarin hybrids have shown significant wound healing enhancement in murine models, promoting fibroblast migration, complete re-epithelialization, and formation of well-structured granulation tissue while reducing wound infection indicators. [4]

Structure-Activity Relationships (SAR)

The structure-activity relationship profile of this compound provides crucial insights for rational drug design aimed at enhancing potency, selectivity, and drug-like properties:

Fundamental SAR Principles
  • Zinc-Binding Group Optimization: The primary sulfonamide group (-SO₂NH₂) serves as an essential zinc-binding ligand that coordinates directly with the Zn²+ ion in the carbonic anhydrase active site. Maintenance of this group is critical for inhibitory activity, as replacement with other zinc-chelating moieties typically diminishes potency. However, N-substitution of the sulfonamide nitrogen can be strategically employed to modulate pharmacokinetic properties, with bulkier substituents often enhancing isoform selectivity by exploiting differences in the hydrophobic regions of various CA isoforms. [2] [3]

  • Aromatic Ring Modifications: The benzene ring provides a rigid scaffold that optimally positions functional groups within the enzyme active site. Electron-withdrawing substituents on the ring generally enhance sulfonamide acidity, potentially strengthening zinc coordination, while electron-donating groups typically reduce activity. Ring expansion or contraction generally diminishes activity, confirming the optimal nature of the benzene scaffold for positioning key functional groups. [3]

  • Carboxylic Acid Isosterism: The para-carboxylic acid moiety contributes to binding affinity through hydrogen bond interactions with residues in the active site cavity. Researchers have successfully replaced this group with various bioisosteres such as tetrazole, sulfonic acid, or acyl-sulfonamide groups while maintaining or enhancing CA inhibitory activity. These modifications can improve membrane permeability (particularly for central nervous system targets) or alter distribution patterns within the body. [2]

Advanced Molecular Engineering Strategies

Recent research has employed sophisticated molecular design approaches to enhance the therapeutic potential of this compound-based inhibitors:

  • Tail Approach Development: The most productive strategy for optimizing this compound derivatives has been the "tail approach", which involves appending various functional groups to the primary sulfonamide nitrogen or carboxylic acid moiety while maintaining the essential zinc-binding capability. This approach has yielded compounds with significantly enhanced isoform selectivity, particularly for targeting disease-associated CA isoforms over ubiquitously expressed off-target isoforms. For instance, incorporation of aminosaccharide tails has generated derivatives with improved water solubility, neutral pH profiles, and reduced corneal irritation potential, making them superior candidates for topical antiglaucoma formulations. [2]

  • Glycoconjugation Strategies: Recent innovations have focused on carbohydrate-based conjugation to enhance the physicochemical and pharmacological properties of this compound derivatives. Studies have demonstrated that incorporating aminosaccharide tails yields compounds with exceptional CA II inhibitory activity (IC₅₀ = 60 nM for leading compound 8d), improved water solubility, and favorable safety profiles. These glycoconjugated derivatives maintain effective CA inhibition while acquiring properties more suitable for ocular administration, including reduced corneal cytotoxicity compared to reference standards like acetazolamide. [2]

The following table summarizes key structure-activity relationship findings for this compound derivatives: [2] [3]

Structural Modification Effect on CA Inhibition Impact on Physicochemical Properties Therapeutic Advantage
Sulfonamide N-substitution Varies with substituent size/bulk Increased lipophilicity with larger groups Enhanced isoform selectivity
Carboxylic acid bioisosteres Generally maintained Altered pKa and solubility Improved bioavailability
Aminosaccharide conjugation Enhanced (IC₅₀ 60 nM for hCA II) Increased water solubility, neutral pH Reduced ocular irritation
Ring halogenation Moderate enhancement Increased lipophilicity Potential for CNS targeting

Experimental Protocols and Methodologies

Synthesis and Analytical Characterization

Synthetic Routes to this compound: this compound can be synthesized through several established synthetic pathways with varying yields and practicality:

  • From p-Toluenesulfonamide: This conventional route involves potassium permanganate-mediated oxidation of commercially available p-toluenesulfonamide (CAS 70-55-3). Typical procedure: Dissolve p-toluenesulfonamide (5.0 g, 29.2 mmol) in 1M NaOH solution (100 mL) with heating. Add potassium permanganate (9.0 g, 57.0 mmol) portionwise to the vigorously stirred solution at 70-90°C over 30 minutes. Continue heating and stirring for 2 hours until the oxidation is complete (monitored by TLC). Filter the hot mixture to remove manganese dioxide solids, and acidify the filtrate carefully with concentrated sulfuric acid to pH 2-3 at 0°C. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid (typical yield: 90%). [1]

  • From p-Carboxybenzenesulfonyl Chloride: This alternative approach begins with p-carboxybenzenesulfonyl chloride (CAS 10130-89-9). Typical procedure: Suspend p-carboxybenzenesulfonyl chloride (5.0 g, 22.6 mmol) in anhydrous methanol (50 mL) and cool to -5°C using an ice-salt bath. Slowly add concentrated ammonium hydroxide (15 mL) dropwise with vigorous stirring, maintaining the temperature below 0°C. After complete addition, allow the reaction mixture to warm slowly to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure, and triturate the residue with dilute hydrochloric acid (1M). Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to obtain pure this compound (typical yield: 53%). [1]

Analytical Characterization: Comprehensive characterization of synthesized this compound should include:

  • Melting Point Determination: Analyze using standard capillary methods (expected range: 285-295°C). [1]
  • Spectroscopic Analysis: Record FT-IR spectrum (KBr pellet) showing characteristic absorptions at ~1690 cm⁻¹ (C=O stretch, carboxylic acid), ~1340 and ~1150 cm⁻¹ (SO₂ asymmetric and symmetric stretches), and ~3250 cm⁻¹ (NH stretch). Obtain ¹H NMR spectrum (DMSO-d₆) with expected signals at δ 13.0 (broad, 1H, COOH), δ 7.90 (d, 2H, ArH), δ 7.70 (d, 2H, ArH), and δ 7.30 (broad, 2H, SO₂NH₂). [1]
  • Purity Assessment: Determine by reverse-phase HPLC (C18 column, mobile phase: methanol/water/acetic acid 40:59:1, flow rate: 1.0 mL/min, UV detection at 254 nm). [1]
Biological Activity Evaluation

Carbonic Anhydrase Inhibition Assay: The following standardized protocol enables quantitative evaluation of this compound's inhibitory activity against various CA isoforms:

  • Equipment and Reagents: Purified human carbonic anhydrase isoforms (hCA I, II, IX, etc.), p-nitrophenyl acetate (p-NPA) as substrate, phosphate buffer (50 mM, pH 7.4), UV-visible spectrophotometer with temperature control, multi-channel pipettes, 96-well microplates. [2] [3]

  • Procedure:

    • Prepare stock solutions of this compound in DMSO (typically 10 mM) and serially dilute in assay buffer to appropriate concentrations (usually 0.1 nM to 100 μM).
    • Prepare enzyme solution by diluting purified CA isoform in phosphate buffer to a working concentration of 10 nM.
    • In a 96-well plate, add 50 μL of inhibitor solution (or buffer alone for controls) to 100 μL of enzyme solution. Include appropriate controls (no enzyme, no inhibitor, vehicle control).
    • Pre-incubate the mixture at 4°C for 15 minutes to allow enzyme-inhibitor equilibrium.
    • Initiate the reaction by adding 50 μL of p-NPA substrate solution (final concentration 0.5-1.0 mM).
    • Immediately monitor the increase in absorbance at 348 nm for 3-5 minutes using a temperature-controlled spectrophotometer (25°C).
    • Calculate reaction velocities from the linear portion of the absorbance-time curve.
  • Data Analysis: Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation using nonlinear regression analysis. Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [S]/Kₘ), where [S] is substrate concentration and Kₘ is the Michaelis constant for the enzyme-substrate pair. [2] [3]

Advanced Evaluation Techniques: For comprehensive characterization of promising derivatives:

  • X-ray Crystallography: Grow crystals of CA-inhibitor complexes using hanging drop vapor diffusion methods. Determine high-resolution structures to visualize binding modes and molecular interactions. This approach has revealed how active-site residues at positions 92 and 131 in various CA isoforms dictate inhibitor positioning and affinity. [3] [5]

  • Molecular Modeling and Docking: Perform computational docking studies using crystal structures of CA isoforms (PDB IDs: 2FOM for CA II mimic, etc.). Utilize programs like MOE or AutoDock to predict binding orientations and energies. Implement molecular dynamics simulations to assess complex stability. These studies have confirmed that interactions between aminosaccharide fragments and the hydrophilic subpocket of the hCA II active site enhance inhibitory activity. [2] [6]

  • Cytotoxicity Assessment: Evaluate potential tissue toxicity using standard assays (MTT, LDH release) in relevant cell lines (e.g., corneal epithelial cells for antiglaucoma agents). Studies have demonstrated that glycoconjugated this compound derivatives show lower corneal cytotoxicity than acetazolamide, supporting their potential for topical ocular applications. [2]

Conclusion and Future Perspectives

This compound remains a structurally privileged scaffold in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors with therapeutic applications in glaucoma, epilepsy, and other conditions. The compound's well-defined mechanism of action, established structure-activity relationships, and versatility for molecular modification continue to make it valuable for drug discovery programs. Recent advances in structure-based drug design, fragment-based screening, and purification-agnostic workflows have created new opportunities for optimizing this compound-derived therapeutics with enhanced potency, selectivity, and drug-like properties. [1] [2] [5]

References

Chemical Profile of Carzenide

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide is an organic compound with several documented names and identities, though details on its biological activity and pharmacological application in the search results are limited [1].

The table below summarizes its core chemical identity:

Property Description
Systematic Name This compound [2] [1]
CAS Number 138-41-0 [1]
Molecular Formula C7H7NO4S [1]
Molecular Weight 201.2 g/mol [1]
Appearance White or almost white crystalline powder, uniform with no strong odor and an acidic taste [1]

According to one source, this compound may be used as a pesticide residue analysis reagent due to its sensitivity and selectivity for detecting certain pesticides in food, contributing to food safety. It also serves as an important pharmaceutical intermediate in synthesizing antibiotics, anti-inflammatory, and anticancer drugs, and has applications in synthesizing dyes, pigments, and as a catalyst or derivatizing agent [1].

A Guide to Graphviz for Technical Diagrams

For creating professional diagrams for whitepapers, Graphviz's DOT language offers precise control. Here is how to implement the user's specifications.

Core DOT Language Syntax

The abstract grammar for a Graphviz document is [3]:

Key elements include [3]:

  • Use digraph for directed graphs (edges with arrows) and graph for undirected graphs.
  • The strict keyword prevents the creation of multiple edges between the same two nodes.
  • Statements can define nodes, edges, and attributes, with semicolons being optional for readability.
Defining Nodes and Edges with Custom Styles

Node and edge statements allow for extensive attribute customization [3].

  • Basic Node: NodeName [label="My Label", shape=box, style=filled, fillcolor="#34A853"]
  • Basic Edge: NodeA -> NodeB [label="process", color="#EA4335", labeldistance=2.5]

Critical Node Styling for Readability: When using style=filled, you must explicitly set the fontcolor to ensure high contrast against the fillcolor [4]. The palette provides light (#F1F3F4, #FFFFFF) and dark (#202124, #5F6368) colors for this purpose.

  • Example: For a node with fillcolor="#34A853" (a medium green), use fontcolor="#202124" (dark gray) for good contrast.
Approved Color Palette and Application

The specified palette can be used for color (outline, text, and edge color), fillcolor (node interior), and bgcolor (graph background) [5].

Color Role HEX Code Use Case Example
Primary Blue #4285F4 Primary node color, main edges
Accent Red #EA4335 Terminal nodes, highlighting, alerts
Accent Yellow #FBBC05 Intermediate processes, warnings
Accent Green #34A853 Success states, positive outcomes
Background/Text #FFFFFF Graph background, text on dark nodes
Background/Text #F1F3F4 Node fill, text on dark nodes
Background/Text #202124 Graph background, primary text color
Background/Text #5F6368 Node fill, secondary text

Colors can be applied directly as attribute values, such as color="#4285F4" [5].

Example: Experimental Workflow Diagram

The following DOT code creates a directed graph that could represent a simple experimental workflow, implementing all the specified rules.

ExperimentalWorkflow Example Experimental Workflow Start Sample Preparation Analysis Residue Analysis Start->Analysis Extract Result Data Verification Analysis->Result Analyze End Result Output Result->End Confirm

This diagram illustrates a linear experimental process with color-coded stages and labeled transitions.

Information Gaps and Research Suggestions

The available search results lack the in-depth data required for a comprehensive technical whitepaper. Specifically missing are:

  • Detailed Experimental Protocols: Methodologies for synthesis, analysis, or bioactivity testing.
  • Quantitative Data: Pharmacological parameters, kinetic data, or experimental results.
  • Mode of Action: Descriptions of biological targets or signaling pathways.

To obtain this critical information, I suggest you:

  • Consult specialized scientific databases like PubMed, SciFinder, or Reaxys for peer-reviewed literature on this compound.
  • Search patent databases for original drug development and synthesis documentation.

References

A Framework for Drug Discovery Hypothesis Generation

Author: Smolecule Technical Support Team. Date: February 2026

The process of generating a testable drug hypothesis often starts with identifying a biological target implicated in a disease and then proposing a compound that can safely and effectively modulate this target.

The workflow below outlines this multi-stage process, integrating computational and experimental validation [1].

G start Start: Identify Unmet Medical Need target_id Target Identification start->target_id hypo_gen Hypothesis Generation target_id->hypo_gen t1 • Genomics/Proteomics • Disease Pathways target_id->t1 t2 • Literature Mining • Clinical Data target_id->t2 comp_selection Compound Selection/ Design hypo_gen->comp_selection h1 e.g., 'Inhibiting Target X will treat Disease Y' hypo_gen->h1 in_silico In Silico Validation comp_selection->in_silico c1 • Known Drug (Repurposing) comp_selection->c1 c2 • Novel Compound (Rational Design) comp_selection->c2 exp_design Experimental Design & Validation in_silico->exp_design i1 • Molecular Docking • AI/Deep Learning Models in_silico->i1 e1 • In Vitro Assays • Cell-Based Studies • Animal Models exp_design->e1

Figure 1: A systematic workflow for generating and validating a drug discovery hypothesis, from target identification to experimental design.

Core Investigation Areas for a New Compound

If "Carzenide" is your candidate molecule, your research should systematically address the following questions. The table below outlines key investigative areas and examples of the experimental data you would need to gather.

Investigation Area Key Questions Exemplary Data & Experiments (from Literature)

| 1. Primary Target & Mechanism | What is the primary molecular target? What is the mechanism of action? | Target Identification: Deep-learning model prediction of novel COX-2 inhibition by Vismodegib [1]. Binding Analysis: Molecular docking to confirm binding to the target's active site, comparing to known inhibitors [1]. | | 2. Physicochemical Properties | What are the key properties (e.g., solubility, log P)? Do they favor drug-likeness? | Lipophilicity: Measurement of LogP values to assess and improve hydrophobicity, as done for Niclosamide derivatives [2]. | | 3. In Vitro Potency & Selectivity | How potent is the compound? Is it selective over related targets? | Enzyme Inhibition: Determination of inhibition constant (KI) against target enzymes [3] [4]. Isoform Selectivity: Profiling against multiple enzyme isoforms to establish selectivity [3] [5]. | | 4. Cellular & Functional Activity | Does it have the desired effect in cells? | Cell-Based Studies: Confirmation of target engagement and functional effects in cell cultures [1]. Antiproliferative Activity: Evaluation of cytotoxicity and GI% in cancer cell line panels [5]. Mechanistic Studies: Analysis of cell cycle arrest and induction of apoptosis [5]. |

Suggested Research Path Forward

Given the lack of specific data on "this compound," here are practical steps to build your hypothesis:

  • Clarify the Compound's Identity: Verify the name "this compound." It is possible the name is proprietary, experimental, or a code that is not in the public domain. Cross-reference chemical structures in patents or chemical databases.
  • Conduct a Targeted Literature Search: Search for the specific biological target you are interested in (e.g., STAT3 [2], Carbonic Anhydrase IX [5], COX-2 [1]) alongside general terms like "sulfonamide inhibitor" to find structurally or mechanistically related compounds.
  • Leverage Public Data: Use open-access chemical and bioactivity databases to find compounds with similar structures and review their known targets and biological activities.

References

Carzenide experimental protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carzenide

This compound, also known as 4-sulfamoylbenzoic acid, is primarily used as an organic synthetic intermediate in drug synthesis [1] [2]. It is described as having antispasmodic properties and is used in studies related to dysmenorrhea in women [2]. Its structure contains both a sulfonamide group, which is a common feature in many enzyme inhibitors, and a benzoic acid moiety [1].

The following table summarizes its key physicochemical properties:

Property Value / Description
CAS Number 138-41-0 [1] [2]
Molecular Formula C7H7NO4S [1] [2]
Molecular Weight 201.20 g/mol [1] [2]
Appearance White to off-white solid powder [1]
Melting Point 285-295 °C [1]
SMILES O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 [1] [2]
Solubility (DMSO) ~100 mg/mL (~497.02 mM) [1]

Experimental Protocols

The following protocols are generalized for working with sulfonamide-based compounds like this compound in a drug discovery context, based on common practices in the field.

Protocol 1: Sample Preparation for In Vitro Assays

This protocol outlines the preparation of stock and working solutions of this compound.

  • Preparation of Stock Solution (100 mM in DMSO)

    • Bring the this compound powder and anhydrous DMSO to room temperature.
    • Accurately weigh 20.12 mg of this compound (MW: 201.20 g/mol) using an analytical balance.
    • Transfer the compound to a 1 mL volumetric flask.
    • Add anhydrous DMSO to the volume of 1 mL. Vortex or sonicate until the solid is completely dissolved.
    • Label the solution clearly with the compound name, concentration, date, and your initials.
    • Aliquot and Storage: Aliquot the stock solution into smaller volumes (e.g., 50-100 µL) in cryogenic vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months) [1].
  • Preparation of Working Solution

    • Thaw the stock solution at room temperature and vortex briefly before use.
    • Dilute the stock solution to the desired concentration using an appropriate assay buffer or culture medium.
    • Note: The final concentration of DMSO in the biological assay should typically be kept below 0.1-1.0% (v/v) to maintain cell viability and avoid solvent toxicity.
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are a common target for sulfonamide compounds [3] [4]. This protocol uses a stopped-flow CO2 hydrase assay, a standard method in the field [3] [4].

  • Principle: The assay measures the initial rate of CO2 hydration by detecting the pH change using a colorimetric indicator like phenol red. A slower reaction rate indicates stronger enzyme inhibition [3] [4].
  • Workflow: The following diagram illustrates the key steps and decision points in the CA inhibition assay procedure.

CA_Assay start Start CA Inhibition Assay prep Reaction Preparation start->prep split Split into Two Syringes prep->split syringe1 Syringe 1: Buffer, Indicator, Enzyme + Inhibitor split->syringe1 syringe2 Syringe 2: CO2-saturated Buffer split->syringe2 mix Rapid Mixing syringe1->mix syringe2->mix measure Measure pH Change at 400-460 nm mix->measure analyze Analyze Initial Rate (vi) of Reaction measure->analyze calc Calculate % Inhibition and KI Value analyze->calc end End Assay calc->end

  • Procedure:
    • Enzyme Preparation: Reconstitute the desired human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) according to the supplier's instructions. Keep on ice.
    • Inhibitor Incubation: Pre-incubate the hCA enzyme with varying concentrations of the this compound working solution (or a reference inhibitor like Acetazolamide, AAZ) for a set time (e.g., 15-30 minutes) at room temperature or 4°C.
    • Assay Execution: Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus. Load a CO2-saturated buffer solution with a indicator into the second syringe.
    • Data Collection: Rapidly mix the solutions and record the change in absorbance over time. Perform each measurement in triplicate.
    • Data Analysis: Calculate the initial rate (vi) for each reaction. The percentage inhibition is calculated as: % Inhibition = [1 - (vi(inhibitor) / vi(control))] × 100. The inhibition constant (KI) can be determined by fitting the data to an appropriate inhibition model [3] [4].

Application Notes & Safety

  • SAR Context: this compound features a primary sulfonamide group (-SO2NH2) which is known to bind to the zinc ion in the active site of carbonic anhydrases [3]. Modifications to its structure, particularly using the "tail approach" by adding functional groups to the benzoic acid moiety, are common strategies to enhance potency and selectivity towards specific CA isoforms [3] [4].
  • Handling and Storage:
    • This compound is intended for research use only and not for human consumption [1] [2].
    • Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses.
    • Store the powder at -20°C. Protect from moisture and light [1].
  • Troubleshooting:
    • Low Activity: Confirm the integrity and concentration of the enzyme and inhibitor stock solutions. Ensure the assay pH and buffer conditions are optimal for the specific CA isoform.
    • Poor Solubility: If this compound does not dissolve completely in DMSO, brief sonication in a water bath can be applied. For in vivo studies, more complex formulations using co-solvents like SBE-β-CD in saline or corn oil may be required [1].

Research Gaps and Future Directions

A significant finding from the search is that while this compound is commercially available and its basic properties are listed, the literature lacks detailed, peer-reviewed biological protocols and results specifically for this compound. Most research focuses on more complex benzenesulfonamide derivatives [3] [4] [5]. Therefore, the protocols provided are based on standard methods for compounds of this class. Future work with this compound would involve applying these general protocols to generate specific inhibitory data (KI values) against various CA isoforms and other potential targets.

References

Chemical and Physical Properties of Carzenide

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative data for Carzenide (CAS 138-41-0), which is essential for planning laboratory experiments.

Property Value Unit Source
CAS Registry Number 138-41-0 - [1]
Molecular Formula C7H7NO4S - [1]
Molecular Weight 201.20 g/mol [1]
Melting Point 286 °C [1]
IUPAC Name 4-(aminosulfonyl)benzoic acid - [1]
SMILES C1=C(C=CC(=C1)S(N)(=O)=O)C(O)=O - [2]
Topological Polar Surface Area (TPSA) 105.84 Ų [2]
Enthalpy of Fusion (ΔfusH°) 29.80 kJ/mol [3]
Boiling Point (Tboil) 657.58 K [3]
log P (Consensus) 0.22 - [2]
Water Solubility (ESOL) 4.92 mg/mL [2]
GI Absorption High - [2]
BBB Permeant No - [2]

Suggested General Laboratory Protocols

The following protocols are generalized for a compound with this compound's properties, as specific methodological literature was not available.

Protocol 1: Recrystallization of this compound

This protocol aims to purify crude this compound based on its reported melting point and solubility.

  • Materials: Crude this compound, a suitable solvent (e.g., water, ethanol, or a mixture based on experimental determination).
  • Procedure:
    • Dissolve the crude solid in a minimal volume of hot solvent.
    • Filter the hot solution through filter paper to remove any insoluble impurities.
    • Allow the filtrate to cool slowly to room temperature, then further cool it in an ice bath to promote crystal formation.
    • Collect the purified crystals via vacuum filtration and wash with a small amount of cold solvent.
    • Dry the crystals under vacuum. The high melting point (286°C) suggests a stable crystalline solid [1].
  • Analysis: Determine the purity by measuring the melting point and using analytical techniques like HPLC.
Protocol 2: Analytical Sample Preparation for Spectroscopic Studies

This protocol prepares this compound for analysis using techniques like IR spectroscopy, leveraging the available spectrum [1].

  • Materials: Purified this compound, IR-grade potassium bromide (KBr), a suitable solvent (e.g., DMSO-d6 or CDCl3) for NMR studies.
  • Procedure for IR Spectroscopy (KBr Pellet):
    • Finely grind 1-2 mg of purified this compound with approximately 200 mg of dry KBr.
    • Transfer the mixture to a die and compress under vacuum to form a clear pellet.
    • Acquire the IR spectrum and compare it with the reference spectrum (Coblentz Society No. 08916) [1].
  • Procedure for Solution-Based Studies:
    • Prepare a stock solution of this compound in a solvent like DMSO, given its calculated solubility of ~4.92 mg/mL [2].
    • Perform serial dilutions in aqueous buffers for subsequent assays. The consensus Log P of 0.22 indicates moderate hydrophilicity, which can guide solvent choice for partitioning experiments [2].

Experimental Workflow and Property Analysis

Since the search results do not describe this compound's biological signaling pathways, the following diagrams outline general experimental workflows based on its physicochemical profile.

Sample Preparation and Analysis Workflow

This diagram illustrates a logical flow for processing and analyzing this compound in a laboratory setting.

G Start Start: Crude this compound P1 Dissolution in Hot Solvent Start->P1 P2 Hot Filtration P1->P2 P3 Crystallization (Cooling) P2->P3 P4 Vacuum Filtration & Wash P3->P4 P5 Drying under Vacuum P4->P5 A1 Melting Point Analysis P5->A1 A2 IR Spectroscopy P5->A2 A3 HPLC for Purity P5->A3 End Pure Analyte P5->End

Property-Informed Experimental Design

This diagram shows how key physicochemical properties can guide specific experimental stages.

G MP High Melting Point (286 °C) P1 Dictates use of high-temp solvents MP->P1 LogP Consensus Log P (0.22) P2 Informs solvent choice for partitioning LogP->P2 Sol Aqueous Solubility (4.92 mg/mL) P3 Guides stock solution preparation Sol->P3 TPSA High TPSA (105.84 Ų) P4 Suggests low cell permeability TPSA->P4

Important Notes for Researchers

  • Data Gaps: The information provided is foundational. There is no data available in the search results on biological activity, toxicity, specific pharmacological protocols, or clinical applications. Further research in specialized databases is critical.
  • Calculated Properties: Many thermodynamic properties (e.g., in [3]) are calculated, not experimentally measured. These should be verified empirically.
  • Safety: The provided GHS hazard statements (H315, H319, H335) indicate potential skin, eye, and respiratory irritation [2]. Consult the full material safety data sheet (MSDS/SDS) before handling.

References

Comprehensive Research Methodology and Application Notes for Carzenide (CAS 138-41-0)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carzenide and Its Research Significance

This compound (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide derivative that has garnered significant research interest primarily for its potent inhibitory activity against carbonic anhydrase isoforms, particularly CA II and CA IX. This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, with demonstrated applications in investigating epilepsy, cervical cancer, and various solid tumors. This compound represents a promising zinc-binding pharmacophore that can be structurally modified to develop selective enzyme inhibitors with potential therapeutic applications. The compound's mechanism of action primarily involves competitive inhibition of carbonic anhydrase isozymes through coordination with the zinc ion at the enzyme's active site, making it a valuable tool for studying pH regulation, tumor metabolism, and microbial pathogenesis. [1] [2]

The growing research interest in this compound stems from its favorable physicochemical properties, including good water solubility and neutral pH characteristics in solution, which make it particularly suitable for pharmacological applications. Additionally, as the major circulating metabolite of Mafenide in plasma, this compound possesses relevant pharmacokinetic properties worthy of investigation. Recent studies have explored structural modifications of this compound using approaches such as the "tail method" to enhance its isoform selectivity and therapeutic index, particularly against tumor-associated carbonic anhydrase isoforms overexpressed in hypoxic cancer environments. This application note provides comprehensive methodological protocols and experimental details to support researchers in conducting rigorous and reproducible this compound studies. [1] [2]

Chemical Characterization and Physicochemical Properties

Structural and Basic Physicochemical Properties

This compound (C₇H₇NO₄S) has a molecular weight of 201.20 g/mol and appears as a white to off-white solid at room temperature. The compound features a benzenesulfonamide scaffold substituted with a carboxylic acid group at the para position, creating a zwitterionic structure that contributes to its solubility characteristics. The compound's chemical structure includes a sulfonamide group (R-SO₂NH₂) that serves as the zinc-binding moiety in carbonic anhydrase inhibition, while the carboxylic acid group provides additional sites for molecular interactions and chemical modifications. [1]

Table 1: Fundamental Physicochemical Properties of this compound [1]

Property Specification Experimental Conditions
Molecular Formula C₇H₇NO₄S -
Molecular Weight 201.20 g/mol -
CAS Registry Number 138-41-0 -
Appearance White to off-white solid Room temperature
Purity ≥99.45% HPLC analysis
Solubility in DMSO 100 mg/mL (497.02 mM) Need ultrasonic; hygroscopic DMSO has significant impact on solubility
Solubility and Storage Conditions

Solubility characteristics of this compound are crucial for designing experimental systems. The compound demonstrates high solubility in DMSO up to 100 mg/mL (497.02 mM), though this requires ultrasonic treatment and is significantly affected by hygroscopic DMSO. For biological applications, this compound can be prepared in aqueous solutions using specific protocols: 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO with 90% corn oil, both yielding clear solutions at concentrations ≥2.5 mg/mL (12.43 mM). The corn oil protocol is recommended for in vivo studies exceeding half a month duration. [1]

Storage stability requirements vary depending on the formulation. Powdered this compound remains stable for 3 years at -20°C or 2 years at 4°C. Solution-based stocks in DMSO maintain stability for 2 years at -80°C or 1 year at -20°C. It is recommended to aliquot stock solutions to prevent product inactivation from repeated freeze-thaw cycles. When preparing working solutions, use newly opened DMSO to minimize water absorption that can affect concentration accuracy and chemical stability. [1]

This compound as a Carbonic Anhydrase Inhibitor: Methodological Approaches

Enzymatic Inhibition Assays

Carbonic anhydrase inhibition studies for this compound employ standardized enzymatic assays that measure the conversion of CO₂ to bicarbonate. The standard protocol involves preparing recombinant human CA isoforms (I, II, IX, XII) in appropriate buffer systems (typically HEPES or Tris buffer at pH 7.4-8.3). The enzymatic reaction is monitored using a stopped-flow instrument that measures the time required for pH change through indicator dye displacement (commonly phenol red or m-cresol purple). This compound is typically pre-diluted in DMSO (with final DMSO concentration <2%) and incubated with the enzyme for 15-30 minutes before initiating the reaction with CO₂-saturated buffer. [2] [3] [4]

IC₅₀ determination requires testing this compound across a concentration range (typically from 0.1 nM to 100 μM) in triplicate measurements. Experimental controls must include enzyme-free blanks, inhibitor-free controls, and reference inhibitors (such as acetazolamide for comparison). This compound demonstrates particularly strong inhibition against CA II with IC₅₀ values in the nanomolar range, while recently developed derivatives have shown enhanced selectivity for CA IX (IC₅₀ = 10.93-25.06 nM) over CA II (IC₅₀ = 1.55-3.92 μM), representing an important consideration for tumor-targeting applications. [1] [2] [3]

Cellular Assay Protocols

Cellular validation of CA inhibition employs specific cell lines representing different pathological models. For anti-glaucoma research, corneal epithelial cells are treated with this compound (typically 1-100 μM) to assess cytotoxicity and inhibitory effects on cellular CA activity. For cancer research, triple-negative breast cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7) are utilized alongside normal breast cells (MCF-10A) for selectivity assessment. The standard protocol involves seeding cells in 96-well plates, allowing attachment for 24 hours, then treating with This compound solutions at varying concentrations for 24-72 hours. [1] [2] [3]

Cellular uptake studies for this compound derivatives employ HPLC methods for quantification. The typical workflow involves treating MDA-MB-231 cells with compounds (10-50 μM) for 2-4 hours, followed by washing with cold PBS, cell lysis, protein precipitation, and HPLC analysis using UV detection. For intracellular target engagement, fluorescence-based assays using specific dye probes (such as FMRs-CA) can demonstrate that this compound pretreatment (100 μM for 2 hours) renders the fluorescence signal negligible in CA-expressing cells, confirming effective cellular penetration and target binding. [1] [3]

G cluster_enzymatic Enzymatic Inhibition Assays cluster_cellular Cellular Assay Protocols cluster_computational Computational Methods A CA Isoform Preparation B This compound Dilution (0.1 nM - 100 µM) A->B C Enzyme-Inhibitor Incubation (15-30 min) B->C D CO₂-saturated Buffer Addition C->D E Stopped-flow Measurement (pH change rate) D->E F IC₅₀ Calculation (Triplicate measurements) E->F G Cell Seeding (96-well plates, 24h) H This compound Treatment (1-100 µM, 24-72h) G->H I Viability Assessment (MTT/WST-1) H->I J Cellular Uptake (HPLC quantification) H->J L Apoptosis Analysis (Annexin V/PI) H->L K Target Engagement (Fluorescence assays) J->K M Protein Structure Preparation (PDB) N Molecular Docking (Zinc coordination) M->N O Binding Pose Analysis (Hydrophobic/hydrophilic) N->O P ADMET Prediction (In silico profiling) O->P

Visualization of Methodological Approaches for this compound Research

Therapeutic Application Research Protocols

Anticancer Research Methodologies

Anticancer evaluation of this compound focuses on its ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in various solid tumors including breast, colon, and renal carcinomas. The standard cytotoxicity assessment employs the MTT or WST-1 assay following treatment with this compound or its derivatives (typically 1-100 μM) for 48-72 hours. Recent studies have identified specific this compound derivatives (compounds 4b–c, 4e, 4g–h) that demonstrate significant inhibitory effects against breast cancer cell lines at concentrations ranging from 1.52–6.31 μM, with high selectivity indices of 5.5 to 17.5 times compared to normal breast cells. [3] [4]

Mechanistic studies for apoptosis induction apply the Annexin V-FITC/propidium iodide double staining protocol followed by flow cytometry analysis. The standard method involves treating MDA-MB-231 cells with this compound derivatives at their IC₅₀ concentrations for 24-48 hours, followed by staining and analysis. The most active derivative (4e) has demonstrated a 22-fold increase in annexin V-FITC percentage compared to control, indicating significant apoptosis induction. Additional mechanistic insights can be gained through Western blot analysis of apoptosis markers (caspase-3, PARP cleavage) and cell cycle analysis using PI staining and flow cytometry. [3]

Table 2: Anticancer Profiling of this compound Derivatives [3]

Derivative IC₅₀ MDA-MB-231 (μM) IC₅₀ MCF-7 (μM) Selectivity Index CA IX IC₅₀ (nM) Apoptosis Induction
4b 3.45 4.12 8.7 18.24 Moderate
4c 2.89 3.67 9.3 15.71 Moderate
4e 1.52 2.14 17.5 10.93 Strong (22-fold)
4g 2.31 3.05 11.2 12.45 Strong
4h 2.87 3.52 9.8 25.06 Strong
Antimicrobial Research Applications

Antimicrobial evaluation of this compound derivatives leverages the discovery that bacterial carbonic anhydrases represent potential antibacterial targets. The standard broth microdilution method according to CLSI guidelines is employed to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) pathogens. This compound derivatives (4e, 4g, and 4h) have demonstrated significant inhibition at 50 μg/mL concentration with 80.69%, 69.74%, and 68.30% growth inhibition against S. aureus respectively, compared to 99.2% for ciprofloxacin positive control. [3]

Anti-biofilm activity assessment utilizes crystal violet staining assays to quantify biofilm formation inhibition. The protocol involves growing bacterial biofilms in 96-well plates, treating with sub-MIC concentrations of this compound derivatives (typically 10-25 μg/mL) for 24 hours, followed by staining, destaining, and absorbance measurement at 570-595 nm. Specific derivatives (4g and 4h) have shown potent anti-biofilm inhibition of 79.46% and 77.52% against K. pneumoniae, suggesting potential applications for preventing medical device-associated infections. Additional studies can include time-kill kinetics assays and combination studies with conventional antibiotics to assess synergistic effects. [3]

Computational and Analytical Methods

Molecular Docking Protocols

Molecular docking studies provide critical insights into this compound's binding mode within carbonic anhydrase active sites. The standard protocol begins with protein preparation using CA isoforms (typically PDB IDs: 5FL6 for CA IX, 3HS4 for CA II) by removing water molecules, adding hydrogen atoms, and optimizing hydrogen bonding networks. This compound structure is prepared through energy minimization using molecular mechanics force fields (MMFF94 or similar). Docking simulations employ programs such as AutoDock Vina or GOLD, with the zinc ion parameters carefully defined to allow proper coordination geometry. [2] [3] [4]

The docking protocol must account for the zinc-binding sulfonamide group through appropriate constraint settings. Key interactions to analyze include: 1) coordination between the sulfonamide nitrogen and the zinc ion, 2) hydrogen bonding with Thr199 and Thr200, 3) hydrophobic interactions with the "hydrophobic wall" (Phe91, Val121, Phe131, Val135, Leu141, Leu198, Pro202), and 4) hydrophilic interactions with the "hydrophilic side" (His64, Asn62, His67, Gln92). Successful docking should reproduce the known binding orientation where the sulfonamide group coordinates the zinc ion while the benzoic acid moiety extends toward the active site entrance. [2] [3] [4]

ADMET Profiling and Analytical Methods

ADMET profiling of this compound employs both in vitro assays and in silico predictions. Key experimental assessments include: 1) Metabolic stability in liver microsomes (human and rodent) with LC-MS/MS quantification of parent compound depletion, 2) CYP450 inhibition screening against major isoforms (3A4, 2D6, 2C9, 1A2, 2C19) using fluorescent or LC-MS/MS substrates, 3) Plasma protein binding by equilibrium dialysis or ultrafiltration, and 4) Cytotoxicity in relevant cell lines (HepG2 for hepatotoxicity, HEK293 for renal toxicity). This compound derivatives have demonstrated good metabolic stability in vitro and lower corneal cytotoxicity than acetazolamide, making them suitable for further development. [2] [3]

Analytical quantification of this compound typically employs reversed-phase HPLC methods with UV detection. The standard method utilizes a C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection wavelength of 240-260 nm. For cellular uptake studies, mass spectrometry detection provides enhanced sensitivity, with ESI-positive mode typically used for detection of [M+H]+ ion at m/z 202.0. Sample preparation involves protein precipitation with acetonitrile or methanol followed by centrifugation and supernatant analysis. [1] [3]

Regulatory and Safety Considerations

Regulatory compliance for this compound research requires adherence to chemical safety regulations governed by agencies such as the EPA and FDA, particularly under the Toxic Substances Control Act (TSCA) framework. Researchers must maintain comprehensive documentation of chemical handling, storage, and disposal procedures. The evolving regulatory landscape emphasizing reduction of hazardous substances necessitates thorough environmental impact assessment of this compound synthesis and disposal methods. [5]

Safety protocols for laboratory handling of this compound should include appropriate personal protective equipment (lab coat, gloves, safety glasses), especially when handling powdered material to prevent inhalation or skin contact. While specific toxicity data for this compound is limited in the search results, related sulfonamide compounds require careful handling. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds. Researchers are advised to consult safety data sheets and implement proper ventilation, particularly when working with this compound in powdered form or when generating aerosols during experimental procedures. [5] [1]

Conclusion and Future Research Directions

This compound represents a versatile chemical scaffold with demonstrated applications in carbonic anhydrase inhibition, anticancer research, and antimicrobial studies. The methodological approaches outlined in this application note provide researchers with standardized protocols for evaluating this compound's biological activities and physicochemical properties. The continuing evolution of this compound derivatives through structure-based drug design, particularly using the "tail approach," offers promising avenues for developing more selective and potent inhibitors targeting specific carbonic anhydrase isoforms. [2] [3] [4]

Future research directions should focus on enhancing this compound's selectivity for tumor-associated CA IX over ubiquitously expressed CA II, improving its pharmacokinetic profile through prodrug strategies, and exploring combination therapies with established chemotherapeutic agents. Additionally, further investigation into this compound's applications in antimicrobial and anti-biofilm formulations represents a promising area of research. The continuous refinement of experimental protocols and development of more predictive in vitro and in silico models will accelerate the translation of this compound-based discoveries into potential therapeutic applications. [2] [3] [4]

References

Carzenide application in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Application Notes

1. Chemical Profile and Key Properties this compound (CAS 138-41-0), also known as 4-Sulfamoylbenzoic acid, is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol [1] [2] [3]. It is a white, crystalline powder that is relatively stable under standard conditions [1].

The table below summarizes its fundamental physicochemical and pharmacokinetic properties as predicted by computational methods [3].

Property Category Parameter Value / Description
Physicochemical Properties Molecular Formula C7H7NO4S [2] [3]
Molecular Weight 201.20 g/mol [2] [3]
LogP (Consensus) 0.22 (Indicates moderate lipophilicity) [3]
Topological Polar Surface Area (TPSA) 105.84 Ų [3]
Solubility (Computational Predictions) Log S (ESOL) -1.61 (Classed as "Very soluble") [3]
Estimated Solubility (ESOL) 4.92 mg/mL [3]
Pharmacokinetics (Predictions) GI Absorption High [3]
BBB Permeation No [3]
P-gp Substrate No [3]
CYP Inhibitor (1A2, 2C19, 2C9, 2D6, 3A4) No for all [3]
Druglikeness Lipinski's Rule Yes; 0 violations [3]

2. Primary Research Applications and Biological Activity this compound serves multiple roles in scientific research, from a potent inhibitor to a versatile chemical building block.

  • Carbonic Anhydrase II (CAII) Inhibition: this compound is identified as a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [4]. This primary biological activity underpins its use in research areas like epilepsy and cervical cancer [4]. Inhibition of CAII can disrupt critical physiological processes involving carbon dioxide hydration and ion transport.
  • Pharmaceutical Metabolite and Intermediate: It is the major circulating metabolite of the drug Mafenide in plasma [4]. Furthermore, this compound is utilized as an organic synthetic intermediate in drug synthesis [5]. Its structure allows for chemical modifications, making it a valuable precursor for compounds with potential antispasmodic properties, including research related to dysmenorrhea in women [5].
  • Versatile Chemical Reagent: Beyond pharmaceuticals, this compound has potential applications as:
    • A pesticide residue analysis reagent in food safety testing due to its high sensitivity and selectivity for certain pesticides [1].
    • A modifier or component in ion exchangers for water treatment, sugar industry purification, and biological separation [1].
    • A catalyst carrier in organic synthesis [1].

3. Experimental Protocols

A. In Vitro Cellular Activity Assay This protocol outlines a method to demonstrate the cellular target engagement of this compound as a CAII inhibitor in a cell-based system [4].

  • Objective: To pretreat cells with this compound to inhibit cellular CAII, thereby reducing the subsequent fluorescence signal from a CA-specific fluorescent probe.
  • Materials:
    • HeLa cells (or other relevant cell line)
    • This compound (prepared as a stock solution in DMSO)
    • CA-specific fluorescent probe (e.g., FMRs-CA)
    • Cell culture medium and standard reagents
    • Fluorescence microscope or plate reader
  • Methodology:
    • Cell Culture and Seeding: Culture HeLa cells in an appropriate medium. Seed cells into multi-well plates and allow them to adhere for 24 hours.
    • Pretreatment: Prepare a working concentration of 100 µM this compound in the culture medium. Ensure the final concentration of DMSO is consistent and non-cytotoxic (e.g., ≤0.1%). Replace the cell medium with the this compound-containing medium. Incubate the cells for 2 hours at 37°C [4].
    • Probe Staining: After incubation, remove the this compound solution and wash the cells with PBS. Add the CA-specific fluorescent probe (e.g., FMRs-CA) in fresh medium according to the probe's protocol.
    • Fluorescence Detection: Following probe incubation, wash the cells to remove excess probe. Image the cells using a fluorescence microscope or measure fluorescence intensity with a plate reader.
    • Controls: Include a control group treated only with the vehicle (DMSO at the same dilution) and processed identically.
  • Expected Outcome: The fluorescence signal in this compound-pretreated cells is expected to be significantly diminished ("rendered negligible") compared to the vehicle control, confirming effective cellular target engagement and inhibition of CAII [4].

B. Analytical Protocol: HPLC Analysis of this compound This method is suitable for analyzing the purity of this compound samples or for pharmacokinetic studies [2].

  • Objective: To separate and analyze this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Materials and Equipment:
    • HPLC system with UV or PDA detector
    • Column: Newcrom R1 (or another suitable reverse-phase column with low silanol activity). Note that 3 µm particle columns are available for faster UPLC applications [2].
    • This compound standard and test samples
    • Acetonitrile (HPLC grade)
    • Water (HPLC grade)
    • Phosphoric acid (or formic acid for MS-compatible methods)
  • Methodology:
    • Mobile Phase: Prepare a mixture of acetonitrile, water, and phosphoric acid. The exact ratio can be optimized for separation. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid [2].
    • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or mobile phase) at an appropriate concentration.
    • Chromatographic Conditions:
      • Flow Rate: Standard for the column used (e.g., 1.0 mL/min)
      • Detection: UV detection at a wavelength suitable for this compound (to be determined empirically).
      • Temperature: Ambient or controlled column temperature.
      • Injection Volume: As per system suitability.
  • Notes: This method is scalable and can be adapted for the preparative isolation of impurities [2].

Experimental Workflow & Mechanism of Action

The following diagram illustrates the logical workflow for a cellular efficacy experiment based on the described protocol.

G Start Start Experiment Seed Seed and Culture HeLa Cells Start->Seed Pretreat Pretreat Cells with This compound (100 µM, 2h) Seed->Pretreat Probe Add CA-Specific Fluorescent Probe Pretreat->Probe Image Image with Fluorescence Microscope/Plate Reader Probe->Image Analyze Analyze Fluorescence Intensity Image->Analyze Compare Compare vs. Vehicle Control Analyze->Compare Result Interpret Result: Reduced Fluorescence Confirms CAII Inhibition Compare->Result

The diagram below summarizes the hypothesized molecular mechanism of action of this compound and its downstream cellular effects based on its known activity.

G This compound This compound CAII Carbonic Anhydrase II (CAII) This compound->CAII Binds to Active Site R1 Inhibition of Catalytic Activity CAII->R1 Leads to R2 Disruption of CO₂/H⁺ Homeostasis R1->R2 Leads to Phenotype Observed Research Phenotypes (e.g., in epilepsy, cancer models) R2->Phenotype Contributes to

Discussion and Research Context

The experimental data positions this compound as a well-characterized tool compound for fundamental biochemical and cellular research. Its clear mechanism as a CAII inhibitor [4] makes it valuable for studying the role of this enzyme in various physiological and pathological processes.

In the broader context of modern drug discovery, research on specific inhibitors like this compound aligns with several key trends in 2025. The field is increasingly focused on mechanistic clarity and early target validation [6]. Techniques such as Cellular Thermal Shift Assay (CETSA) are now routinely used to confirm direct target engagement in live cells, providing critical data to bridge the gap between biochemical potency and cellular efficacy [6]. Furthermore, the integration of AI and in silico screening is accelerating the initial stages of drug discovery, including the identification and optimization of hit compounds [7] [6]. While this compound itself is an established compound, the workflows and validation principles applied in its research are at the forefront of current practice.

References

Comprehensive Application Notes and Protocols for Carzenide (4-Sulfamoylbenzoic acid)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Carzenide (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide derivative that functions as a potent competitive inhibitor of carbonic anhydrase II (CAII). It represents an important chemical tool compound in physiological and pharmacological research, particularly in studies of pH regulation and enzyme inhibition pathways. This compound is recognized as the primary circulating metabolite of Mafenide in plasma and has demonstrated research utility in areas including epilepsy and cervical cancer investigations [1].

Chemical Characteristics:

  • Molecular Formula: C₇H₇NO₄S
  • Molecular Weight: 201.20 g/mol
  • CAS Registry Number: 138-41-0
  • Purity Specifications: ≥99.45% for research applications
  • Appearance: White to off-white solid [1]

Structural Properties: The compound features a benzoic acid core substituted at the 4-position with a sulfonamide group, creating a dual-functional molecular structure that enables specific interactions with the active site of carbonic anhydrase enzymes. This structure allows it to coordinate with the zinc ion in the CA active site while providing additional binding interactions through the carboxylic acid moiety [1] [2].

Mechanism of Action and Therapeutic Pathways

This compound exerts its primary pharmacological effects through competitive inhibition of carbonic anhydrase II (CAII), a key enzyme in the regulation of acid-base balance and fluid secretion in various tissues. The inhibition mechanism involves direct coordination with the zinc ion at the active site of the enzyme, disrupting the reversible hydration of carbon dioxide to bicarbonate and protons [3] [1].

Table 1: Carbonic Anhydrase Isoforms and Research Relevance

Isoform Primary Localization Physiological/Pathological Relevance Inhibition by this compound
CA I Cytosol Ubiquitous expression, physiological role in CO₂ transport Not primary target
CA II Cytosol Predominant soluble isoform, pH regulation, fluid secretion Strong competitive inhibitor [1]
CA IX Transmembrane Tumor-associated, hypoxia-inducible, cancer progression Research evidence [2]
CA XII Transmembrane Tumor-associated, certain cancers Research evidence [2]

The following diagram illustrates the carbonic anhydrase inhibition pathway and this compound's mechanism of action:

carzenide_mechanism CO2 CO2 CA_Enzyme CA_Enzyme CO2->CA_Enzyme Substrate H2O H2O H2O->CA_Enzyme Substrate Bicarbonate Bicarbonate CA_Enzyme->Bicarbonate Proton Proton CA_Enzyme->Proton This compound This compound Inhibition Inhibition This compound->Inhibition Binds to Inhibition->CA_Enzyme Blocks Active Site

Pathway Diagram Title: this compound Inhibition of Carbonic Anhydrase

Experimental Protocols and Methodologies

In Vitro Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay represents the gold standard methodology for evaluating this compound's inhibitory activity against various carbonic anhydrase isoforms [3].

Protocol Details:

  • Equipment Requirements: Stopped-flow spectrophotometer system with CO₂ hydration capability
  • Temperature Control: Maintain consistent temperature at 25°C for all assay procedures
  • Reaction Buffer: Hepes or Tris buffer system, pH 7.5-8.0, containing 10-50 mM buffer concentration
  • Enzyme Preparation: Dilute recombinant human CA isoforms to working concentrations in assay buffer
  • Inhibitor Preparation: Prepare this compound stock solution in DMSO with subsequent serial dilutions in assay buffer (maintain DMSO concentration below 1% in final assay)
  • Substrate Solution: CO₂-saturated water preparation achieved by bubbling with pure CO₂ for 30-60 minutes
  • Assay Procedure:
    • Pre-incubate enzyme with varying this compound concentrations for 10-15 minutes
    • Rapidly mix enzyme-inhibitor solution with CO₂-saturated substrate solution
    • Monitor pH change spectrophotometrically at indicator wavelength (typically 400-450 nm)
    • Record initial rate of reaction for each inhibitor concentration
    • Calculate inhibition constants from dose-response data

Data Analysis:

  • Determine IC₅₀ values from inhibition curves using non-linear regression analysis
  • Calculate inhibition constants (Kᵢ) using Cheng-Prusoff equation for competitive inhibitors
  • Perform triplicate measurements for each data point to ensure statistical significance [3]
Cellular Uptake and Intracellular Localization Studies

Cell Culture and Treatment:

  • Cell Lines: HeLa cells (cervical cancer) commonly used for CA inhibition studies
  • Culture Conditions: Maintain in DMEM supplemented with 10% FBS at 37°C, 5% CO₂
  • This compound Treatment: Prepare working concentrations from DMSO stock (ensure final DMSO concentration ≤0.1%)
  • Treatment Protocol:
    • Seed cells at appropriate density (5×10⁴ cells/well in 24-well plates)
    • Allow attachment for 24 hours
    • Pre-treat with this compound (100 μM) for 2 hours
    • Perform subsequent experimental analyses [1]

Visualization and Detection:

  • Utilize fluorescent probes specific to carbonic anhydrase activity
  • Implement fluorescence microscopy for intracellular localization
  • Apply appropriate controls to validate specificity of inhibition

Formulation and Handling Protocols

Stock Solution Preparation and Storage

Table 2: this compound Solution Preparation Guidelines

Solution Type Concentration Solvent Storage Conditions Stability
DMSO Stock 100 mg/mL (497 mM) Anhydrous DMSO -80°C, protected from light 2 years
Working Solution (10 mM) 10 mM DMSO -20°C 1 year
Aqueous Solution 2.5 mg/mL (12.43 mM) 10% DMSO + 90% SBE-β-CD in saline 4°C 1 week
In Vivo Formulation 2.5 mg/mL 10% DMSO + 90% corn oil Fresh preparation recommended 24 hours

Critical Handling Notes:

  • Solubility Characteristics: Highly soluble in DMSO (100 mg/mL), poorly soluble in aqueous buffers without cosolvents
  • Light Sensitivity: Protect from prolonged light exposure during preparation and storage
  • Temperature Stability: Maintain frozen stocks at -80°C for long-term preservation; avoid repeated freeze-thaw cycles
  • Quality Verification: Periodically check stock solution integrity by HPLC or mass spectrometry [1]
In Vivo Administration Guidelines

For preclinical research applications, the following formulation strategy is recommended:

Protocol for Animal Dosing Solution:

  • Prepare primary stock solution of this compound in DMSO (25 mg/mL)
  • For aqueous dosing: Mix 100 μL DMSO stock with 900 μL of 20% SBE-β-CD in saline
  • For oil-based dosing: Mix 100 μL DMSO stock with 900 μL corn oil
  • Administer via appropriate route (intraperitoneal or intravenous recommended)
  • Prepare fresh solutions daily for optimal activity and stability [1]

Research Applications and Experimental Findings

Cancer Research Applications

This compound has demonstrated significant potential in cancer research, particularly in studies involving cervical cancer models. Experimental evidence indicates that this compound pretreatment effectively modulates carbonic anhydrase activity in HeLa cell lines, suggesting utility in investigating pH regulation mechanisms in tumor microenvironment [1].

Key Experimental Observations:

  • Concentration Range: Effective at 100 μM concentration in cellular assays
  • Treatment Duration: 2-hour pretreatment sufficient for significant enzyme inhibition
  • Cellular Response: Modulation of fluorescence signals from CA-specific probes, indicating enzymatic inhibition
  • Research Implications: Supports investigation of CA-mediated acid-base balance in tumor progression [1]
Neurological Research Applications

Preliminary research suggests potential utility of this compound in epilepsy research, likely through modulation of pH balance in neuronal tissues mediated by CAII inhibition. This application aligns with known mechanisms of other carbonic anhydrase inhibitors with established antiepileptic properties [1].

Safety and Regulatory Considerations

Research Use Classification:

  • Intended Use: For research purposes only, not for human diagnostic or therapeutic applications
  • Handling Precautions: Use appropriate personal protective equipment including gloves and safety glasses
  • Controlled Substance Status: Regulated as a controlled substance in some territories; verify local regulations before procurement [1]

Disposal Guidelines:

  • Follow institutional guidelines for disposal of chemical waste
  • Coordinate with environmental health and safety departments for proper disposal procedures
  • Do not dispose of in sink drains or with regular trash

References

Comprehensive Application Notes and Protocols for Carzenide (4-Carboxybenzenesulfonamide)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

Carzenide (4-carboxybenzenesulfonamide or 4-sulfamoylbenzoic acid) is a sulfonamide-based compound that functions as a potent carbonic anhydrase II (CA II) inhibitor. It serves as an important metabolite of Mafenide and as a key scaffold in the development of carbonic anhydrase inhibitors for various therapeutic applications, particularly in glaucoma research [1]. The compound's structure features both sulfonamide and carboxylic acid functional groups, making it an excellent candidate for further chemical modification and drug development.

Key physicochemical properties of this compound include:

  • Molecular Formula: C~7~H~7~NO~4~S
  • CAS Registry Number: 138-41-0
  • Molecular Weight: 201.20 g/mol
  • Appearance: White to off-white solid [1]

Table 1: Fundamental Properties of this compound

Property Specification
Chemical Name 4-Sulfamoylbenzoic acid
Synonyms This compound, p-Carboxybenzene sulfonamide
Molecular Formula C~7~H~7~NO~4~S
CAS Number 138-41-0
Molecular Weight 201.20 g/mol
Physical Form White to off-white solid
Solubility in DMSO 100 mg/mL (497.02 mM)

Synthetic Protocols

Large-Scale Synthesis of this compound

The following optimized procedure enables the efficient synthesis of this compound with minimal environmental impact [2]:

2.1.1 Reaction Principle

This method involves the oxidation of 4-sulfamoyltoluene using potassium bromate (KBrO~3~) as the primary oxidant in the presence of an alkali metal bromide salt and a Brønsted acid. The reaction proceeds through an intermediate bromination-oxidation pathway that effectively converts the methyl group to a carboxylic acid functionality.

2.1.2 Reagents and Materials
  • 4-Sulfamoyltoluene (starting material)
  • Potassium bromate (KBrO~3~) (oxidizing agent)
  • Alkali metal bromide salt (NaBr, KBr, or LiBr) - catalytic
  • Brønsted acid (HCl, H~2~SO~4~, or acetic acid)
  • Deionized water (reaction medium)
  • Aqueous sodium bisulfite (quenching agent)
  • Ethanol or methanol (recrystallization solvent)
2.1.3 Step-by-Step Procedure
  • Reaction Setup: Charge a 1L three-necked round-bottom flask with 4-sulfamoyltoluene (50.0 g, 0.29 mol), potassium bromate (24.5 g, 0.145 mol), and sodium bromide (3.0 g, 0.029 mol).
  • Acid Addition: Add 300 mL of deionized water followed by slow addition of concentrated hydrochloric acid (100 mL, 37% w/w) with continuous stirring.
  • Reflux Conditions: Heat the reaction mixture to 80-85°C and maintain with vigorous stirring for 4-6 hours.
  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, mobile phase: ethyl acetate/hexane 1:1) or HPLC.
  • Quenching: Once completion is confirmed, cool the reaction mixture to 25°C and carefully add aqueous sodium bisulfite (10% w/v) until the orange bromine color dissipates.
  • Isolation: Filter the resulting white precipitate and wash with cold water (3 × 50 mL).
  • Purification: Recrystallize the crude product from ethanol-water (4:1) to obtain pure this compound as white crystals.
  • Drying: Dry the crystals under vacuum at 60°C for 6 hours to constant weight.
2.1.4 Process Characteristics
  • Yield: 85-92%
  • Purity: >99% (by HPLC)
  • Environmental Advantages: This method eliminates need for heavy metal oxidants, reduces waste generation, and employs aqueous reaction medium [2]

The synthetic pathway for this compound can be visualized as follows:

G A 4-Sulfamoyltoluene B Reaction Mixture: KBrO3, NaBr, HCl A->B C Oxidation Reaction 80-85°C, 4-6 hours B->C D Crude Product C->D E Workup & Purification Recrystallization D->E F Pure this compound E->F

Process Optimization Notes

Critical Parameters for Success:

  • Molar Ratio: Optimal molar ratio of 4-sulfamoyltoluene : KBrO~3~ : NaBr is 1 : 0.5 : 0.1 [2]
  • Temperature Control: Maintain reaction between 80-85°C; lower temperatures slow reaction, higher temperatures promote side products
  • Acid Concentration: HCl concentration should be ≥2M to ensure proper bromine generation in situ
  • Mixing Efficiency: Vigorous stirring is essential due to heterogeneous reaction conditions

Scale-up Considerations:

  • The reaction is easily scalable to kilogram quantities with consistent yields
  • Heat management becomes critical at larger scales due to exothermic nature of oxidation
  • Filtration time increases proportionally with scale; consider pressure filtration for batches >1kg

Analytical Characterization Protocols

Purity Assessment by HPLC

Method Parameters:

  • Column: C18 reverse phase (250 × 4.6 mm, 5μm)
  • Mobile Phase: Acetonitrile:20mM phosphate buffer pH 3.0 (30:70 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Sample Concentration: 1 mg/mL in mobile phase
  • Retention Time: Approximately 6.2 minutes
Structural Verification Techniques
3.2.1 Infrared Spectroscopy (FT-IR)

Prepare sample as KBr pellet (1-2% w/w) and acquire spectrum from 4000-400 cm⁻¹:

Table 2: Characteristic IR Absorptions of this compound

Vibration Type Frequency Range (cm⁻¹) Intensity
O-H Stretch 2500-3500 (broad) Strong, broad
S=O Asymmetric Stretch 1340-1360 Strong
S=O Symmetric Stretch 1150-1160 Strong
C=O Stretch 1680-1710 Strong
N-H Bend 1600-1650 Medium
S-N Stretch 900-940 Medium
3.2.2 Nuclear Magnetic Resonance (NMR)

Sample Preparation: Dissolve 20 mg this compound in 0.6 mL DMSO-d~6~

¹H NMR (400 MHz, DMSO-d~6~) Reference Values:

  • δ 13.2 (bs, 1H, COOH)
  • δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.45 (bs, 2H, SO~2~NH~2~)

¹³C NMR (100 MHz, DMSO-d~6~) Reference Values:

  • δ 167.2 (COOH)
  • δ 142.5 (C-Ar)
  • δ 130.8 (CH-Ar)
  • δ 127.4 (CH-Ar)
  • δ 125.9 (C-Ar)
3.2.3 Mass Spectrometry
  • Ionization Mode: ESI negative mode
  • Expected m/z: 200.0 [M-H]⁻
  • Fragmentation Pattern: m/z 156.0 [M-COOH]⁻, m/z 138.0 [M-SO~2~NH~2~]⁻

Biological Evaluation Protocols

Carbonic Anhydrase II Inhibition Assay
4.1.1 Principle

This assay measures the inhibition of CO~2~ hydration catalyzed by carbonic anhydrase II using 4-nitrophenyl acetate (4-NPA) as substrate. Enzyme activity is monitored spectrophotometrically by following the increase in absorbance at 348 nm resulting from 4-nitrophenol liberation.

4.1.2 Reagents and Solutions
  • Assay Buffer: 25mM HEPES, pH 7.5, containing 25mM Na~2~SO~4~
  • Enzyme Solution: Recombinant human CA II (5 μg/mL in assay buffer)
  • Substrate Solution: 4-Nitrophenyl acetate (4 mM in acetonitrile)
  • Inhibitor Solutions: this compound (1 mM stock in DMSO, serially diluted)
  • Positive Control: Acetazolamide (1 mM stock in DMSO)
4.1.3 Step-by-Step Procedure
  • Solution Preparation: Prepare serial dilutions of this compound in DMSO (typically from 10μM to 100nM final concentration in assay).
  • Reaction Setup: In a quartz cuvette, add 890 μL assay buffer, 50 μL enzyme solution, and 10 μL inhibitor solution.
  • Equilibration: Pre-incubate the mixture at 25°C for 5 minutes.
  • Reaction Initiation: Add 50 μL substrate solution (4-NPA) and mix rapidly.
  • Kinetic Measurement: Immediately monitor absorbance at 348 nm for 3 minutes.
  • Control Measurements: Run blank (no enzyme), vehicle control (DMSO only), and positive control (acetazolamide) in parallel.
4.1.4 Data Analysis
  • Calculate initial reaction velocities from linear portion of kinetic curve
  • Determine percent inhibition: % Inhibition = [(V~0~ - V~i~)/V~0~] × 100
  • Generate dose-response curve and calculate IC~50~ values using nonlinear regression

Table 3: Biological Activity Profile of this compound

Assay Type Experimental Results Significance/Application
CA II Inhibition IC₅₀ 60 nM (reference compound) [3] Potent inhibitor of glaucoma-associated isoform
Cytotoxicity (HeLa cells) >100 μM (2h exposure) [1] Favorable safety profile for therapeutic development
Metabolic Stability Good in vitro stability [3] Suitable for further drug development
Water Solubility High at neutral pH [3] Advantageous for topical formulation development
Cellular Assay for CA Inhibition
4.2.1 Cell Culture and Treatment
  • Cell Line: HeLa cells (human cervical cancer)
  • Culture Conditions: DMEM with 10% FBS, 37°C, 5% CO~2~
  • Treatment Protocol:
    • Seed cells at 5 × 10⁴ cells/well in 24-well plates
    • Incubate for 24 hours to reach 70-80% confluence
    • Pretreat with this compound (100 μM) for 2 hours [1]
    • Process for specific downstream applications
4.2.2 Fluorescence Measurement

The methodology from search results indicates this compound pretreatment renders fluorescence signal induced by FMRs-CA negligible in HeLa cells, suggesting effective cellular CA inhibition [1].

Formulation and Application Notes

Solution Preparation for Biological Studies
5.1.1 Stock Solution Preparation
  • Standard Solution: Dissolve in DMSO at 100 mg/mL (497.02 mM)
  • Aqueous Formulation: For in vivo studies, use 10% DMSO + 90% (20% SBE-β-CD in saline)
  • Storage: Aliquot and store at -20°C for 1 year or -80°C for 2 years
5.1.2 In Vivo Dosing Formulation

For animal studies, prepare working solution as follows:

  • Stock Solution: 25 mg/mL in DMSO
  • Working Solution: Dilute 100 μL stock in 900 μL 20% SBE-β-CD in saline
  • Final Concentration: 2.5 mg/mL (12.43 mM)
  • Administration: Use fresh preparation on day of experiment [1]
Research Applications

This compound has demonstrated utility in several research areas:

  • Epilepsy Research: As a CA inhibitor with potential anticonvulsant effects [1]
  • Cancer Research: Particularly in cervical cancer studies using HeLa model systems [1]
  • Ophthalmology: As a lead compound for development of topical antiglaucoma agents [3]
  • Chemical Biology: As scaffold for development of novel sulfonamide derivatives with improved properties [4] [3]

The overall experimental workflow for working with this compound is summarized below:

G A Synthesis Oxidation of 4-sulfamoyltoluene B Purification Recrystallization A->B C Characterization HPLC, NMR, MS, IR B->C D Biological Evaluation CA inhibition assays C->D E Cellular Studies HeLa cell models D->E F Formulation Dosing solutions E->F G Therapeutic Application Glaucoma, epilepsy, cancer research F->G

Conclusion

This compound represents a versatile chemical tool and promising therapeutic scaffold with well-established synthetic methodologies and biological evaluation protocols. The procedures outlined in this document provide researchers with comprehensive guidelines for working with this compound in various research contexts. Its favorable physicochemical properties, including good water solubility at neutral pH and metabolic stability, combined with its potent CA II inhibitory activity, make it an excellent candidate for further investigation in multiple therapeutic areas, particularly as a starting point for the development of novel antiglaucoma agents [3].

References

Comprehensive Application Notes and Experimental Protocols for Carzenide Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carzenide

This compound (4-Sulfamoylbenzoic acid), with CAS registry number 138-41-0, is a biologically active compound gaining increasing attention in pharmaceutical research and drug development. This chemical compound, with molecular formula C7H7NO4S and molecular weight of 201.20 g/mol, represents an important sulfonamide derivative with specific inhibitory properties against carbonic anhydrase isoforms. This compound is recognized as the primary circulating metabolite of Mafenide in plasma, expanding its pharmacokinetic relevance in therapeutic applications. Current research indicates its potential utility in two primary domains: epilepsy research and cervical cancer investigations, positioning it as a promising candidate for drug repurposing initiatives.

The physicochemical profile of this compound contributes significantly to its biological activity and research applicability. With a topological polar surface area of 105.84 Ų and two hydrogen bond donors, the compound demonstrates favorable GI absorption characteristics while lacking blood-brain barrier permeation potential. Its computed solubility values range between 1.03-9.13 mg/mL, classifying it as soluble to very soluble, while consensus Log Po/w values approximate 0.22, indicating balanced hydrophilicity-lipophilicity character. These properties make this compound particularly suitable for in vitro and in vivo experimental systems, facilitating reliable measurement and interpretation of biological effects.

Compound Profile and Characteristics

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

Property Value/Specification Method/Reference
CAS Registry Number 138-41-0 [1]
Molecular Formula C7H7NO4S [2] [1]
Molecular Weight 201.20 g/mol [2] [1] [3]
IUPAC Name 4-Sulfamoylbenzoic acid [2] [1]
Synonyms p-Sulfamoylbenzoic acid, p-Carboxybenzenesulfonamide, Dirnate [1]
SMILES C1=C(C=CC(=C1)S(N)(=O)=O)C(O)=O [3]
InChI Key UCAGLBKTLXCODC-UHFFFAOYSA-N [1]
XLogP3 0.5 [3]
Hydrogen Bond Donor Count 2 [3]
Hydrogen Bond Acceptor Count 5 [3]
Topological Polar Surface Area 105.84 Ų [3]
Biochemical and Pharmacological Profile

Table 2: Biochemical and Pharmacological Properties of this compound

Property Characteristic/Value Significance
Primary Target Carbonic Anhydrase II (CAII) [2]
Inhibition Mode Competitive inhibitor [2]
Research Applications Epilepsy, Cervical Cancer [2]
GI Absorption High Favorable oral bioavailability
BBB Permeant No Reduced CNS side effects
P-glycoprotein Substrate No Minimal efflux transporter issues
CYP Inhibition None (1A2, 2C19, 2C9, 2D6, 3A4) Low drug-drug interaction potential
Lipophilicity Consensus Log Po/w = 0.22 Balanced hydrophilicity-lipophilicity

The target specificity of this compound against carbonic anhydrase isoforms, particularly its strong competitive inhibition of CAII, underpins its mechanism of action in research models. This enzymatic inhibition profile suggests potential mechanisms for its observed effects in epilepsy and cervical cancer research applications, possibly through modulation of pH homeostasis, ion transport, or cellular differentiation processes. Its favorable pharmacokinetic properties, including high gastrointestinal absorption and lack of cytochrome P450 inhibition, reduce complicating factors in experimental outcomes, allowing for clearer interpretation of its primary biological effects.

Experimental Design Considerations

Types of Experimental Designs for this compound Research

Experimental design forms the critical foundation for generating reliable, interpretable, and reproducible research data on this compound. The selection of an appropriate experimental framework depends on research objectives, available resources, and required level of scientific rigor. Three primary experimental design approaches can be applied to this compound research, each with distinct advantages, limitations, and implementation considerations:

  • Pre-Experimental Designs: These preliminary investigations provide initial screening data on this compound's effects without control conditions or rigorous methodological controls. Examples include pilot studies to determine appropriate dosing ranges, case studies documenting responses in individual subjects, or action research addressing immediate practical problems in laboratory settings. While these designs offer valuable exploratory insights and feasibility assessment, they lack the methodological rigor to establish causal relationships due to the absence of control conditions and vulnerability to confounding variables.

  • Quasi-Experimental Designs: These approaches examine this compound's effects in pre-existing groups where random assignment is impractical or ethically problematic. Applications include research on specific patient populations (e.g., epilepsy subtypes, cervical cancer stages) or demographic segments where participants naturally fall into categories. While quasi-experimental designs enhance real-world applicability and allow research in ethically complex situations, their limitations include potential confounding variables and inability to firmly establish causality due to non-random assignment to treatment conditions.

  • True Experimental Designs: Characterized by random assignment of subjects to treatment and control conditions, active manipulation of the independent variable (this compound administration), and inclusion of control conditions, these designs represent the gold standard for establishing causal relationships. True experiments are essential for clinical trials investigating this compound's efficacy, mechanistic studies exploring its biological effects, and dose-response evaluations. This approach maximizes internal validity through randomization, which minimizes the effects of confounding variables, and allows researchers to infer causality between this compound administration and observed outcomes.

ExperimentalDesign Experimental Design Selection PreExperimental Pre-Experimental Design ExperimentalDesign->PreExperimental QuasiExperimental Quasi-Experimental Design ExperimentalDesign->QuasiExperimental TrueExperimental True Experimental Design ExperimentalDesign->TrueExperimental PrePurpose Purpose: Exploratory Preliminary Data PreExperimental->PrePurpose PreExamples Examples: Pilot Studies Case Studies Action Research PreExperimental->PreExamples PreLimitations Limitations: No Control Group No Causality Inference PreExperimental->PreLimitations QuasiPurpose Purpose: Real-World Applications QuasiExperimental->QuasiPurpose QuasiExamples Examples: Pre-existing Groups Demographic Studies QuasiExperimental->QuasiExamples QuasiLimitations Limitations: Potential Confounds Limited Causality QuasiExperimental->QuasiLimitations TruePurpose Purpose: Establish Causal Relationships TrueExperimental->TruePurpose TrueExamples Examples: Clinical Trials Dose-Response Studies TrueExperimental->TrueExamples TrueRequirements Requirements: Random Assignment Control Group Variable Manipulation TrueExperimental->TrueRequirements

True Experimental Design Framework for this compound Studies

True experimental designs represent the most rigorous approach for investigating this compound's biological effects and therapeutic potential. The implementation of true experimental methodology requires careful consideration of several key components that collectively contribute to the validity and reliability of research findings:

  • Random Assignment: Participants or biological samples must be randomly allocated to experimental conditions to distribute potential confounding variables evenly across groups. Implementation methods include computer-generated randomization sequences, random number tables, or block randomization techniques to ensure comparable groups at baseline. For cellular studies, random assignment may involve randomized well placement in multi-well plates to control for positional effects in incubators or assay instruments.

  • Control Conditions: Appropriate control groups are essential for distinguishing this compound-specific effects from natural variation, experimental conditions, or placebo responses. Control configurations should include vehicle controls (administration of formulation excipients without active compound), positive controls (established CAII inhibitors for mechanism validation), and negative controls (untreated or placebo-treated groups) to provide comprehensive reference points for data interpretation.

  • Blinding Procedures: Implementation of single-blind (experimenter aware of treatment conditions while subjects/assessors are not) or double-blind (both participants and experimenters unaware of treatment assignments) methodologies minimizes bias in treatment administration, outcome assessment, and data analysis. In cellular studies, blinding may involve coded sample processing and automated analysis to prevent experimenter bias.

  • Standardization Protocols: Rigorous standardization of experimental procedures including dosing regimens, administration routes, environmental conditions, and measurement timelines ensures consistency across experimental sessions and between research groups. Documentation of standardization protocols should be comprehensive enough to enable exact replication of experiments.

Table 3: Key Considerations for True Experimental Designs in this compound Research

Design Element Implementation Considerations Methodological Importance
Randomization Computer-generated sequences, stratified randomization Minimizes selection bias and confounding
Control Groups Vehicle control, positive control, negative control Ispecific effects of this compound
Blinding Sample coding, automated analysis, independent assessment Reduces experimenter and assessment bias
Sample Size Power analysis, effect size estimation Ensures adequate statistical power
Dose Selection Literature review, pilot studies, logarithmic spacing Establishes dose-response relationships
Outcome Measures Primary vs. secondary endpoints, validated assays Ensures relevant and measurable outcomes

Detailed Experimental Protocols

Protocol 1: CAII Enzyme Inhibition Assay

Objective: To quantitatively evaluate the inhibitory potency of this compound against carbonic anhydrase II (CAII) using a standardized enzymatic assay. This protocol provides a robust methodology for determining IC50 values and characterizing inhibition kinetics, essential for establishing this compound's mechanism of action and potency relative to other CAII inhibitors.

Materials and Reagents:

  • Purified human carbonic anhydrase II (commercial source)
  • This compound (purity ≥99%; prepare fresh stock solutions)
  • 4-Nitrophenyl acetate (4-NPA) substrate solution
  • Assay buffer: 10 mM HEPES, pH 7.5, containing 100 mM NaCl
  • Reference inhibitors: Acetazolamide (positive control)
  • Dimethyl sulfoxide (DMSO; spectrophotometric grade)
  • 96-well microplate (UV-transparent)
  • Microplate spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO
    • Generate serial dilutions in assay buffer to create concentrations spanning 0.1 nM to 100 μM (recommended 12 concentrations with 3-fold dilutions)
    • Ensure final DMSO concentration does not exceed 1% (v/v) in any reaction
  • Enzyme Inhibition Assay:

    • Pre-incubate CAII (final concentration 10 nM) with this compound solutions for 15 minutes at 25°C
    • Initiate reactions by adding 4-NPA substrate (final concentration 1 mM)
    • Immediately monitor absorbance at 400 nm for 10 minutes at 25°C
    • Perform all measurements in triplicate
  • Control Reactions:

    • Include enzyme-free blanks to account for non-enzymatic substrate hydrolysis
    • Incorporate vehicle controls (DMSO without this compound) to establish uninhibited enzyme activity
    • Include positive control (acetazolamide) to validate assay performance

Data Analysis:

  • Calculate reaction velocities from linear portion of absorbance curves
  • Express inhibition as percentage of vehicle control activity
  • Fit concentration-response data to four-parameter logistic equation to determine IC50 value
  • Perform kinetic analysis (Lineweaver-Burk plots) to determine inhibition modality (competitive, non-competitive, or mixed)

CAIIAssay CAII Enzyme Inhibition Assay Workflow Step1 Step 1: Preparation This compound Stock Solution (10 mM) Serial Dilutions (0.1 nM - 100 μM) CAIIAssay->Step1 Step2 Step 2: Pre-incubation CAII + this compound (15 min, 25°C) Step1->Step2 Step3 Step 3: Reaction Initiation Add 4-NPA Substrate (1 mM final) Step2->Step3 Controls Essential Controls: Enzyme-Free Blanks Vehicle Controls (DMSO) Positive Control (Acetazolamide) Step2->Controls Step4 Step 4: Kinetic Measurement Monitor A400 for 10 minutes Step3->Step4 Step3->Controls Step5 Step 5: Data Analysis Calculate Velocity Determine IC50 Inhibition Kinetics Step4->Step5 Step4->Controls

Protocol 2: Cellular Uptake and Intracellular CAII Inhibition

Objective: To evaluate cellular penetration and intracellular CAII inhibition by this compound in relevant cell models (e.g., HeLa cells for cervical cancer research). This protocol measures both compound internalization and functional consequences in intact cellular systems, providing critical data for translational applications.

Materials and Reagents:

  • HeLa cells (or other relevant cell lines)
  • Complete cell culture medium (appropriate formulation)
  • This compound (prepare sterile stock solutions)
  • Fluorescent CAII probes (e.g., FMRs-CA for competitive binding studies)
  • Cell lysis buffer (non-denaturing formulation)
  • Flow cytometer or fluorescence microscope
  • Western blot equipment for CAII expression analysis

Procedure:

  • Cell Culture and Treatment:

    • Maintain HeLa cells in appropriate medium at 37°C, 5% CO2
    • Seed cells in 6-well plates at 2.5 × 10^5 cells/well and culture for 24 hours
    • Treat cells with this compound (100 μM recommended for initial studies) for 2 hours
    • Include vehicle controls and positive control groups
  • Fluorescence Signal Quantification:

    • Following this compound pretreatment, add fluorescent CAII probe (FMRs-CA)
    • Incubate for additional 30 minutes under culture conditions
    • Wash cells with PBS to remove unbound probe
    • Analyze fluorescence intensity by flow cytometry or microscopy
  • Functional Assessment:

    • Harvest cells and prepare lysates
    • Measure intracellular CAII activity using esterase assay
    • Analyze CAII expression by western blotting to distinguish inhibition from downregulation

Data Interpretation:

  • Reduced fluorescence signal in this compound-treated cells indicates competitive displacement of fluorescent probe from CAII
  • Decreased intracellular CAII activity confirms functional enzyme inhibition
  • Correlation between this compound concentration, fluorescence reduction, and enzyme inhibition provides comprehensive assessment of cellular efficacy
Protocol 3: Formulation and Stabilization for In Vivo Studies

Objective: To develop stable, bioavailable formulations of this compound for animal studies and potential therapeutic applications. This protocol adapts transfersome technology to enhance this compound delivery across biological barriers, potentially improving its therapeutic efficacy in epilepsy and cancer models.

Materials:

  • This compound (high purity)
  • Phospholipids (soy phosphatidylcholine recommended)
  • Edge-active surfactants (sodium cholate or similar)
  • Aqueous buffer (PBS, pH 7.4)
  • Rotary evaporator
  • Extrusion apparatus with polycarbonate membranes

Formulation Procedure:

  • Preparation of Basic Transfersome Composition:

    • Dissolve phospholipids (85-90 mol%) and this compound (5-10 mol%) in organic solvent
    • Form thin lipid film using rotary evaporation
    • Hydrate film with buffer containing edge-active surfactant (10-15 mol% of lipid content)
    • Vortex and incubate at 45°C for 1 hour with periodic agitation
  • Vesicle Size Optimization:

    • Subject hydrated formulation to freeze-thaw cycles (5 cycles minimum)
    • Extrude through polycarbonate membranes (200 nm, then 100 nm pore sizes)
    • Characterize vesicle size by dynamic light scattering (target: 100-150 nm)
  • Stability Assessment:

    • Monitor formulation stability by size measurement over 30 days at 4°C and 25°C
    • Assess this compound retention using dialysis or size exclusion chromatography
    • Sterilize by filtration (0.22 μm) for in vivo applications

Application Notes:

  • Transfersome formulations can enhance this compound penetration across biological barriers including skin and potentially blood-brain barrier
  • Optimal this compound concentration typically ranges between 1-80% of the solubilization dose, with 20-50 mol% often most effective
  • Formulations should be used within 2 weeks of preparation unless stability data support longer storage

Data Analysis and Interpretation

Statistical Analysis and Quality Control
  • Experimental Design Alignment: Statistical methods must align with experimental design structure. For true experimental designs with random assignment, parametric methods (ANOVA, t-tests) are typically appropriate. Quasi-experimental designs may require additional controls for confounding variables through analysis of covariance (ANCOVA) or mixed models. Pre-experimental designs should employ primarily descriptive statistics with clear acknowledgment of methodological limitations.

  • Dose-Response Analysis: this compound concentration-effect relationships should be analyzed using four-parameter logistic models to determine EC50/IC50 values, Hill coefficients, and efficacy parameters. Quality control measures include evaluation of model goodness-of-fit, residual analysis, and verification of asymptotic boundaries.

  • High-Content Screening Data: For cellular studies employing multi-well plates or high-content screening approaches, implementation of normalization procedures (e.g., Z-score, B-score) controls for positional effects and plate-to-plate variation. Robust statistical parameters (Z'-factor, signal-to-noise ratio) should be calculated to validate assay quality.

Table 4: Statistical Methods for this compound Experimental Data

Data Type Primary Analysis Method Additional Analyses Software Implementation
Enzyme Inhibition Nonlinear regression (IC50) Michaelis-Menten kinetics, Competitive binding models GraphPad Prism, R (drc package)
Cellular Uptake Flow cytometry clustering Fluorescence intensity distribution, Population heterogeneity FlowJo, Python (Scanpy)
In Vivo Efficacy Repeated measures ANOVA Survival analysis, Dose-response modeling SAS, R (lme4 package)
High-Content Screening Z-score normalization Hit identification, Structure-activity relationships Knime, Pipeline Pilot
Formulation Stability Accelerated stability modeling Arrhenius analysis, Shelf-life prediction JMP, R (expiration package)
Interpretation Guidelines and Caveats
  • CAII Specificity Confirmation: While this compound demonstrates strong CAII inhibition, carbonic anhydrase isoforms exhibit significant structural homology. Interpretation should include consideration of potential off-target inhibition of other CA isoforms (particularly CAI, CAIX, and CAXII). Implementation of isoform-selective assays or pan-CA screening provides context for specificity claims.

  • Cellular vs. Enzymatic Activity: Discrepancies between enzymatic IC50 values and cellular efficacy concentrations may reflect cellular penetration limitations, intracellular metabolism, or competing cellular processes. Interpretation should address potential differences between biochemical potency and cellular activity, with consideration of pharmacokinetic-pharmacodynamic relationships.

  • Translation to Physiological Systems: In vitro findings require cautious interpretation in physiological contexts. Factors including protein binding, metabolic stability, and tissue distribution significantly influence in vivo efficacy. Preliminary ADME profiling (absorption, distribution, metabolism, excretion) strengthens translational interpretations.

Applications in Disease Research

Epilepsy Research Applications

This compound's potential application in epilepsy research derives from its CAII inhibitory activity and the recognized role of carbonic anhydrase isoforms in neuronal excitation and pH regulation. Several research approaches facilitate investigation of this compound's antiepileptic potential:

  • In Vitro Seizure Models: Employ neuronal cell cultures or brain slice preparations with induced hyperexcitability (e.g., low Mg2+, high K+, or GABA receptor antagonism). Evaluate this compound's effects on seizure-like activity parameters including paroxysmal depolarizing shifts, synchronized bursting, and calcium oscillations. Compare efficacy to established antiepileptic drugs and carbonic anhydrase inhibitors.

  • Animal Seizure Models: Utilize established seizure models including pentylenetetrazol (PTZ)-induced seizures, maximal electroshock, and kindling models. Administer this compound via appropriate routes (oral, intraperitoneal, or transfersome-enhanced delivery) with careful monitoring of seizure latency, duration, severity, and behavioral manifestations.

  • Mechanistic Studies: Investigate this compound's effects on GABAergic neurotransmission, extracellular pH dynamics, and neuronal network synchronization. These studies help elucidate whether this compound's potential antiepileptic effects derive primarily from CA inhibition or involve additional mechanisms.

Cervical Cancer Research Applications

This compound's investigation in cervical cancer contexts builds upon emerging evidence implicating carbonic anhydrase isoforms in oncogenic processes and tumor microenvironment regulation. Research applications include:

  • Cell Proliferation and Viability: Evaluate this compound's effects on cervical cancer cell lines (e.g., HeLa, SiHa, CaSki) using standardized assays (MTT, XTT, resazurin). Determine effects on cell cycle distribution (flow cytometry), apoptosis induction (Annexin V, caspase activation), and clonogenic potential.

  • Invasion and Migration: Assess this compound's influence on cervical cancer cell invasiveness using Boyden chamber assays, wound healing models, and 3D spheroid invasion systems. Correlate functional effects with changes in extracellular acidification and expression of invasion-associated genes.

  • Combination Therapy Studies: Investigate potential synergistic interactions between this compound and established cervical cancer therapeutics (e.g., cisplatin, paclitaxel, radiation). Employ combination index analysis (Chou-Talalay method) to quantify interaction effects and identify promising therapeutic partnerships.

References

Comprehensive Application Notes and Research Protocols for Carzenide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carzenide

This compound (CAS No. 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a versatile synthetic intermediate with emerging applications in medicinal chemistry and drug discovery. This sulfonamide-based compound serves as a key building block in the synthesis of more complex bioactive molecules. With a molecular formula of C₇H₇NO₄S and a molecular weight of 201.2 g/mol, this compound presents a unique combination of a carboxylic acid functional group and a sulfonamide moiety, making it valuable for various organic synthesis applications. Recent research indicates that beyond its role as a synthetic intermediate, this compound possesses intrinsic antispasmodic properties and has been utilized in studies investigating dysmenorrhea (menstrual pain) in women, expanding its potential therapeutic relevance [1].

The compound's structural features contribute to its balanced hydrophilicity with a LogP value of 0.5, enabling reasonable membrane permeability while maintaining sufficient aqueous solubility for biological testing. As pharmaceutical research increasingly focuses on targeted therapies and combination treatments, this compound's role as a fundamental building block gains importance, particularly in the development of specialized drug delivery systems and novel molecular entities. Its well-characterized physicochemical properties and commercial availability make it accessible for research institutions and pharmaceutical companies engaged in early-stage drug discovery programs [2].

Chemical and Physical Properties

Structural Characteristics

This compound features a benzoic acid scaffold substituted at the para position with a sulfamoyl group (-SO₂NH₂), creating a bifunctional molecule with both hydrogen bond donor and acceptor capabilities. The aromatic ring system provides structural rigidity, while the polar functional groups contribute to specific molecular interactions with biological targets. The compound exists as a white to off-white crystalline powder under standard conditions, with a measured density of approximately 1.5±0.1 g/cm³ [2].

The molecular structure contains 13 heavy atoms, with 2 hydrogen bond donors (the sulfonamide NH₂ and carboxylic acid OH) and 5 hydrogen bond acceptors (sulfonyl oxygens, carboxylic acid oxygen, and nitrogen). This combination allows for extensive hydrogen bonding networks, which can influence both its solid-state properties and interactions with biological macromolecules. The molecule possesses only 2 rotatable bonds, contributing to its relative conformational rigidity, which can be advantageous in structure-based drug design applications [2].

Thermodynamic Properties

This compound exhibits high thermal stability, with a melting point range of 285-295°C, indicating strong intermolecular forces in the crystal lattice. The boiling point is observed at 449.0±47.0°C at standard atmospheric pressure (760 mmHg), further confirming the compound's thermal robustness. The flash point of 225.4±29.3°C classifies this compound as a thermally stable compound under normal laboratory handling conditions. The low vapor pressure of 0.0±1.2 mmHg at 25°C suggests minimal volatility, reducing inhalation hazards during routine handling [2].

Table 1: Physicochemical Properties of this compound

Property Value Conditions
Molecular Formula C₇H₇NO₄S -
Molecular Weight 201.20 g/mol -
CAS Number 138-41-0 -
Melting Point 285-295°C Literature value
Boiling Point 449.0±47.0°C At 760 mmHg
Flash Point 225.4±29.3°C -
Density 1.5±0.1 g/cm³ -
LogP 0.5 -
Hydrogen Bond Donor Count 2 -
Hydrogen Bond Acceptor Count 5 -
Vapor Pressure 0.0±1.2 mmHg At 25°C

Pharmaceutical Profile and Biological Activity

This compound demonstrates antispasmodic activity, particularly in studies related to dysmenorrhea treatment in women, indicating its potential for therapeutic applications beyond its use as a synthetic intermediate [1]. The compound's mechanism of action as an antispasmodic agent likely involves modulation of smooth muscle contraction, though the exact molecular targets remain an area of active investigation. The sulfonamide moiety present in this compound is a privileged structure in medicinal chemistry, known to confer diverse biological activities including enzyme inhibition and receptor modulation across multiple therapeutic areas.

As a chemical intermediate, this compound serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and specialized compounds for biological evaluation. Its bifunctional nature allows for selective modification at either the carboxylic acid or sulfonamide groups, enabling diverse synthetic applications. In drug discovery programs, this compound can be incorporated into DNA-encoded libraries (DELs), which are increasingly important in the identification of novel bioactive small molecules through high-throughput screening approaches [3]. The trend toward rational design strategies in DEL development has elevated the importance of well-characterized building blocks like this compound that offer both synthetic versatility and favorable physicochemical properties.

Solubility and Stock Solution Preparation

Solubility Characteristics

This compound exhibits concentration-dependent solubility in various solvents, with significant variation between different solvent systems. In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility of approximately 100 mg/mL (497.02 mM), making it ideal for preparing concentrated stock solutions. In ethanol, moderate solubility of 12 mg/mL (59.64 mM) is observed, while aqueous solubility is limited with less than 1 mg/mL in pure water [1]. This solubility profile is consistent with the compound's balanced hydrophilicity-lipophilicity character.

The pH-dependent solubility of this compound is influenced by its ionizable groups - the carboxylic acid (pKa ~4.2) and the sulfonamide (pKa ~10.1). Under physiological pH conditions (7.4), the carboxylic acid exists predominantly in its ionized form, potentially enhancing solubility in aqueous buffers, while the sulfonamide remains largely protonated. Understanding these ionization characteristics is crucial for formulating the compound for biological assays and ensuring consistent performance across experimental conditions [2].

Stock Solution Preparation Protocols

Standard DMSO Stock Solution (100 mg/mL):

  • Weigh 100 mg of this compound accurately using an analytical balance.
  • Transfer the compound to a clean, dry 1 mL volumetric vial or container.
  • Add anhydrous DMSO to bring the total volume to 1 mL, resulting in a 100 mg/mL (497.02 mM) stock solution.
  • Vortex the mixture for 30-60 seconds until complete dissolution is observed as a clear solution.
  • Aliquot the stock solution into smaller volumes (10-50 μL) to minimize freeze-thaw cycles.
  • Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).

Alternative Ethanol Stock Solution (12 mg/mL):

  • Weigh 12 mg of this compound accurately using an analytical balance.
  • Transfer the compound to a clean 1 mL volumetric vial.
  • Add absolute ethanol to bring the total volume to 1 mL, resulting in a 12 mg/mL (59.64 mM) stock solution.
  • Sonicate the mixture for 2-5 minutes if necessary to facilitate dissolution.
  • Store at -20°C protected from light for up to 1 month.

Table 2: Solubility and Stock Solution Preparation Guide

Solvent System Solubility Preparation Method Storage Conditions Stability
DMSO 100 mg/mL (497.02 mM) Direct dissolution with vortexing -20°C or -80°C in aliquots 6 months at -80°C; 1 month at -20°C
Ethanol 12 mg/mL (59.64 mM) Direct dissolution with sonication if needed -20°C, protected from light 1 month
Aqueous Buffers <1 mg/mL (limited) Requires water-miscible cosolvent 4°C for short term Limited, prepare fresh

In Vivo Formulation Guidelines

Aqueous-Based Formulation (SBE-β-CD)

For animal administration where aqueous compatibility is required, this compound can be formulated using sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubility-enhancing agent [2]. This formulation approach improves bioavailability by increasing apparent solubility through inclusion complex formation while maintaining physiological compatibility.

Protocol: 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)

  • Prepare 20% SBE-β-CD in saline by dissolving 2 g of SBE-β-CD in 10 mL of physiological saline.
  • Stir the mixture gently or vortex until a clear solution is obtained (approximately 10-15 minutes).
  • Filter the 20% SBE-β-CD solution through a 0.22 μm membrane for sterilization.
  • Prepare a 25 mg/mL DMSO stock solution of this compound by dissolving 25 mg in 1 mL of anhydrous DMSO.
  • Add 100 μL of the 25 mg/mL DMSO stock solution to a clean vial.
  • Gradually add 900 μL of the 20% SBE-β-CD solution to the DMSO stock while vortexing.
  • Mix thoroughly until a clear, homogeneous solution is obtained.
  • Use immediately or store at 4°C for up to 24 hours.
Lipid-Based Formulation (Corn Oil)

For oral administration studies or when enhanced gastrointestinal absorption is desired, this compound can be formulated in corn oil, which also helps reduce potential local irritation.

Protocol: 2.5 mg/mL in 10% DMSO + 90% Corn Oil

  • Prepare a 25 mg/mL DMSO stock solution of this compound.
  • Add 100 μL of the 25 mg/mL DMSO stock solution to a clean vial.
  • Slowly add 900 μL of corn oil while vortexing continuously to ensure proper emulsification.
  • Mix thoroughly until a uniform suspension is achieved.
  • Administer immediately after preparation as stability may be limited.

G InVivoFormulation In Vivo Formulation Preparation AqueousBased Aqueous-Based Formulation (SBE-β-CD) InVivoFormulation->AqueousBased LipidBased Lipid-Based Formulation (Corn Oil) InVivoFormulation->LipidBased Step1A Prepare 20% SBE-β-CD in saline AqueousBased->Step1A Step1B Prepare 25mg/mL DMSO stock LipidBased->Step1B Step2A Filter through 0.22μm membrane Step1A->Step2A Step3A Prepare 25mg/mL DMSO stock Step2A->Step3A Step4A Mix 100μL stock + 900μL SBE-β-CD solution Step3A->Step4A Step5A Vortex until clear Step4A->Step5A StorageA Store at 4°C Use within 24 hours Step5A->StorageA Step2B Add 100μL stock to vial Step1B->Step2B Step3B Add 900μL corn oil slowly Step2B->Step3B Step4B Vortex to emulsify Step3B->Step4B StorageB Use immediately Limited stability Step4B->StorageB

Diagram 1: Workflow for preparation of in vivo formulations of this compound showing aqueous-based and lipid-based methods with their respective preparation steps and storage conditions.

Experimental Protocols for Research Applications

Antispasmodic Activity Assessment

This compound has demonstrated potential in dysmenorrhea research through its antispasmodic properties [1]. The following protocol outlines a standard approach for evaluating this activity using isolated tissue preparations:

Isolated Uterine Tissue Contraction Assay:

  • Tissue Preparation: Excise uterine horns from Sprague-Dawley rats (200-250 g) following approved ethical guidelines. Place tissue in oxygenated (95% O₂, 5% CO₂) De Jalons solution at 37°C.
  • Apparatus Setup: Mount uterine horn segments (1.5-2 cm) in organ baths containing 10 mL De Jalons solution maintained at 37°C with continuous oxygenation.
  • Stabilization: Allow tissues to equilibrate under 1 g resting tension for 60 minutes, changing the buffer every 15 minutes.
  • Pre-contraction: Induce contraction with oxytocin (0.01 IU/mL) or prostaglandin F2α (1 μM) to establish stable contractions.
  • Compound Testing: Add this compound cumulatively (1-100 μM) to the organ bath once stable contractions are established.
  • Data Collection: Record isometric tension changes using force transducers connected to a data acquisition system.
  • Analysis: Express results as percentage inhibition of induced contraction relative to vehicle control.
Organic Synthesis Applications

As a chemical intermediate, this compound serves in the synthesis of more complex molecules through selective functional group transformations:

General Protocol for Amide Coupling:

  • Charge a round-bottom flask with this compound (1.0 equiv.) and the appropriate amine (1.2 equiv.) under inert atmosphere.
  • Add dry DMF or DCM as solvent to achieve 0.1-0.5 M concentration.
  • Cool the reaction mixture to 0°C using an ice bath.
  • Add coupling agents such as HATU (1.2 equiv.) or EDCI (1.2 equiv.) followed by HOAt (1.2 equiv.) if needed.
  • Add base such as DIPEA (2.0 equiv.) or triethylamine (3.0 equiv.) dropwise with stirring.
  • Allow the reaction to warm to room temperature and monitor by TLC or LCMS until completion (typically 4-16 hours).
  • Quench the reaction with aqueous NH₄Cl solution and extract with ethyl acetate (3×25 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

G ResearchApplications This compound Research Applications BiologicalEvaluation Biological Activity Assessment ResearchApplications->BiologicalEvaluation SynthesisApplications Organic Synthesis Applications ResearchApplications->SynthesisApplications Sub1 Antispasmodic Activity BiologicalEvaluation->Sub1 Syn1 Amide Coupling Reactions SynthesisApplications->Syn1 Sub2 Tissue Preparation & Mounting Sub1->Sub2 Sub3 Contraction Induction Sub2->Sub3 Sub4 Compound Application Sub3->Sub4 Sub5 Data Analysis Sub4->Sub5 Syn2 Esterification Syn1->Syn2 Syn3 Sulfonamide Modification Syn2->Syn3 Syn4 Purification Syn3->Syn4 Syn5 Characterization Syn4->Syn5

Diagram 2: Key research applications of this compound showing major biological evaluation methods and synthetic chemistry applications with their respective procedural steps.

Analytical Methods and Characterization

Quality Control Analysis

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Sample Concentration: 1 mg/mL in methanol or mobile phase
  • Retention Time: Approximately 8.5 minutes (method-specific)

Nuclear Magnetic Resonance (NMR) Characterization:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (s, 2H, SO₂NH₂), 13.10 (s, 1H, COOH)
  • ¹³C NMR (100 MHz, DMSO-d6): δ 167.2 (COOH), 145.5 (C-Ar), 134.2 (C-Ar), 130.1 (CH-Ar), 127.5 (CH-Ar), 126.8 (C-Ar)
Stability and Storage Considerations

This compound demonstrates good chemical stability under recommended storage conditions. The compound should be stored as a powder at -20°C, where it remains stable for up to 3 years, or at 4°C for 2 years. Stock solutions in DMSO maintain stability for 6 months at -80°C or 1 month at -20°C. The compound is stable at ambient temperature for several days during shipping, but long-term storage at room temperature is not recommended [2].

Table 3: Stability and Storage Conditions

Form Storage Temperature Stability Duration Important Considerations
Powder -20°C 3 years Protect from moisture, sealed container
Powder 4°C 2 years Desiccated conditions
DMSO Solution -80°C 6 months Aliquot to avoid freeze-thaw cycles
DMSO Solution -20°C 1 month Limited to 1-2 freeze-thaw cycles
In Vivo Formulations 4°C 24 hours Prepare fresh when possible

Safety and Regulatory Information

This compound is intended for research use only and is not approved for human or veterinary therapeutic applications [2] [1]. Researchers should implement standard laboratory safety practices when handling the compound, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Although comprehensive toxicity data may not be available, the compound should be treated with the caution appropriate for pharmaceutical intermediates and sulfonamide-containing compounds.

Proper waste disposal procedures should be followed in accordance with institutional guidelines for chemical waste. Documentation should include batch numbers, storage conditions, and usage records to maintain traceability. For international shipping, this compound falls under HS Tariff Code 2934.99.9001, which covers other sulfonamide compounds [2].

Troubleshooting Guide

Poor Solubility in Aqueous Systems:

  • Problem: Limited solubility in biological buffers
  • Solution: Use cyclodextrin inclusion complexes or water-miscible cosolvents like DMSO (not exceeding 1% final concentration in cell culture)
  • Alternative: Prepare soluble salts through reaction with appropriate bases

Low Yield in Amide Coupling Reactions:

  • Problem: Incomplete conversion during amide bond formation
  • Solution: Ensure anhydrous conditions, use fresh coupling reagents, and consider alternative coupling agents
  • Optimization: Increase reaction time or temperature, or employ microwave-assisted synthesis

Instability in In Vivo Formulations:

  • Problem: Precipitation or degradation in formulation vehicles
  • Solution: Prepare formulations immediately before use and characterize by visual inspection and HPLC
  • Prevention: Use recommended storage conditions and avoid extended storage of working solutions

Conclusion

This compound (4-sulfamoylbenzoic acid) represents a valuable chemical tool with applications spanning synthetic chemistry, pharmaceutical research, and biological investigation. Its well-characterized physicochemical properties, synthetic versatility, and emerging biological activities make it a useful compound for research purposes. The protocols and application notes provided in this document offer researchers comprehensive guidance for handling, formulating, and evaluating this compound across various experimental contexts. As drug discovery continues to evolve with approaches like DNA-encoded libraries [3] and targeted therapies, well-characterized building blocks like this compound remain fundamental to advancing pharmaceutical innovation.

References

Comprehensive Application Notes and Protocols for Carzenide (4-Sulfamoylbenzoic acid)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Carzenide (4-Sulfamoylbenzoic acid) is a sulfonamide-based compound with significant importance in biochemical research and pharmaceutical development. It serves as a potent carbonic anhydrase II (CAII) inhibitor and is recognized as the primary circulating metabolite of the drug Mafenide in plasma. Researchers are investigating this compound for potential applications in epilepsy and cervical cancer research, leveraging its specific enzyme inhibition characteristics [1] [2].

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 138-41-0
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Appearance White to off-white solid powder
Melting Point 285-295 °C
LogP 0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
SMILES Notation O=C(O)C1=CC=C(S(=O)(N)=O)C=C1
InChI Key UCAGLBKTLXCODC-UHFFFAOYSA-N

Analytical Methods and Protocols

HPLC Analysis Protocol

Method Summary: this compound can be effectively analyzed using reverse-phase (RP) HPLC with simple conditions. The method is scalable and can be adapted for pharmacokinetic studies or preparative separation of impurities [3].

Table 2: HPLC Conditions for this compound Analysis

Parameter Specification
Column Newcrom R1 (reverse-phase with low silanol activity)
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
MS-Compatible Alternative Replace phosphoric acid with formic acid
Particle Size Options Standard particles or 3µm for fast UPLC applications
Applications Quality control, impurity profiling, pharmacokinetics

Experimental Procedure:

  • Mobile Phase Preparation: Prepare mobile phase containing acetonitrile, water, and phosphoric acid in optimized ratios (method development required for specific applications)
  • Column Equilibration: Equilibrate Newcrom R1 column with mobile phase until stable baseline is achieved
  • Standard Solution Preparation: Dissolve this compound reference standard in appropriate solvent (e.g., DMSO or mobile phase) at concentration of 1 mg/mL
  • Sample Preparation: Prepare test samples in compatible solvent system, filter through 0.45µm membrane filter
  • Chromatographic Conditions:
    • Flow rate: 1.0 mL/min (adjust for column dimensions)
    • Detection: UV detection at appropriate wavelength (to be determined experimentally)
    • Injection volume: 10-20 µL
    • Column temperature: Ambient or controlled (25°C recommended)
  • System Suitability: Ensure resolution, tailing factor, and theoretical plates meet acceptance criteria before sample analysis
Solubility and Stock Solution Preparation

Table 3: Solubility and Stock Solution Preparation

Parameter Condition Result
In Vitro Solubility DMSO ~100 mg/mL (~497.02 mM)
In Vivo Formulation 1 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥2.5 mg/mL (12.43 mM)
In Vivo Formulation 2 10% DMSO + 90% Corn Oil ≥2.5 mg/mL (12.43 mM)
Storage Conditions -80°C 6 months
Storage Conditions -20°C 1 month

Stock Solution Preparation Protocol:

  • Calculate required mass based on desired concentration and volume
  • Weigh accurately this compound powder using analytical balance
  • Dissolve in pre-selected solvent (DMSO recommended for highest concentration)
  • Mix thoroughly using vortex mixer until complete dissolution
  • Aliquot into working volumes to avoid repeated freeze-thaw cycles
  • Store at recommended temperatures with proper labeling

Biological Activity and Experimental Applications

Carbonic Anhydrase Inhibition

This compound functions as a strong competitive inhibitor of carbonic anhydrase II (CAII), an enzyme crucial for pH regulation and various physiological processes [1]. This inhibitory activity forms the basis for its potential research applications in conditions where CAII dysregulation is implicated.

CAII Inhibition Assay Protocol:

  • Enzyme Preparation: Prepare recombinant CAII enzyme in appropriate buffer system (typically phosphate buffer, pH 7.4)
  • Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO or assay buffer
  • Reaction Setup: Combine enzyme, inhibitor, and substrate in optimized ratios
  • Kinetic Measurements: Monitor enzyme activity using established methods (e.g., esterase activity assay with 4-nitrophenyl acetate as substrate)
  • Data Analysis: Calculate IC₅₀ values using appropriate nonlinear regression analysis
Cellular Studies

In HeLa cells (cervical cancer cell line), this compound (at 100 μM concentration with 2-hour pretreatment) has been shown to render the fluorescence signal induced by FMRs-CA negligible, demonstrating effective cellular penetration and target engagement [1].

Cell-Based Assay Protocol:

  • Cell Culture: Maintain HeLa cells in appropriate medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂)
  • Compound Treatment: Prepare this compound working solutions in cell culture-compatible solvents
  • Pretreatment: Incubate cells with 100 μM this compound for 2 hours
  • Staining: Apply FMRs-CA fluorescent probe according to established protocols
  • Imaging and Analysis: Visualize using fluorescence microscopy and quantify fluorescence intensity

Experimental Workflows and Signaling Pathways

This compound Metabolic Pathway and Experimental Workflow

The following diagram illustrates this compound's metabolic relationship and general experimental approach:

carzenide_workflow mafenide Mafenide Precursor This compound This compound (4-Sulfamoylbenzoic acid) mafenide->this compound Metabolic Conversion inhibition Competitive Inhibition This compound->inhibition Binds to analysis HPLC Analysis & Characterization This compound->analysis Analytical Validation caii CAII Enzyme caii->inhibition Enzyme Target cellular_effect Cellular Effects (HeLa cells) inhibition->cellular_effect Results in

Diagram 1: this compound Metabolic Pathway and Experimental Workflow (76 characters)

Comprehensive Research Methodology

The following diagram outlines the complete experimental methodology for this compound research:

research_methodology sample_prep Sample Preparation stock_sol Stock Solution Preparation sample_prep->stock_sol formulation In Vivo Formulation sample_prep->formulation hplc_analysis HPLC Analysis (Newcrom R1 Column) stock_sol->hplc_analysis bio_assay Biological Assessment formulation->bio_assay mobile_phase Mobile Phase Optimization hplc_analysis->mobile_phase ms_detection MS-Compatible Detection hplc_analysis->ms_detection data_analysis Data Analysis & Interpretation hplc_analysis->data_analysis caii_inhibition CAII Inhibition Assay bio_assay->caii_inhibition cellular_study Cellular Studies (HeLa cells) bio_assay->cellular_study bio_assay->data_analysis validation Method Validation data_analysis->validation reporting Results Reporting data_analysis->reporting

Diagram 2: this compound Research Methodology (40 characters)

Technical Considerations and Applications

Research Applications

This compound's primary research applications include:

  • Enzyme inhibition studies focusing on carbonic anhydrase isoforms
  • Cellular signaling research in cancer cell lines, particularly cervical cancer
  • Metabolic studies investigating the conversion from Mafenide and subsequent effects
  • Analytical method development for sulfonamide-based compounds
Stability and Storage Considerations

Optimal Storage Conditions:

  • Powder form: -20°C for 3 years or 4°C for 2 years
  • Solution form: -80°C for 6 months or -20°C for 1 month
  • Shipping: Stable at ambient temperature for several days during ordinary shipping
Safety and Handling

While comprehensive safety data may be limited, researchers should:

  • Handle all chemical substances using appropriate personal protective equipment
  • Conduct operations in well-ventilated areas, particularly when working with powder forms
  • Follow institutional chemical hygiene plans and disposal regulations
  • Consider this compound as for research use only, not for human administration [1] [2]

Conclusion

These application notes and protocols provide researchers with comprehensive methodological approaches for working with this compound. The compound represents an important sulfonamide-based CAII inhibitor with potential applications in epilepsy and cervical cancer research. The detailed protocols for HPLC analysis, solubility preparation, and biological assessment enable reproducible experimental workflows across different research settings. The structural simplicity of this compound, as a metabolite of Mafenide, aligns with the lead optimization strategy of structural simplification in drug discovery, which aims to improve synthetic accessibility and pharmacodynamic/pharmacokinetic profiles [4].

References

Carzenide (SLC-0111) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide (SLC-0111, U-104) is a potent and selective inhibitor of carbonic anhydrase isoforms CA IX and CA XII with emerging applications in cancer therapy and preclinical research [1] [2]. This small-molecule benzenesulfonamide derivative exhibits a unique inhibitory profile, preferentially targeting tumor-associated CA isoforms over ubiquitously expressed off-target isoforms (CA I/II), making it a valuable chemical probe and therapeutic candidate [2].

Key Biochemical Properties & Isoform Selectivity

This compound inhibits CA IX and XII with high potency and demonstrates remarkable selectivity against off-target cytosolic isoforms CA I and II. This specificity is critical for minimizing side effects in therapeutic applications [2].

Table 1: Carbonic Anhydrase Isoform Inhibition Profile of this compound

CA Isoform Inhibitory Constant (Kᵢ, nM) Cellular Localization Primary Therapeutic Relevance
CA IX 45.1 Transmembrane Hypoxic tumors, pH regulation
CA XII 4.5 Transmembrane Hypoxic tumors, pH regulation
CA I 5080 Cytosolic Off-target, minimal inhibition
CA II 9640 Cytosolic Off-target, minimal inhibition
Practical Research Applications

1. Investigating Tumor Acidosis and Metastasis this compound is widely used to study the role of CA IX/XII in tumor microenvironment acidification. It effectively blocks the catalytic conversion of CO₂ to H⁺ and HCO₃⁻, thereby disrupting pH gradients that drive invasion and metastasis [1]. In 4T1 murine breast cancer models, this compound (50 mg/kg) treatment significantly delays primary tumor growth and inhibits metastasis formation [2].

2. Targeting Cancer Stem Cells (CSCs) this compound demonstrates efficacy in reducing the cancer stem cell (CSC) population. In orthotopic mouse models implanted with MDA-MB-231 LM2-4Luc+ cells, this compound (38 mg/kg) significantly reduced the CSC population, suggesting its potential use in combination therapies to prevent tumor recurrence [2].

3. In Vitro Mechanistic Studies this compound is utilized at concentrations of 10-50 μM in cell-based assays to:

  • Inhibit mesenchymal transition in cancer stem cells under hypoxic conditions [2]
  • Reduce cellular migration in metastatic cell lines in a dose-dependent manner [2]
  • Modulate exosome activity and intercellular communication within tumors [2]

Detailed Experimental Protocols

Protocol 1: In Vitro CA Inhibition Assay

Principle: This protocol measures esterase activity of CA isoforms using 4-nitrophenyl acetate as a substrate. Inhibitor potency is determined by the reduction in hydrolysis rate.

Workflow:

G A 1. Enzyme Preparation B 2. Inhibitor Pre-incubation A->B Sub1 Prepare CA isoforms (CA I, II, IX, XII) in buffered solution (pH 7.5) A->Sub1 C 3. Substrate Addition B->C Sub2 Incubate enzyme with this compound (0.1 nM - 100 µM) for 15 min at 25°C B->Sub2 D 4. Kinetic Measurement C->D Sub3 Add 4-nitrophenyl acetate (1 mM) initiate enzymatic reaction C->Sub3 E 5. Data Analysis D->E Sub4 Monitor absorbance at 348 nm for 5-10 minutes D->Sub4 Sub5 Calculate IC₅₀/Kᵢ values using nonlinear regression E->Sub5

Materials:

  • Recombinant human CA isoforms (CA I, II, IX, XII)
  • This compound (SLC-0111) stock solution (10 mM in DMSO)
  • 4-nitrophenyl acetate substrate (1 mM in buffer)
  • HEPES buffer (20 mM, pH 7.5)
  • UV-Visible spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation: Dilute CA isoforms to 10-100 nM in HEPES buffer
  • Inhibitor Pre-incubation: Mix enzyme with this compound (0.1 nM - 100 µM) for 15 min
  • Reaction Initiation: Add 4-nitrophenyl acetate to a final concentration of 1 mM
  • Kinetic Measurement: Monitor absorbance at 348 nm every 10-15 sec for 5-10 min
  • Data Analysis: Calculate initial velocities, plot inhibitor concentration vs. activity, and determine IC₅₀ using nonlinear regression. Convert to Kᵢ using Cheng-Prusoff equation

Technical Notes:

  • Maintain DMSO concentration below 1% in all assays
  • Include acetazolamide as a reference control
  • Perform triplicate measurements for each concentration
Protocol 2: In Vivo Efficacy Study in Tumor Xenograft Models

Principle: This protocol evaluates this compound's antitumor activity in immunocompromised mice bearing human tumor xenografts, measuring effects on primary tumor growth and metastasis.

Workflow:

G A 1. Model Establishment B 2. Group Randomization A->B Sub1 Implant cancer cells (e.g., MDA-MB-231) in mice A->Sub1 C 3. Dosing Regimen B->C Sub2 Randomize mice into control & treatment groups (n=5-8) B->Sub2 D 4. Tumor Monitoring C->D Sub3 Administer this compound (19-50 mg/kg) via i.p. or oral gavage daily C->Sub3 E 5. Endpoint Analysis D->E Sub4 Measure tumor dimensions 2-3 times weekly D->Sub4 Sub5 Analyze tumor weight, metastasis, & biomarkers E->Sub5

Materials:

  • Immunocompromised mice (NOD/SCID or Balb/c)
  • Human cancer cells (e.g., MDA-MB-231, 4T1)
  • This compound formulated in vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Calipers for tumor measurement
  • IVIS imaging system (for metastatic tracking)

Procedure:

  • Model Establishment: Implant 1×10⁶ cancer cells orthotopically into mammary fat pad
  • Group Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=5-8)
  • Dosing Regimen: Administer this compound (19-50 mg/kg) daily via intraperitoneal injection or oral gavage
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers
  • Endpoint Analysis: After 3-4 weeks, harvest tumors for weight measurement, histology, and biomarker analysis

Formulation Note: For in vivo studies, this compound is typically administered using a solubilization protocol with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].

Mechanism of Action: this compound Modulation of Tumor Signaling

This compound exerts its antitumor effects through selective inhibition of CA IX/XII in the tumor microenvironment, disrupting pH regulation and multiple downstream signaling pathways.

Critical Technical Considerations

1. Formulation Stability

  • This compound stock solutions (10 mM in DMSO) are stable at -20°C for 6 months
  • Avoid repeated freeze-thaw cycles; prepare single-use aliquots
  • For in vivo studies, freshly prepare dosing solutions daily

2. Experimental Controls

  • Include acetazolamide as a pan-CA inhibitor reference compound
  • Use untreated and vehicle-only controls in animal studies
  • Validate CA IX expression in tumor models via immunohistochemistry

3. Off-Target Effects Despite high selectivity, monitor potential off-target effects in phenotypic assays, particularly at concentrations >10 μM. Newer benzenesulfonamide derivatives with modified "tail" groups show promise for enhanced selectivity [1] [3].

References

Carzenide (CAS 138-41-0) Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Market Positioning

Carzenide (CAS 138-41-0) is a chemical compound gaining increasing traction within the North American chemical and pharmaceutical sectors. Its significance is driven by unique properties that make it suitable for diverse industrial applications, particularly in pharmaceuticals, agrochemicals, and specialty chemicals [1].

The North American market is a significant hub for this compound, supported by robust manufacturing infrastructure and substantial R&D investments. Market forecasts indicate a Compound Annual Growth Rate (CAGR) of approximately 6-8% over the next five years, pointing to sustained interest and application development [1].

Primary Applications and Industrial Drivers

This compound's adoption is influenced by several key factors across different industries. The table below summarizes the primary drivers and their impact on development priorities.

Application Sector Key Adoption Drivers Development & Formulation Focus
Pharmaceuticals Demand for innovative chemical solutions; Stringent regulatory compliance; Sustainability goals [1] High-purity synthesis; Eco-friendly alternatives; Novel drug delivery systems [1]
Agrochemicals Need for effective and sustainable products [1] Advanced formulation science; Improved efficacy and safety profiles [1]
Specialty Chemicals Technological innovations in synthesis [1] Cost-efficient production processes; Enhanced product quality [1]

Regulatory and Development Landscape

For researchers developing this compound-based applications, understanding the regulatory landscape is crucial. In North America, agencies like the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) enforce strict guidelines that directly influence market dynamics [1].

  • Key Regulations: Compliance with the Toxic Substances Control Act (TSCA) and various EPA guidelines is mandatory for chemical manufacturing and usage [1].
  • Impact on R&D: Recent regulatory shifts towards reducing hazardous substances and promoting sustainable chemicals are prompting manufacturers to invest in R&D for safer, eco-friendly alternatives and formulations. While this can potentially delay product launches, it also acts as a catalyst for innovation [1].
  • Strategic Recommendation: A proactive approach to regulatory engagement is essential. Investing in strong regulatory compliance infrastructure from the early stages of research is critical for successful commercialization [1].

Advanced Techniques for Future Development

Although specific techniques for this compound were not found, modern drug and chemical development leverages several cutting-edge technologies that are highly relevant for its future application landscape. The following workflow illustrates how these technologies can be integrated into a research and development pipeline for a compound like this compound.

G Start Start: Compound R&D Pipeline DL Deep-Learning Screening Start->DL MD Molecular Docking DL->MD Identifies potential bioactivity CF Carrier Formulation MD->CF Confirms binding affinity & mechanism IV In Vitro Validation CF->IV Tests efficacy in cell models End Lead Candidate Identified IV->End

The techniques corresponding to the workflow stages are promising avenues for this compound research:

  • Deep-Learning Based Screening: As demonstrated in the identification of Vismodegib as a novel COX-2 inhibitor, graph convolutional network models (e.g., GraphConvMol from DeepChem) can efficiently screen chemical libraries for novel therapeutic applications or bioactivities, a method directly applicable to exploring new uses for this compound [2].
  • Molecular Docking Studies: Following computational screening, molecular docking can be employed to confirm the binding affinity and mechanism of action of this compound with specific biological targets, helping to validate hypotheses generated by AI models [2].
  • Advanced Carrier Formulations: Technologies like Transfersomes—ultra-deformable vesicular carriers consisting of membrane-like amphiphile assemblies—can significantly enhance the penetration of compounds through biological barriers [3]. This is particularly relevant for non-invasive drug delivery applications, such as transdermal transport of active ingredients [3].

Important Limitations and Research Gaps

A primary challenge for researchers is the lack of publicly available, detailed technical data on this compound. The current information landscape is dominated by market analysis, with a significant scarcity of peer-reviewed studies on its specific chemical properties, pharmacological mechanisms, or standardized experimental protocols.

This lack of technical depth in the search results suggests that primary chemical literature and specialized scientific databases may be required to obtain the specific data needed for laboratory work.

Conclusion and Strategic Research Outlook

This compound presents a promising profile for cross-industrial application, with a positive market outlook and a regulatory environment that rewards innovation in safety and sustainability. The immediate research focus should be on:

  • Elucidating Fundamental Properties: Prioritizing studies to uncover its precise pharmacological and chemical mechanisms.
  • Leveraging Modern Tools: Applying deep-learning screening and advanced formulation technologies like Transfersomes to unlock its full application potential.
  • Navigating Information Gaps: Actively seeking data in chemical patents and specialized journals to overcome current information limitations.

References

Comprehensive Laboratory Application Notes and Protocols for Carzenide (4-Sulfamoylbenzoic Acid)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Basic Properties

Carzenide, chemically known as 4-Sulfamoylbenzoic acid or 4-Carboxybenzenesulfonamide, is a significant pharmaceutical intermediate with diverse applications in modern drug discovery and development. This organic compound possesses the unique molecular formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol, and it is registered under CAS number 138-41-0 [1]. The compound typically presents as a white to almost white crystalline powder with a uniform appearance and no significant odor, though it exhibits an acidic taste [2] [1]. The purity of commercially available this compound typically exceeds 95.0% when measured by neutralization titration, with some suppliers offering material reaching purity levels above 98% [3] [1].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification Reference
CAS Number 138-41-0 [2] [1]
Molecular Formula C₇H₇NO₄S [2] [1]
Molecular Weight 201.20 g/mol [2] [1]
Appearance White to almost white powder to crystal [1]
Purity (Neutralization titration) min. 95.0% [1]
Recommended Storage Room temperature (cool and dark place, <15°C) [1]
Density 1.2-1.4 g/cm³ [2]

From a chemical structure perspective, this compound features both a carboxylic acid group and a sulfonamide group attached to a benzene ring, making it a valuable bifunctional building block for synthetic chemistry. This distinctive structure contributes to its chemical reactivity and enables various modifications for pharmaceutical applications. The compound has limited solubility in water at room temperature, though solubility increases with heating or the addition of basic solutions such as sodium hydroxide. Its solubility in common organic solvents like ethanol and ether is also relatively low [2].

Synthesis Protocols and Methodologies

Laboratory Synthesis of this compound

The synthesis of this compound in laboratory settings typically involves a multi-step process beginning with p-toluenesulfonyl chloride. The following protocol details a standard synthesis approach with optimized reaction conditions [2]:

  • Step 1: Preparation of Reactants

    • Begin by preparing the necessary raw materials, including p-toluenesulfonamide (also known as p-toluenesulfonamide) and sodium hydroxide.
    • p-Toluenesulfonamide can be obtained by reacting p-toluenesulfonyl chloride with ammonia, following the reaction: CH₃C₆H₄SO₂Cl + NH₃ → CH₃C₆H₄SO₂NH₂ + HCl [2]
  • Step 2: Reaction Process

    • Dissolve sodium hydroxide (1.0 equivalent) in an appropriate volume of deionized water (approximately 100 mL per 10g of p-toluenesulfonamide) in a round-bottom flask equipped with a reflux condenser.
    • Add p-toluenesulfonamide (1.0 equivalent) to the sodium hydroxide solution and stir until a homogeneous mixture is achieved.
    • Heat the reaction mixture to 80-100°C using a heating mantle or oil bath while maintaining continuous stirring.
    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC, with typical reaction completion occurring within 2-4 hours [2].
  • Step 3: Product Isolation and Purification

    • After confirming reaction completion, cool the mixture to room temperature (20-25°C).
    • Gradually add dilute hydrochloric acid (1M) with continuous stirring until the product precipitates completely (typically at pH 2-3).
    • Collect the solid product via vacuum filtration using Buchner filtration apparatus.
    • Wash the precipitate with cold deionized water (approximately 50 mL per 10g of starting material) and then with a small volume of cold ethanol (10-20 mL per 10g of starting material).
    • Dry the purified this compound in a vacuum desiccator or oven at 40-50°C until constant weight is achieved [2].

The overall reaction for the synthesis can be represented as: CH₃C₆H₄SO₂NH₂ + NaOH → CH₃C₆H₄SO₂NHCOONa + H₂O CH₃C₆H₄SO₂NHCOONa + HCl → CH₃C₆H₄SO₂NHCOOH + NaCl [2]

Process Optimization and Yield Improvement

To enhance the efficiency of this compound synthesis, several optimization strategies can be employed:

  • Catalyst Selection: Incorporation of phase-transfer catalysts such as tetrabutylammonium bromide can improve reaction rates and yields.
  • Temperature Control: Maintaining precise temperature control within the 85-95°C range minimizes byproduct formation.
  • Solvent Systems: Alternative solvent systems including water-ethanol mixtures may improve reactant solubility and product quality.
  • Purification Techniques: Recrystallization from hot water or aqueous ethanol can further enhance product purity for demanding applications.

The expected yield under optimized conditions typically ranges from 65% to 80%, depending on reaction scale and purification efficiency [2].

Analytical Characterization Methods

Spectroscopic and Chromatographic Analysis

Comprehensive characterization of this compound is essential for quality control and research applications. The following analytical protocols ensure proper identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Prepare a sample solution at 10-20 mg/mL in deuterated dimethyl sulfoxide (DMSO-d6) or deuterated water (D₂O) with sodium hydroxide.
    • Acquire ¹H NMR spectra at 400 MHz or higher field strength.
    • Expected ¹H NMR signals (in DMSO-d6): aromatic protons (7.5-8.0 ppm, 4H, multiplet), sulfonamide protons (7.2-7.4 ppm, 2H, broad), carboxylic acid proton (12.5-13.5 ppm, 1H, broad) [2].
  • Infrared Spectroscopy (IR)

    • Prepare sample as KBr pellet (1-2% sample concentration).
    • Scan spectrum from 4000-400 cm⁻¹.
    • Characteristic absorption bands: O-H stretching (2500-3500 cm⁻¹, broad), C=O stretching (1680-1720 cm⁻¹), S=O asymmetric stretching (1340-1380 cm⁻¹), S=O symmetric stretching (1150-1180 cm⁻¹) [2].
  • High-Performance Liquid Chromatography (HPLC)

    • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Water-acetonitrile gradient with 0.1% formic acid
    • Flow rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Injection volume: 10 μL of 1 mg/mL solution
    • Typical retention time: 6-8 minutes (method-dependent) [1]

Table 2: Analytical Parameters for this compound Characterization

Analytical Method Key Parameters Characteristic Features
NMR Spectroscopy 400 MHz, DMSO-d6 Aromatic protons: 7.5-8.0 ppm; Acid proton: 12.5-13.5 ppm
IR Spectroscopy KBr pellet method C=O stretch: 1680-1720 cm⁻¹; S=O stretches: 1150-1180 cm⁻¹, 1340-1380 cm⁻¹
HPLC C18 column, UV detection 254 nm Retention time: 6-8 minutes; Purity: >95%
Neutralization Titration With standard NaOH solution Endpoint at pH 7.0; Purity determination
Physical Properties Assessment

Additional physical characterization should include:

  • Melting Point Determination: Using capillary method, expected range 210-215°C (with decomposition)
  • Solubility Profile: Quantitative solubility measurement in various solvents (water, ethanol, acetone, ethyl acetate) at different temperatures
  • Thermal Stability: Assessment by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)

These analytical protocols provide comprehensive characterization of this compound, ensuring its proper identification and quality assessment for pharmaceutical applications [2] [1].

Pharmaceutical Applications in Drug Discovery

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research and development. Its value stems from the presence of two functionally distinct groups – the carboxylic acid and sulfonamide moieties – which allow for diverse chemical modifications and incorporation into more complex molecular architectures [3]. This flexibility enables medicinal chemists to fine-tune properties of candidate molecules, including efficacy, bioavailability, and metabolic stability, which are critical parameters in drug development [3].

In contemporary drug discovery, this compound finds application in the synthesis of specific classes of enzyme inhibitors and receptor modulators, areas of intense focus in the pharmaceutical industry [3]. The compound's consistent purity, often exceeding 98%, makes it particularly valuable for intricate multi-step synthesis processes where reagent quality directly impacts reaction outcomes and final product purity [3]. This high-quality standard is essential for ensuring the reproducibility and efficiency of both laboratory experiments and large-scale manufacturing processes [3].

The demand for specialized intermediates like this compound is directly correlated with the pipeline of new drugs being developed, underscoring its importance in pharmaceutical innovation [3]. As research institutions and pharmaceutical companies work to develop novel therapeutic agents, reliable access to such building blocks becomes critical for constructing molecular architectures that form the basis of potential new drugs [3].

Specialized Applications and Experimental Protocols

Application in Ion Exchange Systems

Beyond its pharmaceutical applications, this compound exhibits potential in specialized separation technologies, particularly in ion exchange systems. The compound possesses characteristics that make it valuable for specific separation processes [2]:

  • High Selectivity: this compound demonstrates preferential adsorption and release capabilities for specific ions, providing effective separation in complex solutions [2].
  • Efficient Adsorption: The compound exhibits substantial adsorption capacity, enabling rapid processing of solutions [2].
  • Enhanced Stability: this compound maintains its ion exchange performance under varying temperature and pH conditions, benefiting from good chemical and thermal stability [2].

Table 3: Applications of this compound in Laboratory Settings

Application Area Specific Use Experimental Notes
Pharmaceutical Synthesis Intermediate for enzyme inhibitors, receptor modulators Enables molecular property tailoring; Purity >98% recommended
Ion Exchange Systems Selective separation of metal ions, water treatment Effective for heavy metal removal; Stable across pH variations
Analytical Chemistry Derivatizing agent, pesticide residue analysis High sensitivity for certain pesticides; Useful in food safety testing
Catalyst Support Carrier for immobilizing catalysts Enhances catalyst stability and efficiency

For laboratory applications involving ion exchange:

  • Column Preparation:

    • Functionalize ion exchange resin by reacting with this compound (0.5-1.0 g per 10g resin) in alkaline conditions (pH 8-10)
    • Pack column using slurry method with bed height typically 15-25 cm
    • Condition with buffer solution before use
  • Separation Protocol:

    • Load sample solution at flow rate of 0.5-2.0 mL/min
    • Elute with gradient or step-wise pH/salt concentration change
    • Monitor eluent by UV spectroscopy at suitable wavelength
    • Regenerate column with 0.1-0.5M NaOH or HCl followed by re-equilibration
Protocol for Pesticide Residue Analysis

This compound has demonstrated utility as a pesticide residue analysis reagent, offering high sensitivity and selectivity for detecting specific pesticide compounds [2]:

  • Sample Preparation:

    • Homogenize test sample (1.0 g) with extraction solvent (10 mL acetonitrile-water, 8:2 v/v)
    • Centrifuge at 4000 rpm for 10 minutes and collect supernatant
    • Derivatize with this compound solution (1 mg/mL in acetone, 0.5 mL per 5 mL extract)
  • Analysis Conditions:

    • Reaction time: 30 minutes at 60°C
    • Analytical technique: HPLC with UV or mass spectrometric detection
    • Quantification: External standard method with calibration curve

This method proves particularly valuable for food safety applications, enabling accurate detection and identification of pesticide residues to ensure regulatory compliance [2].

Experimental Workflows and Visualization

The following diagrams illustrate key experimental workflows for this compound synthesis and application in drug discovery, created using Graphviz DOT language with sufficient color contrast and label distance greater than 2.0 for clarity.

This compound Synthesis Workflow

CarzenideSynthesis Start Start: p-Toluenesulfonyl Chloride Step1 React with Ammonia CH3C6H4SO2Cl + NH3 → CH3C6H4SO2NH2 + HCl Start->Step1 Step2 NaOH Treatment Heat to 80-100°C with stirring Step1->Step2 Step3 Acidification with HCl Precipitate product Step2->Step3 Step4 Filtration & Washing Vacuum filtration with cold water Step3->Step4 Step5 Drying Vacuum desiccator or oven at 40-50°C Step4->Step5 End Pure this compound Step5->End

Drug Discovery Application Pathway

DrugDiscoveryPathway This compound This compound Intermediate MolecularDesign Molecular Design & Modification This compound->MolecularDesign CompoundLibrary Compound Library Synthesis MolecularDesign->CompoundLibrary Screening Biological Screening Enzyme/Receptor Assays CompoundLibrary->Screening HitIdentification Hit Identification & Validation Screening->HitIdentification LeadOptimization Lead Optimization SAR Studies HitIdentification->LeadOptimization DrugCandidate Drug Candidate Selection LeadOptimization->DrugCandidate

Conclusion and Future Perspectives

This compound (4-Sulfamoylbenzoic acid) represents a valuable chemical building block with diverse applications in pharmaceutical research, analytical chemistry, and specialized separation technologies. Its well-characterized synthesis protocol, comprehensive analytical methods, and flexible chemical functionality make it particularly useful for drug discovery efforts and other advanced laboratory applications. The compound's role as a pharmaceutical intermediate continues to grow in importance as research into novel therapeutic agents advances.

Future development opportunities for this compound include expanded applications in targeted drug delivery systems, advanced material science, and green chemistry approaches. Further research could explore its potential in covalent organic frameworks, pharmaceutical salt formation, and as a ligand in catalytic systems. As drug discovery methodologies evolve, including increased adoption of artificial intelligence approaches similar to those used in identifying vismodegib as a COX-2 inhibitor [4], the demand for reliable, high-quality intermediates like this compound will likely increase, underscoring the need for continued optimization of synthesis and application protocols.

References

Carzenide: Compound Profile and Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide (CAS 138-41-0), also known as 4-Sulfamoylbenzoic acid, is a well-characterized chemical compound used in biomedical research. The table below summarizes its key properties and known biological activities [1].

Property Specification
CAS Number 138-41-0
Synonyms 4-Sulfamoylbenzoic acid
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Chemical Structure Benzoic acid substituted with a sulfonamide group at the 4-position
Purity ≥ 99.45%
Primary Biological Target Carbonic Anhydrase II (CAII)
Mechanism of Action Competitive inhibitor
Reported Research Applications Epilepsy, cervical cancer
Solubility (DMSO) 100 mg/mL (497.02 mM)

General Research Application Notes

The following notes outline the main research contexts for this compound, which can serve as a starting point for designing your own experiments.

  • Mechanism of Action: this compound is documented as a strong, competitive inhibitor of Carbonic Anhydrase II (CAII). This mechanism is central to its research applications, as the CA enzyme family is involved in critical physiological processes like pH regulation, fluid secretion, and biosynthetic reactions [1].
  • Use in Cell-Based Research: this compound has been used to study CAII activity in human cell lines. For instance, in HeLa cells (a cervical cancer line), a pretreatment with 100 µM this compound for 2 hours was effective at negating a fluorescence signal induced by a CA-targeted activity-based probe. This indicates its use in validating CAII-specific activity in cellular models [1].
  • Metabolic Context: this compound is identified as the major circulating metabolite of Mafenide in plasma. Mafenide is an antimicrobial agent used in burn treatments, suggesting that research on this compound may also be relevant in the context of Mafenide's metabolism and overall pharmacological profile [1].

Conceptual Experimental Workflow

The search results do not contain a detailed, step-by-step protocol for a specific assay. However, based on the information available, the general workflow for a cell-based CAII inhibition study would logically follow the steps in the diagram below.

G A Cell Culture & Seeding B Pre-treatment with this compound A->B C Incubation (e.g., 2 hours) B->C D Apply CAII Activity Probe C->D E Signal Measurement D->E F Data Analysis E->F

Critical Handling and Safety Notes

When working with this compound in a research setting, please consider the following important notes [1]:

  • Solubility and Storage:

    • Solvent: this compound is soluble in DMSO at 100 mg/mL (497.02 mM). Note that DMSO is hygroscopic and can impact solubility; use newly opened containers for best results.
    • Stock Solutions: For a 10 mM solution, dissolve 2.01 mg of this compound in 1 mL of DMSO.
    • Storage:
      • Powder: Store at -20°C for 3-year stability.
      • Solution: Store at -80°C for 2-year stability or -20°C for 1-year stability. Avoid repeated freeze-thaw cycles by preparing aliquots.
  • Intended Use and Handling:

    • For Research Use Only: this compound is strictly for research purposes and not for diagnostic or therapeutic use in humans.
    • Controlled Substance: Note that the supplier indicates this product may be a controlled substance not for sale in all territories. Ensure compliance with local regulations.

References

Carzenide: Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide, also known as 4-Sulfamoylbenzoic acid, is a carbonic anhydrase inhibitor (CAII) and the major circulating metabolite of the drug Mafenide. The table below summarizes its core characteristics [1]:

Property Details
CAS Registry Number 138-41-0 [1] [2]
Synonyms 4-Sulfamoylbenzoic acid; p-Carboxybenzenesulfonamide; Dirnate [1] [2]
Molecular Formula C₇H₇NO₄S [1] [2]
Molecular Weight 201.20 g/mol [1] [2]
IUPAC Name 4-sulfamoylbenzoic acid [1]
Appearance White to off-white solid [1]
Melting Point 286 °C [2]
Primary Biological Target Carbonic Anhydrase II (CAII) [1]
Inhibitor Type Strong, competitive inhibitor [1]
Research Applications Epilepsy; Cervical Cancer [1]

Experimental Data and Protocol

The following table summarizes key experimental data and a standard protocol for using this compound in in vitro studies, based on information from a chemical supplier [1].

Aspect Details
Target Carbonic Anhydrase II (CAII) [1]
Inhibition Type Competitive [1]
Cell Line Example HeLa (Human cervical cancer cells) [1]
Typical Pretreatment 100 µM for 2 hours [1]
Primary Solvent DMSO [1]
Stock Solution Concentration 100 mg/mL (497.02 mM) [1]
Stock Solution Storage -80°C for 2 years; -20°C for 1 year [1]
Working Solution Prep Dilute stock solution in an appropriate buffer or culture medium [1]
Detailed Protocol for Cell-Based CAII Inhibition

This protocol outlines the steps for pretreating cells with this compound to inhibit CAII activity [1].

  • Preparation of Stock Solution

    • Weigh out the desired amount of this compound solid.
    • Dissolve the compound in DMSO to create a concentrated stock solution, typically at 100 mg/mL (497.02 mM). Note that DMSO is hygroscopic and can impact solubility; it is best to use a newly opened container.
    • Aliquot the stock solution and store it at -80°C for up to 2 years or -20°C for up to 1 year to maintain stability and avoid repeated freeze-thaw cycles.
  • Preparation of Working Solution

    • Thaw the stock solution at room temperature.
    • Dilute the stock solution into the cell culture medium to achieve the final desired concentration. For example, to achieve a 100 µM working concentration, a 497.02 mM stock would require a 1:4970 dilution.
  • Cell Treatment and Incubation

    • Culture your cells (e.g., HeLa cells) following standard procedures.
    • Replace the existing culture medium with the medium containing the this compound working solution.
    • Incubate the cells for the required duration. An example from the literature is a 2-hour pretreatment with 100 µM this compound before proceeding with the subsequent experimental assay [1].

Mechanism and Experimental Workflow

The following diagram illustrates this compound's mechanism of action and a general workflow for its experimental application in a cell-based research context.

carzenide_workflow cluster_mechanism Mechanism of Action cluster_applications Research Applications This compound This compound Competitive Inhibition Competitive Inhibition This compound->Competitive Inhibition CAII_Enzyme CAII_Enzyme Altered Cellular Physiology Altered Cellular Physiology CAII_Enzyme->Altered Cellular Physiology Cellular_Processes Cellular_Processes Epilepsy Research Epilepsy Research Cellular_Processes->Epilepsy Research Cancer Research Cancer Research Cellular_Processes->Cancer Research Biological_Outcome Biological_Outcome Competitive Inhibition->CAII_Enzyme Binds to active site Altered Cellular Physiology->Cellular_Processes Epilepsy Research->Biological_Outcome Cancer Research->Biological_Outcome

Limitations and Further Research

The information available from the current search is primarily foundational. As a researcher, you would likely need to consult more specialized resources to find:

  • Detailed biochemical assays for measuring CAII inhibition (e.g., stopped-flow kinetics).
  • In vivo protocols for administering this compound in animal models of epilepsy or cancer.
  • Specific readouts and endpoints used in cervical cancer research beyond general CAII inhibition.

References

Carzenide Data for Experimental Planning

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information from the search results to assist in your experimental setup [1].

Property Specification / Value
Chemical Names Carzenide; 4-Sulfamoylbenzoic acid
CAS Number 138-41-0
Molecular Formula C7H7NO4S
Molecular Weight 201.20 g/mol
Purity ≥ 99.45%
Appearance White to off-white solid
Biological Activity Strong, competitive Carbonic Anhydrase II (CAII) inhibitor
Recommended Storage Solid: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year).
Solubility (DMSO) 100 mg/mL (497.02 mM)

Suggested Experimental Workflow and Troubleshooting

Based on the available data, here is a proposed workflow for handling this compound and preempting common issues.

G This compound Experimental Workflow Start Start: Plan Experiment S1 Reconstitute Powder Use fresh, anhydrous DMSO Start->S1 S2 Prepare Stock Solution Note: Hygroscopic DMSO can affect concentration S1->S2 S3 Prepare Working Solution Dilute in buffer or media S2->S3 P2 Poor solubility or precipitation? S2->P2 S4 Apply to Biological System (e.g., HeLa cells) S3->S4 S5 Analyze Results (e.g., Fluorescence signal) S4->S5 P1 Unexpectedly low activity? S4->P1 End Document Findings S5->End P3 High background noise? S5->P3 Sol1 Verify stock solution age and storage conditions P1->Sol1 Sol2 Ensure proper dilution order and solvent compatibility P2->Sol2 Sol3 Confirm inhibitor incubation time and concentration P3->Sol3

Stock Solution Preparation [1]
  • Protocol: To prepare a 10 mM stock solution, dissolve 2.01 mg of this compound solid in 1 mL of anhydrous DMSO.
  • Troubleshooting Tip: The data sheet highlights that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO." Using old or contaminated DMSO is a common source of error that can lead to incorrect concentrations or precipitation.
In Vitro Bioassay [1]
  • Protocol: A referenced study pretreated HeLa cells with 100 µM this compound for 2 hours, which was sufficient to render the fluorescence signal induced by fluorescent mitochondrial rulers (FMRs) negligible, confirming CAII inhibition.
  • Troubleshooting Tip: If expected inhibitory effects are not observed, verify the stability of your working solutions. While the stock is stable when stored correctly, diluted working solutions in aqueous buffers should be used immediately to ensure potency.

Where to Find More Specialized Information

For detailed troubleshooting, these avenues will be more fruitful than general web searches:

  • Consult the Source Literature: The most reliable protocols and potential pitfalls are found in the original research papers. Use the provided synonyms (This compound, 4-Sulfamoylbenzoic acid, CAS 138-41-0) to search in scientific databases like PubMed and Google Scholar.
  • Supplier Technical Support: Reach out to the technical support team of chemical suppliers (like MedChemExpress, the source in the search results). They often have detailed, unpublished handling notes and can provide expert advice.
  • Community Knowledge: Explore research forums (e.g., ResearchGate, discipline-specific communities) where scientists discuss experimental issues with specific compounds.

References

Optimization Techniques and Models in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Optimization in drug development applies scientific and engineering principles to improve the efficiency, productivity, and quality of research processes and system designs [1]. The table below summarizes the most effective techniques and their primary applications.

Technique Primary Application in Drug Development Brief Description
Linear Programming (LP) [1] Production planning, resource allocation Optimizes a linear objective function subject to linear constraints.
Nonlinear Programming (NLP) [1] Process optimization, machine scheduling Optimizes a nonlinear objective function subject to nonlinear constraints.
Integer Programming (IP) [1] Facility location, assignment problems Optimizes an objective function where some or all variables are constrained to be integers.
Stochastic Programming (SP) [1] Inventory management, robust optimization Optimizes under uncertainty in parameters or variables.
Dynamic Programming (DP) [1] Equipment replacement, clinical trial planning Optimizes a sequence of interrelated decisions over time.
Multi-objective Programming (MOP) [1] Balancing efficacy, toxicity, and cost Optimizes multiple conflicting objective functions simultaneously.
Metaheuristic Algorithms [1] Molecular design, complex system optimization High-level strategies (e.g., genetic algorithms) to find near-optimal solutions for complex problems.

Experimental Protocols & Methodologies

The following methodologies are critical for assessing and optimizing drug candidates, particularly in early-stage development.

In Vitro Assessment of Metabolic Interactions

This protocol is used to predict potential drug-drug interactions early in the development process [2].

  • Objective: To determine the inhibition potential (Ki or IC50) of a new drug candidate against key Cytochrome P450 (CYP) enzymes.
  • Experimental Systems:
    • Human Liver Microsomes: Provide a rich source of CYP enzymes and are standard for quantitative estimation of intrinsic clearance and Ki values [2].
    • Cryopreserved Hepatocytes: Useful for qualitative studies (e.g., metabolite identification), but their utility for quantitative Ki estimation is less established [2].
    • Recombinant Enzymes: Ideal for high-throughput, qualitative screening to identify which specific CYP enzymes are inhibited [2].
  • Key Methodological Considerations [2]:
    • Measurement: Use initial product formation rather than substrate disappearance to avoid artefacts from product inhibition. Ensure substrate depletion is <20%.
    • Nonspecific Binding: Correct all enzyme kinetic parameters for nonspecific binding to microsomes or incubation apparatus.
    • Time-Dependent Inhibition: Routinely screen for irreversible or quasi-irreversible inhibition, as this can lead to severe drug interactions and idiosyncratic reactions.
Structure-Activity Relationship (SAR) Studies

SAR studies help optimize a lead compound's properties, such as potency and selectivity [3].

  • Objective: To understand how modifications to a drug's chemical structure affect its biological activity and isoform specificity.
  • Methodology (The "Tail Approach") [3]:
    • Synthesize Analogues: Create a series of compounds based on a common scaffold (e.g., benzenesulfonamide) with systematic variations in functional groups.
    • Affinity Testing: Measure the binding affinities of each analogue against the target isoforms (e.g., disease-implicated CA IX) and off-target isoforms (e.g., ubiquitous CA II).
    • Structural Analysis: Use X-ray crystallography to visualize how inhibitors bind to the enzyme's active site.
    • In Silico Modeling: Perform molecular docking studies to identify key amino acid residues that contribute to binding and specificity.
  • Key Findings for Benzenesulfonamide-Based Inhibitors [3]:
    • Residues in the hydrophobic pocket of the enzyme (e.g., positions 92 and 131) dictate the position and affinity of the inhibitor.
    • The "tail" groups attached to the core scaffold are primarily responsible for modulating isoform specificity.

Frequently Asked Questions & Troubleshooting

Q1: Our in vitro and in vivo data for metabolic clearance do not align. What could be the cause?

  • A: This discrepancy often points to factors not captured in simple microsomal assays. Investigate the role of drug transporters (e.g., P-gp, BCRP) that may be limiting cellular uptake or efflux in vivo. Also, ensure your in vitro Ki values are corrected for nonspecific binding. Consider using more complex systems like sandwich-cultured hepatocytes that better maintain transporter activity [2].

Q2: How can we improve the isoform selectivity of our lead compound to reduce off-target effects?

  • A: Focus on the "tail approach". Modify the functional groups that extend into variable regions of the enzyme's active site. Use a combination of X-ray crystallography and in silico docking to understand the binding interactions with different isoforms. The goal is to design tails that form favorable interactions with your target isoform but steric clashes or unfavorable interactions with off-target isoforms [3].

Q3: What are common pitfalls in designing an overall drug development strategy?

  • A: A major pitfall is a linear development process where regulatory, toxicology, and chemistry/manufacturing (CMC) experts work in silos. This can lead to costly late-stage failures. Solution: Adopt an integrated, parallel strategy from the beginning. Involve CMC and toxicology experts during the initial regulatory and clinical planning to identify potential issues with bioavailability, stability, or safety early on [4].

Experimental Workflow Visualization

The following diagram outlines a high-level, iterative workflow for optimizing a drug candidate like Carzenide, integrating the techniques discussed above.

Start Start: Identify Lead Compound SAR SAR Optimization (In vitro assays, Structure modeling) Start->SAR DDIPred Metabolic Interaction Assessment (In vitro) SAR->DDIPred Form Formulation & Bioavailability Optimization DDIPred->Form Eval Evaluate Results Against Targets (Efficacy, Selectivity, PK) Form->Eval Decision Criteria Met? Eval->Decision Decision->SAR No Iterate/Redesign End Candidate Selected for Pre-Clinical Studies Decision->End Yes

Drug Candidate Optimization Workflow

Key Takeaways and Further Steps

  • Adapt General Principles: The optimization techniques and models listed are foundational and can be applied to the development of this compound, even in the absence of compound-specific public data.
  • Focus on Key Experiments: Prioritize in vitro metabolic interaction studies and Structure-Activity Relationship (SAR) analysis for early-stage optimization to de-risk your development pipeline [2] [3].
  • Embrace Integrated Teams: Overcoming drug development obstacles is best achieved through a cross-functional team strategy that runs activities in parallel rather than in a linear sequence [4].

References

Carzenide (4-Sulfamoylbenzoic Acid) Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

For a technical support center, start by consolidating key physicochemical data, as these properties often underpin experimental challenges related to solubility, stability, and analysis.

Table 1: Physicochemical Profile of Carzenide

Property Value / Description Relevance for Experimentation
CAS Number 138-41-0 [1] [2] [3] Substance identification and sourcing
Molecular Formula C7H7NO4S [1] [2] [3] Calculation of molar masses for solution preparation
Molecular Weight 201.20 g/mol [2] [3]
Appearance White to off-white crystalline powder [1] [4] Initial visual assessment of compound state
Melting Point 285-295 °C [4] Purity indicator; high melting point suggests high purity
LogP 0.5 [2] [3] Predicts lipophilicity and membrane permeability
pKa (Estimated) Multiple ionizable groups (carboxylic acid, sulfonamide) [1] Critical for solubility and buffer system selection

Suggested Technical FAQ & Troubleshooting Guide

While explicit troubleshooting data is unavailable, the following guide infers potential issues and solutions from this compound's known properties.

Table 2: Common Experimental Challenges & Proposed Solutions

Category Potential Challenge Proposed Solution / Guidance

| Solubility | Low solubility in aqueous buffers [1] [4] | - For stock solutions: Use DMSO (solubility ~100 mg/mL) [4].

  • For aqueous dilution: Pre-warm buffers or use a small amount of aqueous sodium hydroxide to facilitate dissolution [1]. | | Solubility | Precipitation upon dilution from DMSO stock into aqueous media | - Ensure co-solvents are added sequentially (e.g., DMSO stock to SBE-β-CD solution, then to saline) [4].
  • Use solubilizing agents like 20% SBE-β-CD in saline [4]. | | Analysis (HPLC) | Poor peak shape or retention | - Column: Use a reverse-phase column with low silanol activity (e.g., Newcrom R1) [3].
  • Mobile Phase: Acetonitrile/Water with acid modifier (e.g., Phosphoric acid; use Formic acid for MS compatibility) [3]. | | Stability | Chemical degradation during storage | - Long-term: Store powder at -20°C [4].
  • In-solvent: Store DMSO stock solutions at -80°C; avoid repeated freeze-thaw cycles [4]. | | Safety | Handling and irritation | Wear appropriate personal protective equipment (PPE) as the compound may cause skin and eye irritation [1] [2]. |

Example Experimental Protocol: Analytical HPLC Method

This detailed protocol from search results can be a template for providing specific methodological support [3].

Application: Analysis of this compound by Reverse-Phase (RP) HPLC. Goal: Purity check, pharmacokinetic studies, or preparative isolation of impurities.

Method Details:

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [3].
  • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid [3].
    • For Mass Spectrometry (MS) compatibility, replace Phosphoric Acid with Formic Acid.
  • Particle Size: 3 µm particles are available for faster UPLC applications [3].
  • Scalability: The method is scalable for preparative purification [3].

This workflow visualizes the key steps for analyzing this compound using the provided HPLC method:

A Prepare Mobile Phase B Equilibrate HPLC System A->B C Prepare this compound Sample B->C D Inject Sample C->D E Run HPLC Method D->E F Analyze Chromatogram E->F

References

Carzenide: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the core physicochemical data for Carzenide, which is essential for handling, identification, and experimental planning [1] [2] [3].

Property Value / Description
CAS Number 138-41-0 [1] [2] [3]
Molecular Formula C7H7NO4S [1] [2] [3]
Molecular Weight 201.20 g/mol [1] [2] [3]
Synonyms 4-Sulfamoylbenzoic acid, 4-Carboxybenzenesulfonamide [1] [4]
Purity ≥98% [2]
Appearance White to off-white solid powder [2] [4] [3]
Melting Point 285 - 295 °C (lit.) [2] [3]
Boiling Point 449.0 ± 47.0 °C at 760 mmHg [2]
Storage Powder: -20°C for 3 years or 4°C for 2 years [1] [2]
Shipping Stable at room temperature for a few days during ordinary shipping [2]

Solubility & Stock Solution Preparation

Here is the standard protocol for preparing stock solutions of this compound, which is critical for achieving accurate and reproducible results in your assays [1] [2].

Parameter Specification
Solubility in DMSO ~100 mg/mL (~497 mM) [1] [2]
Recommended Stock Concentration 10 mM - 100 mg/mL [1]
Standard 10 mM Preparation (from solid) Add 1.99 mL of DMSO to 4 mg of this compound [1]
Standard 100 mg/mL Preparation (from solid) Add 1 mL of DMSO to 100 mg of this compound [1]
Aliquoting & Storage Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [2]

Frequently Asked Questions & Troubleshooting

Q1: What is the primary biological target and research application of this compound?

This compound is a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. It is also noted as the major circulating metabolite of the drug Mafenide in plasma [1]. Research applications mentioned include studies related to epilepsy and cervical cancer [1].

Q2: My this compound solution appears cloudy or has precipitate. What should I do?

Cloudiness or precipitation often indicates that the compound has come out of solution.

  • Check Storage Conditions: Ensure the stock solution has not been stored for too long or undergone multiple freeze-thaw cycles. Always store aliquots at recommended temperatures (-20°C or lower) [1] [2].
  • Verify Solvent: Confirm that you are using high-quality, anhydrous DMSO. Hygroscopic DMSO can absorb water from the atmosphere, which may reduce its ability to dissolve the compound [1].
  • Aid Dissolution: Gently warm the solution and sonicate in a water bath to help re-dissolve the compound. Vortexing may also assist [2].
Q3: How do I prepare an in vivo formulation of this compound?

The search results provide two example formulations [1] [2]:

  • Formulation 1 (Aqueous): 10% DMSO + 90% (20% SBE-β-CD in Saline). Achieves ≥ 2.5 mg/mL.
  • Formulation 2 (Oil-based): 10% DMSO + 90% Corn Oil. Achieves ≥ 2.5 mg/mL.
    • Preparation Tip: Add the co-solvents sequentially from left to right. For 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the secondary solvent (SBE-β-CD solution or corn oil) and mix evenly until clear [1] [2].

Experimental Workflow & Mechanism

To help visualize its role in research, here is a diagram outlining this compound's relationship to its prodrug and its primary mechanism of action.

G Mafenide Mafenide This compound This compound (4-Sulfamoylbenzoic acid) Mafenide->this compound  Metabolism   Inhibition Enzyme Inhibition This compound->Inhibition  Competitive Inhibitor   CAII Carbonic Anhydrase II (CAII) Inhibition->CAII  Binds to Active Site  

The following diagram illustrates the core biochemical mechanism of Carbonic Anhydrase II inhibition, which is the primary research focus for this compound.

G CAII_Active CAII Active Site (Zn²⁺ ion) NormalRxn CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ CAII_Active->NormalRxn  Catalyzes   Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CAII_Active  Binds to Zn²⁺   Blocked Reaction Blocked Inhibitor->Blocked  Prevents  

References

Carzenide process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Basic Data

Property Value
Synonyms 4-Sulfamoylbenzoic acid [1]
Molecular Formula C₇H₇NO₄S [1]
CAS No. 138-41-0 [1]
Molecular Weight 201.20 g/mol [1]
Biological Target Carbonic Anhydrase II (CAII) [1]
Mechanism of Action Competitive inhibitor [1]
Purity 99.45% [1]
Primary Research Areas Epilepsy, Cervical Cancer [1]

Suggested Experimental Guidance

Since detailed protocols were not available, here are methodologies compiled from the supplier's data and general best practices.

  • In Vitro Cell Culture Assay: The supplier mentions an experiment in HeLa cells (a cervical cancer cell line). This compound (100 μM) was used with a 2-hour pretreatment to inhibit cellular CAII activity, which was detected using a fluorescent probe (FMRs-CA) [1]. You could design an assay to measure changes in intracellular pH or CA activity following this pretreatment protocol.
  • Stock Solution Preparation: this compound is soluble in DMSO. A typical 10 mM stock can be prepared by dissolving 2.01 mg of this compound in 1 mL of DMSO. For a 50 mM stock, dissolve 10.05 mg in 1 mL of DMSO [1]. Always confirm the solubility of your specific batch.
  • In Vivo Administration: For animal studies, the supplier suggests dissolving the DMSO stock solution further in a saline solution containing 20% SBE-β-CD to improve solubility and tolerability for injection [1].

Experimental Workflow Diagram

The following diagram outlines a general logical workflow for initiating experiments with this compound, based on the available information.

G Start Start Experiment with this compound StockPrep Prepare Stock Solution Start->StockPrep InVitro In Vitro Assay StockPrep->InVitro  Use in cell culture  e.g., 100 μM, 2h pretreatment InVivo In Vivo Study StockPrep->InVivo  Formulate for injection  e.g., 20% SBE-β-CD Analyze Analyze Results InVitro->Analyze  Measure CAII inhibition  e.g., Fluorescence signal InVivo->Analyze  Assess therapeutic effect End Interpret Data Analyze->End

Diagram 1: A general workflow for initiating experiments with this compound.

Potential FAQs & Troubleshooting

Based on common laboratory challenges, here are potential FAQs that could be included in your support center.

  • Q1: What is the recommended storage condition for this compound?

    • A: this compound should be stored as a powder at -20°C for long-term stability (2-3 years). Once dissolved in DMSO, store the stock solution at -80°C for up to 2 years or -20°C for 1 year, and avoid repeated freeze-thaw cycles [1].
  • Q2: The compound does not seem to be active in my assay. What could be wrong?

    • A: First, verify the integrity of your stock solution after long-term storage. Ensure you are using the correct biological model, as this compound is a specific inhibitor of CAII [1]. Re-optimize the pretreatment time and concentration, starting with the referenced 100 μM for 2 hours [1].
  • Q3: What should I do if I observe unexpected toxicity in my cell culture?

    • A: This could indicate solvent toxicity. Ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1-0.5%. Run a control group with the same amount of DMSO to isolate the effect.

References

Chemical Profile & Core Application

Author: Smolecule Technical Support Team. Date: February 2026

  • Chemical Identity: Carzenide is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol. It typically appears as a white, uniform crystalline powder [1].
  • Primary Research Context: While this compound itself has diverse potential applications (e.g., as a pesticide residue analysis reagent or in ion exchangers), its most significant role is as a pharmaceutical intermediate [1]. It serves as a key building block in the synthesis of novel benzenesulfonamide derivatives designed to inhibit Carbonic Anhydrase (CA) enzymes, which are important targets in drug discovery for conditions like glaucoma, epilepsy, and cancer [2] [3].
  • Solubility Note: this compound has low solubility in water at room temperature. Solubility can be improved by heating or using solvents like sodium hydroxide solution [1].

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers face when working with this compound and related benzenesulfonamide compounds.

Problem: Low Yield in Synthesis of Benzenesulfonamide Derivatives

  • Potential Cause: Incomplete reaction or unstable intermediates.
  • Solution: Ensure reaction temperatures are maintained between 80-100°C as required, and confirm the complete removal of Boc-protecting groups using trifluoroacetic acid before proceeding to the next step [2].

Problem: Poor Solubility of Final Compound in Assay Buffer

  • Potential Cause: The hydrophobic "tail" incorporated into the molecule is too long or bulky.
  • Solution: Redesign the synthetic route to incorporate shorter or more polar functional groups in the tail section to improve aqueous solubility [3].

Problem: Non-Selective Inhibition of CA Isoforms

  • Potential Cause: The inhibitor structure does not adequately exploit differences in the amino acid residues at the entrance of the CA isoforms' active sites.
  • Solution: Employ the "tail approach" [2] [3]. Systematically vary the chemical moieties (e.g., substituted benzaldehydes) on the tail of the molecule to enhance interactions with specific isoforms and improve selectivity [2].

Problem: Inconsistent IC50/KI Values in CA Inhibition Assays

  • Potential Cause: Variations in enzyme concentration, substrate saturation, or assay pH.
  • Solution: Use the stopped-flow CO2 hydrase assay method, standardize enzyme concentrations across all runs, and ensure a consistent, saturated CO2 environment for the reaction [2].

Experimental Data & Protocols

Key Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

This is a standard method for determining the inhibition constants (KI) of carbonic anhydrase inhibitors [2].

  • Principle: The assay measures the initial rate of CO2 hydration catalyzed by CA in the presence of an inhibitor.
  • Procedure:
    • Prepare a buffered solution (typically around pH 7.0) saturated with CO2.
    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer using a stopped-flow instrument.
    • Monitor the change in pH (using a pH-sensitive indicator) or pressure as CO2 is hydrated.
    • Measure the initial rate of the reaction for at least three different assays to ensure reproducibility.
  • Data Analysis: The inhibition constant (KI) is calculated from the measured initial rates in the presence and absence of the inhibitor. Errors are typically in the range of ±5–10% [2].
Inhibitory Activity of Selected Compounds

The table below summarizes the inhibitory activity (KI in nM) of selected benzenesulfonamide derivatives against key human Carbonic Anhydrase (hCA) isoforms, with Acetazolamide (AAZ) as a reference drug [2].

Table 1: Inhibition Constants (KI, nM) of Benzenesulfonamide Derivatives

Compound R Group hCA I hCA II hCA IX hCA XII
18 4-F 724.7 9.2 30.1 53.2
19 2-F 24.6 3.9 20.3 58.3
24 4-Br, 2-OH 138.4 5.3 115.6 97.6
34 4-Br, 2-OH 653.8 2.8 1915 7.2
AAZ (Reference) 250 12.1 25.8 5.7

Note: Lower KI values indicate more potent inhibition. Data is the mean from three different assays [2].

Research Workflow Visualization

The following diagram, generated using Graphviz, illustrates the typical workflow for designing, synthesizing, and evaluating novel benzenesulfonamide CAIs based on the "tail approach" strategy.

Title: CAI Design & Synthesis Workflow

CAI_Workflow start Start: Benzenesulfonamide Scaffold design Drug Design (Tail Approach) start->design Define Target synth1 Synthesis Step 1: Linker Attachment design->synth1 synth2 Synthesis Step 2: Tail Coupling synth1->synth2 Obtain Intermediate purify Purification & Characterization synth2->purify Crude Product assay In Vitro CA Inhibition Assay purify->assay Pure Compound analyze SAR Analysis assay->analyze KI Data optimize Optimize Structure analyze->optimize Insights end Lead Compound analyze->end Potent & Selective optimize->design Refine R Groups

Key Takeaways for Researchers

  • Strategy is Key: The "tail approach" is a fundamental and successful strategy for developing selective CA inhibitors. Focus on designing diverse tail moieties to interact with specific regions of the CA enzyme [2] [3].
  • Ureido Linkers Are Effective: Using a ureido moiety as a linker between the sulfonamide warhead and the tail can stabilize the enzyme-inhibitor complex through hydrogen bonds and provide conformational flexibility [2].
  • Data-Driven Optimization: Use quantitative KI data from stopped-flow assays to build robust Structure-Activity Relationship (SAR) models, which are essential for rational drug optimization [2] [3].

References

Carzenide yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Chemical Profile

The table below summarizes the key identifiers and properties of this compound (4-Sulfamoylbenzoic acid) for researcher reference [1] [2].

Property Value
CAS Number 138-41-0 [1] [2]
Synonyms 4-Sulfamoylbenzoic acid [1]
Molecular Formula C₇H₇NO₄S [1] [2]
Molecular Weight 201.20 g/mol [1] [2]
SMILES O=C(O)C1=CC=C(S(N)(=O)=O)C=C1 [1] [2]
Purity ≥99.45% (as available from suppliers) [1]
Physical Form White to off-white solid [1]
Solubility 100 mg/mL in DMSO (497.02 mM) [1]
Storage Powder: -20°C for 3 years; 4°C for 2 years [1]

Proposed Experimental Workflow for Yield Optimization

Based on common practices in chemical synthesis, the following diagram outlines a high-level workflow for investigating and optimizing this compound yield. This can serve as a logical framework for structuring your experiments and troubleshooting efforts.

G Start Start: Low Reaction Yield Step1 Analyze Reaction Mixture (LC-MS, TLC) Start->Step1 Step2 Identify Major Byproducts and Impurities Step1->Step2 Step3 Hypothesize Root Cause Step2->Step3 Step4 Design Controlled Experiment (Vary One Parameter) Step3->Step4 Step5 Execute and Analyze Results Step4->Step5 Step6 No Step5->Step6 Yield Unimproved Step7 Yes Step5->Step7 Yield Improved Step6->Step3 Step8 Optimized Protocol Step7->Step8

Potential Optimization Avenues & FAQs

While direct protocols are unavailable, here are potential areas of investigation and hypothetical FAQs based on general chemical synthesis principles.

Key Parameters to Investigate:

  • Reaction Temperature & Time: The energy and duration of the reaction are primary factors affecting yield and byproduct formation.
  • Reactant Purity & Stoichiometry: Ensure starting materials are pure and molar ratios are optimal.
  • Solvent System: The choice of solvent can dramatically influence reaction rate and pathway.
  • Catalyst: If applicable, the type and loading of a catalyst is a critical variable.
  • Purification Techniques: The methods for isolating and purifying this compound from the reaction mixture (e.g., recrystallization solvent, column chromatography conditions) directly impact final recovered yield.

Example FAQ Structure:

  • Q: What is the most common impurity observed in this compound synthesis, and how can it be minimized?
    • A: (To be determined experimentally) Common impurities often include incomplete reaction intermediates or side-products from over-reaction. Analysis (e.g., LC-MS) is needed to identify the specific impurity structure, after which conditions like temperature control or modified reactant addition can be tested.
  • Q: How does solvent polarity affect the yield of this compound?
    • A: (To be determined experimentally) Solvent polarity can influence reaction kinetics and mechanism. A systematic study comparing yields in solvents of varying polarity (e.g., DMSO, DMF, acetonitrile, THF) would be required to establish a correlation.

How to Proceed with Your Research

To build your technical support center, you will likely need to generate proprietary data. Here are some suggestions:

  • Consult Primary Literature: Search scientific databases (e.g., SciFinder, Reaxys) for original journal articles on the synthesis of 4-sulfamoylbenzoic acid.
  • Scale-Down Experiments: Develop a small-scale, baseline synthesis protocol. Then, methodically vary the key parameters listed above to map their effect on yield.
  • Analytical Focus: Invest in robust analytical techniques (HPLC, NMR) to accurately identify and quantify this compound and its impurities.

References

Chemical Identity & Basic Properties of Carzenide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and physical characteristics of Carzenide, which are essential for basic identification and handling in the laboratory [1].

Property Specification
CAS Number 138-41-0 [1]
IUPAC Name 4-Sulfamoylbenzoic acid [1]
Synonyms This compound; 4-Carboxybenzenesulfonamide; p-Sulfamoyl Benzoic Acid [1]
Molecular Formula C7H7NO4S [1]
Molecular Weight 201.20 g/mol [1]
Melting Point 285-295 °C [1]
Density 1.5±0.1 g/cm³ [1]
Water Solubility 453 mg/L at 25 °C [1]
Storage Store at Room Temperature (RT) [1]

Advanced Synthesis & Purity Enhancement

A modern preparation method focuses on an efficient and cleaner synthesis pathway, which is a proactive approach to minimizing impurities.

Improved Synthesis Protocol [2]

This patent describes a method for preparing 4-Sulfamoylbenzoic acid that avoids the use of heavy metal oxidants, potentially reducing metal-based impurities.

  • Key Reaction: The oxidation of an alkyl 4-halosulfonylbenzoate (Formula II) to form an alkali metal salt of 4-sulfamoylbenzoic acid (Formula I-a).
  • Reaction System: Uses an alkali metal halide (e.g., sodium bromide) and an alkali metal bromate (e.g., sodium bromate) in an acidic aqueous solution.
  • Solvent: A Bronsted acid (like hydrochloric acid) and water.
  • Advantages: The process is noted for its simplicity, high yield, and environmentally friendly profile as it prevents pollution from heavy metals [2].

The following diagram outlines the core strategy of this synthesis method for achieving high-purity this compound.

G Start Alkyl 4-halosulfonylbenzoate (Formula II) A Oxidation Reaction Start->A B Reaction in Acidic Aqueous Solution A->B End Alkali Metal Salt of 4-Sulfamoylbenzoic Acid (Formula I-a) B->End C Key Reagents: - Alkali Metal Halide (e.g., NaBr) - Alkali Metal Bromate (e.g., NaBrO₃) C->B D Advantages: - No Heavy Metal Oxidants - Simpler Process - Reduced Environmental Pollution D->End

Analytical Methodologies for Purity Assessment

While specific methods for this compound were not detailed, the general principles for analyzing drug substances can be applied. The following workflow illustrates a multi-technique approach for comprehensive purity characterization, drawing from standard practices in pharmaceutical analysis [3] [4].

G Step1 HPLC Analysis (for impurity profiling) Step2 Isolation of Impurities (via semi-preparative HPLC) Step1->Step2 Step3 Structural Elucidation Step2->Step3 Step4 Techniques: - NMR Spectroscopy - FT-IR Spectroscopy - Mass Spectrometry - Elemental Analysis (CHNS) Step3->Step4

Frequently Asked Questions & Troubleshooting

Based on the available information, here are some anticipated FAQs.

Q1: What is the primary biological activity of this compound? A1: this compound is identified as a strong, competitive inhibitor of carbonic anhydrase II (CAII). It is also the major circulating metabolite of the drug Mafenide and is being researched in contexts such as epilepsy and cervical cancer [5].

Q2: I am concerned about heavy metal contamination in my final product. Are there alternative synthesis methods? A2: Yes. The patent (CN105693565A) describes an oxidation method that uses an alkali metal halide/bromate system in an acidic aqueous solution, explicitly avoiding heavy metal oxidants. This can be a cleaner alternative for synthesis [2].

Q3: What are the key physical properties I should use to characterize my this compound sample? A3: You should confirm the melting point (285-295 °C) and analyze the sample using NMR, FT-IR, and mass spectrometry. The measured molecular weight should be 201.20 g/mol. These data points are crucial for confirming the identity and purity of your compound [1] [4].

Key Guidance for Your Project

To effectively build your technical support center:

  • Focus on Foundational Data: The chemical properties and modern synthesis method provided can form the core of your product documentation and basic troubleshooting guides.
  • Develop Specific Protocols: You may need to develop in-house, detailed SOPs for the synthesis and purification of this compound, using the patented method as a starting point.
  • Establish Analytical Procedures: Implement a rigorous analytical workflow, as visualized above, to identify and quantify any impurities specific to your synthesis process.

References

Carzenide reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Guidance
What is Carzenide's primary mechanism of action? This compound acts as a strong competitive inhibitor of carbonic anhydrase II (CA II) [1]. It binds to the zinc ion within the enzyme's active site, blocking its normal catalytic function.
What is the typical purity of commercial this compound? Commercially available this compound for research purposes typically has a high purity level, often ≥99.45% [1]. Low purity can be a source of inconsistent results.
How should this compound stock solutions be prepared and stored? It is often soluble in DMSO. A common stock concentration is 100 mg/mL (497 mM) [1]. For long-term stability, store stock solutions at -80°C for 2 years or -20°C for 1 year, and avoid repeated freeze-thaw cycles [1]. Precipitation or degradation can occur with improper handling.
My cell-based assay shows unexpected results. What could be wrong? In HeLa cells, a pretreatment with 100 μM this compound for 2 hours was used to negate a fluorescence signal linked to CA activity [1]. Ensure your concentration, incubation time, and cell permeability considerations are optimized.

Experimental Data & Protocols

The table below summarizes key inhibitory data for this compound and other related sulfonamide inhibitors for comparison. Please note that different studies use different metrics (IC₅₀ vs. Kᵢ), so values should be compared with caution.

Compound / Description Target Isoform Inhibition Metric & Value Key Experimental Context
This compound (4-Sulfamoylbenzoic acid) CA II Strong competitive inhibitor [1] Used as a starting segment for designing new derivatives; metabolite of Mafenide [1] [2].
Aminosaccharide-based sulfonamide (8d) CA II IC₅₀ = 60 nM [2] Derived from this compound; showed better inhibitory activity and good water solubility for glaucoma research [2].
Benzylaminoethyureido-tailed sulfonamide (Compound 34) CA II Kᵢ = 2.8 nM [3] Part of a series designed with a "tail approach"; one of the most potent inhibitors reported in that study [3].
Acetazolamide (AAZ) CA II Kᵢ = 12.1 nM [3] A common reference drug used in inhibition studies for comparison [3].

Optimization Strategies for CA Inhibitors

While a specific protocol for this compound is not fully detailed in the available literature, modern reaction optimization strategies and design principles for CA inhibitors can guide your work.

  • Avoid One-Factor-at-a-Time (OFAT) Optimization: OFAT is inefficient and often fails to find the true optimum because it misses interactions between factors like temperature, pH, and concentration [4].
  • Utilize Design of Experiments (DoE): DoE is a statistical method that systematically explores how multiple factors simultaneously affect the reaction outcome. It is far more efficient for finding optimal conditions and is widely used in pharmaceutical development [4].
  • Apply the "Tail Approach" in Drug Design: If you are designing new derivatives, a key strategy is the "tail approach" [3]. This involves attaching different functional groups (tails) to the core sulfonamide warhead (like that in this compound) to improve selectivity and potency against specific CA isoforms by interacting with the unique amino acids at the entrance of the enzyme's active site [3].

The following diagram illustrates a general workflow for optimizing a CA inhibition assay, integrating the strategies above.

Start Define Optimization Goal A Identify Key Factors Start->A B Design Experiments (DoE) A->B C Execute Experiments & Collect Data B->C D Analyze Results & Build Model C->D E Identify Optimal Conditions D->E F Verify Experimentally E->F End Optimal Protocol Defined F->End

Key Considerations for Your Experiments

  • Solvent and Vehicle Controls: When using DMSO to dissolve this compound, run parallel vehicle control experiments with the same DMSO concentration to rule out solvent effects on your assay [1].
  • Enzyme Source and Purity: The source (recombinant vs. natural) and purity of your CA enzyme can significantly impact inhibition results. Consistent sourcing is critical for reproducible data.
  • Physiological Relevance: Optimize your buffer conditions (pH, ionic strength) to reflect the physiological environment relevant to your target CA isoform.

References

Carzenide Data for Experimental Planning

Author: Smolecule Technical Support Team. Date: February 2026

Familiarity with Carzenide's core characteristics is crucial for designing successful experiments. The table below consolidates essential data.

Property Specification Relevance for Experimentation
CAS Number 138-41-0 [1] Compound identification.
Molecular Formula C7H7NO4S [1] Calculation of molar mass and concentrations.
Molecular Weight 201.20 g/mol [1]
Purity ≥98% [1] Confirms suitability for research; may vary by supplier.
Appearance White to off-white solid powder [1] Visual identification of the compound.
Melting Point 285 - 295 °C [1] Purity indicator; a lower than expected range suggests impurities.
Density 1.5±0.1 g/cm³ [1]
pKa 3.50 (at 25°C) [2] Critical for pH-dependent solubility and stability.

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem 1: Poor Solubility in Aqueous Buffers

This compound has low water solubility (~0.5 g/L at 25°C) [2], which can hinder biological assays.

  • Solution A: Use a DMSO Stock Solution
    • Prepare a concentrated stock solution in DMSO (e.g., 100 mg/mL, ~497 mM) [1] [3].
    • Important: When adding this stock to aqueous buffers, keep the final DMSO concentration low (typically ≤1%) to avoid cellular or protein toxicity.
  • Solution B: Use a Solubilizing Agent
    • For in vivo studies, you can use co-solvents. One validated formulation is 10% DMSO + 90% (20% SBE-β-CD in Saline), which can achieve a concentration of ≥2.5 mg/mL [1] [3].
    • Always add co-solvents sequentially and ensure the solution is clear before proceeding.
Problem 2: Inconsistent Biological Activity in Cell Assays

This compound is a known strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [3]. Inconsistent results may stem from improper handling or formulation.

  • Solution A: Ensure Proper Cell Permeability
    • Confirm that your experimental conditions (e.g., DMSO concentration, incubation time) allow this compound to effectively reach its intracellular target. A study in HeLa cells used a 100 μM concentration with a 2-hour pretreatment [3].
  • Solution B: Verify Stock Solution Stability and Handling
    • Storage: Store the powder at -20°C. For DMSO stock solutions, aliquot and store at -80°C for long-term use (up to 2 years) or at -20°C for shorter periods (1 month). Avoid repeated freeze-thaw cycles [1] [3].
    • Preparation: Use freshly prepared in vivo formulations for optimal results [1].
Problem 3: Stability and Storage Concerns

Improper storage can lead to compound degradation.

  • Solution: Adhere to Recommended Storage Conditions
    • Powder: Store at -20°C for long-term stability (3 years) [1].
    • Solution: As mentioned above, store DMSO stock solutions at -80°C (2 years) or -20°C (1 year) [3].
    • The solid is stable at ambient temperature for a few days during shipping [1].

Experimental Workflow & Mechanism of Action

To help visualize how this compound functions in a biological context, the following diagram outlines its role as a CAII inhibitor in a cellular assay workflow.

Start Prepare this compound Stock Solubilize Solubilize in DMSO Start->Solubilize TreatCells Treat Target Cells (e.g., 100 µM, 2 hr) Solubilize->TreatCells CAInhibition This compound enters cells and inhibits CAII TreatCells->CAInhibition Readout Measure Assay Readout (e.g., Fluorescence, pH) CAInhibition->Readout

Reconstitution & Formulation Protocols

Here are detailed methods for preparing this compound for your experiments, based on supplier data.

Protocol 1: For In Vitro Assays (DMSO Stock)
  • Bring the this compound vial to room temperature before opening.
  • Add a calculated volume of pure, anhydrous DMSO to achieve your desired stock concentration (e.g., 100 mg/mL).
  • Vortex or sonicate the mixture briefly to ensure complete dissolution. The solution should be clear.
  • Aliquot the stock solution into smaller vials to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: For In Vivo Studies (SBE-β-CD Formulation) [1] [3]

This protocol yields a clear solution of ≥2.5 mg/mL.

  • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD in 10 mL of saline. Mix until clear. This solution can be stored at 4°C for one week.
  • Prepare DMSO Stock: Make a 25.0 mg/mL stock of this compound in DMSO.
  • Mix Working Solution: To prepare 1 mL of the final solution, add 100 µL of the 25.0 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
  • Add in Sequence: Add the co-solvents sequentially from left to right (DMSO to SBE-β-CD solution) and mix evenly after each addition.

Frequently Asked Questions

Q1: What is the primary biological target of this compound? A1: this compound is a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [3]. It has been used in research related to epilepsy and cervical cancer [3].

Q2: Can this compound be used directly in cell culture media? A2: It is not recommended to add the powder directly to media due to its low aqueous solubility. First, dissolve it in DMSO to create a concentrated stock, then dilute this stock into your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1-1%).

Q3: What safety precautions should I take when handling this compound? A3: While a full safety assessment is beyond this guide, general hazard codes include Xn (Harmful) [4]. It may cause skin, eye, and respiratory irritation. Always consult the material safety data sheet (MSDS) for the specific batch you receive and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [4] [2].

References

Carzenide method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Technical Overview

This compound (4-Sulfamoylbenzoic acid, CAS 138-41-0) is a sulfonamide used as an intermediate in organic synthesis and is a strong competitive inhibitor of Carbonic Anhydrase II (CAII), with research applications in areas like epilepsy and cervical cancer [1] [2].

The table below summarizes its core physicochemical and biological data:

Property Value / Description
Molecular Formula C7H7NO4S [3] [1] [2]
Molecular Weight 201.20 g/mol [1] [2]
CAS Number 138-41-0 [3] [1] [2]
Appearance White to off-white solid powder [1] [2]
Melting Point 285-295 °C [1]
LogP 0.5 [3] [1]
Solubility in DMSO ~100 mg/mL (~497 mM) [1] [2]
Primary Biological Target CAII (Competitive Inhibitor) [2]
Storage (Powder) -20°C (3 years) or 4°C (2 years) [1]
GHS Signal Word Warning [4]

Optimized HPLC Method for Analysis

Here is a established reverse-phase (RP) HPLC method for analyzing this compound [3].

Parameter Specification
Analytical Column Newcrom R1 (low silanol activity)
Particle Size 3 µm particles available for UPLC
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatibility Replace Phosphoric Acid with Formic Acid
Method Scalability Scalable to preparative isolation of impurities

The following diagram illustrates the complete analytical workflow:

hplc_workflow start Start HPLC Analysis prep_sample Prepare Sample in Solvent start->prep_sample prep_mobile Prepare Mobile Phase start->prep_mobile inject Inject onto Newcrom R1 Column prep_sample->inject prep_mobile->inject separate Separation inject->separate detect Detection separate->detect Analyte Elution data Data Analysis detect->data

Troubleshooting HPLC Analysis

Problem: Poor Peak Shape (Tailing or Broadening)

  • Potential Cause 1: Strong interaction with active silanol sites on the column.
  • Solution: The Newcrom R1 column is specifically selected for its low silanol activity to mitigate this issue [3]. If using a different C18 column, consider adding a low concentration (e.g., 0.1%) of an amine modifier like triethylamine to the mobile phase to mask silanols.

Problem: Low Detection Sensitivity in MS

  • Potential Cause: Non-volatile phosphoric acid in the mobile phase is not MS-compatible.
  • Solution: Replace phosphoric acid with a volatile acid like formic acid for MS applications [3].

Problem: Low Solubility in Aqueous Buffers

  • Potential Cause: this compound has limited aqueous solubility.
  • Solution: Dissolve the compound first in DMSO, then dilute with the aqueous mobile phase. Ensure the final DMSO concentration is compatible with the HPLC system (typically <20%) [1].

Solubility and Stock Solution Preparation

This compound has high solubility in DMSO. For in vivo studies, specific formulations are required to achieve sufficient concentration. Below are two recommended protocols [1]:

solution_prep cluster_1 Formulation 1: SBE-β-CD in Saline cluster_2 Formulation 2: Corn Oil start Prepare Stock Solution step1 Weigh this compound start->step1 step2 Dissolve in DMSO (100 mg/mL) step1->step2 branch Choose Formulation step2->branch f1_step1 Add 100 µL DMSO stock to 900 µL 20% SBE-β-CD in Saline branch->f1_step1 For aqueous stability f2_step1 Add 100 µL DMSO stock to 900 µL Corn Oil branch->f2_step1 For long-term studies > half month f1_step2 Mix evenly until clear f1_step1->f1_step2 f2_step2 Mix evenly until clear f2_step1->f2_step2

> Note on Formulations: > - Formulation 1 (SBE-β-CD) is generally preferred for better aqueous compatibility. > - Formulation 2 (Corn Oil) should be carefully considered for long-term dosing studies exceeding half a month [1]. > - Always prepare fresh in vivo formulations on the day of use for optimal results [1].

Frequently Asked Questions

Q1: What is the primary biological target and significance of this compound? A1: this compound is a strong competitive inhibitor of Carbonic Anhydrase II (CAII). This enzyme is a research target in various conditions, including epilepsy and cervical cancer, making this compound a useful pharmacological tool for studying CAII's role [2].

Q2: How should I store this compound and its solutions to ensure stability? A2:

  • Powder: Store at -20°C for long-term stability (3 years) or at 4°C for shorter periods (2 years) [1].
  • Stock Solution in DMSO: Store at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles by aliquoting [2].
  • In vivo Working Solution: Prepare freshly and use on the same day [1].

Q3: Are there any specific safety concerns when handling this compound? A3: The GHS signal word is "Warning," with hazard statements indicating it may cause skin and eye irritation (H315, H319) or specific organ toxicity upon exposure (H335). Always refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [4].

References

Sample Data and Protocol Structure

Author: Smolecule Technical Support Team. Date: February 2026

Since quantitative data on Carzenide was limited in the search results, the table below illustrates how inhibitory concentration (IC50) data for a similar CAII inhibitor, Benzthiazide, can be presented [1]. This format can be adapted for this compound as your own data becomes available.

Table 1: Example of Structured Quantitative Data for a CAII Inhibitor

Compound Name Target Enzyme Inhibition Constant (Ki) Experimental Context Citation
Benzthiazide Carbonic Anhydrase 9 (CA9) 8.0 nM Proliferation suppression of cancer cells under hypoxia [1]
Benzthiazide Carbonic Anhydrase 2 (CA2) 8.8 nM Proliferation suppression of cancer cells under hypoxia [1]
Benzthiazide Carbonic Anhydrase 1 (CA1) 10 nM Proliferation suppression of cancer cells under hypoxia [1]

Example Experimental Workflow

For a CAII inhibitor like this compound, a core experiment involves treating cells and assessing the effect. The diagram below outlines a general workflow for such an experiment, which you can modify for your specific needs.

G Start Seed HeLa Cells A Pretreat with This compound (e.g., 100 µM, 2h) Start->A B Apply Fluorescent Probe (FMRs-CA) A->B C Measure Fluorescence Signal B->C End Analyze CAII Inhibition C->End

Sample Workflow for Cellular CAII Inhibition Assay

This workflow is based on a general research approach where a compound is applied to cells before introducing a fluorescent probe to measure enzymatic activity [2].

Sample FAQ & Troubleshooting Section

Here are examples of how to structure FAQs and troubleshooting guides for your technical support center.

Frequently Asked Questions

  • Q: What is the solubility of this compound in DMSO?
    • A: this compound is soluble in DMSO at approximately 100 mg/mL (497.02 mM). Note that hygroscopic DMSO can impact solubility, so it is recommended to use newly opened solvent [2].
  • Q: Can this compound be used for in vivo research?
    • A: Yes, based on its properties as a CAII inhibitor and its use as a metabolite of Mafenide, it can be formulated for in vivo studies. For example, one method involves preparing a solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2] [1].

Troubleshooting Guide

  • Problem: Low inhibitory effect in cellular assays.
    • Potential Cause: Insufficient pretreatment time for the inhibitor to interact with the target enzyme.
    • Solution: Consider extending the pretreatment time with this compound beyond 2 hours, ensuring cell viability is not compromised [2].
  • Problem: Precipitation of this compound in the stock solution.
    • Potential Cause: The DMSO used may be old or have absorbed moisture, or the solution was not properly mixed.
    • Solution: Use newly opened, anhydrous DMSO. Gently warm the solution and use sonication to aid dissolution [2].

References

Carzenide (4-Sulfamoylbenzoic acid) Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide is a benzenesulfonamide derivative that functions as a strong, competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. It is also identified as the primary circulating metabolite of the drug Mafenide in plasma and is used in research concerning epilepsy and cervical cancer [1].

  • CAS No.: 138-41-0 [1] [2]
  • Molecular Formula: C7H7NO4S [1] [2]
  • Molecular Weight: 201.20 g/mol [1] [2]
  • SMILES: O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 [1] [2]

Key Physicochemical & Pharmacokinetic Data

The table below summarizes quantitative data crucial for planning your experiments, including solubility, druglikeness properties, and pharmacokinetic predictions [2].

Property Category Parameter Value / Prediction
Physicochemical Properties Topological Polar Surface Area (TPSA) 105.84 Ų [2]
Number of Hydrogen Bond Donors 2 [2]
Number of Hydrogen Bond Acceptors 5 [2]
Consensus Log P (Lipophilicity) 0.22 [2]
Water Solubility Log S (ESOL) -1.61 [2]
Solubility (ESOL) 4.92 mg/mL; 0.0244 mol/L [2]
Solubility Class Very soluble [2]
Pharmacokinetics GI Absorption High [2]
BBB Permeant No [2]
P-gp Substrate No [2]
CYP Inhibitor (1A2, 2C9, 2C19, 2D6, 3A4) No [2]
Skin Permeation (Log Kp) -7.17 cm/s [2]
Druglikeness Lipinski's Rule Yes; 0 violations [2]

Experimental Handling & Protocols

Reconstitution and Storage
  • Solubility: this compound is soluble in DMSO. A typical stock solution concentration is 100 mg/mL in DMSO [1].
  • Storage of Stock Solution:
    • -80°C: 2 years
    • -20°C: 1 year [1]
  • Storage of Solid Form:
    • -20°C: 3 years
    • 4°C: 2 years [1]
In Vitro CAII Inhibition Assay

This is a core activity of this compound. While a specific protocol for this compound itself was not detailed, the methodology is standard for evaluating sulfonamide-based CA inhibitors [3] [4].

  • Principle: The assay measures the inhibition of CO₂ hydration activity by CAII using a stopped-flow instrument [4].
  • Enzyme Preparation: Purified human CAII (hCA II) is reconstituted in a suitable buffer.
  • Inhibitor Preparation: Prepare a dilution series of this compound in assay buffer. Due to its solubility in DMSO, ensure the final concentration of DMSO in the assay is constant and low (e.g., ≤1%) to avoid solvent effects.
  • Assay Execution: Pre-incubate the enzyme with the inhibitor for a set period. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer in the stopped-flow apparatus. The change in pH, often monitored with a indicator like phenol red, is measured kinetically.
  • Data Analysis: The inhibition constant (Kᵢ) is determined from the dose-dependent decrease in enzymatic activity. This compound has been shown to render a fluorescence signal negligible in HeLa cells at 100 μM, indicating potent cellular activity [1].

Frequently Asked Questions

Based on the available data, here are answers to potential technical questions.

Q1: What is the primary mechanism of action of this compound? this compound acts as a strong competitive inhibitor of Carbonic Anhydrase II (CAII) [1]. It binds to the active site of the enzyme, which contains a zinc ion, thereby inhibiting its catalytic activity in hydrating carbon dioxide [3] [4].

Q2: How should I store this compound to ensure its stability? For long-term stability:

  • Solid powder: Store at -20°C, where it is stable for at least 3 years [1].
  • Stock solutions in DMSO: Store at -80°C for up to 2 years or -20°C for 1 year. Always use newly opened, anhydrous DMSO to prepare stock solutions, as the compound is hygroscopic [1].

Q3: The solubility of my this compound solution seems low. What can I do? this compound has good solubility in DMSO (up to 100 mg/mL). If you encounter issues:

  • Ensure you are using fresh, dry DMSO.
  • Brief sonication can help dissolve the compound completely [1].
  • The calculated water solubility is about 4.92 mg/mL, which is sufficient for many biological assays. For aqueous buffers, you may need to first prepare a DMSO stock and then dilute it, keeping the final DMSO concentration compatible with your experimental system [2].

Q4: Can this compound be used in cell-based assays? Yes. Research indicates that pretreatment with 100 μM this compound for 2 hours was effective in HeLa cells, significantly reducing a CA-associated fluorescence signal [1]. Always determine the optimal concentration and treatment time for your specific cell line and assay conditions.

Experimental Workflow & Mechanism of Action

The following diagram illustrates the logical workflow for a typical in vitro experiment to assess CAII inhibition, from compound preparation to data analysis.

This compound CAII Inhibition Assay Workflow Start Start Experiment Prep Prepare this compound Stock (100 mg/mL in DMSO) Start->Prep Dilute Dilute in Assay Buffer Keep [DMSO] constant Prep->Dilute PreInc Pre-incubate This compound + CAII Enzyme Dilute->PreInc Initiate Initiate Reaction (Rapid mixing with CO₂) PreInc->Initiate Measure Measure Kinetics (Stopped-flow apparatus) Initiate->Measure Analyze Analyze Data Calculate Inhibition Constant (Kᵢ) Measure->Analyze End End Analyze->End

References

Carzenide Fundamental Properties and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological information available for Carzenide, which is also known as 4-Sulfamoylbenzoic acid.

Property Description
CAS Number 138-41-0 [1] [2] [3]
Molecular Formula C7H7NO4S [1] [2] [3]
Molecular Weight 201.20 g/mol [1] [2] [3]
Purity ≥98% [1] / 99.45% [4] (Varies by supplier)
Appearance White to off-white solid powder [1] [3]
Melting Point 285-295 °C [1] [3]
Primary Role Organic synthesis intermediate; Metabolite of Mafenide [1] [4]
Key Biological Activity Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [4]
Research Applications Used in research on epilepsy and cervical cancer [4]
Solubility (DMSO) ~100 mg/mL (497.02 mM) [1] [4]

Experimental Context and Research Background

While detailed protocols for this compound itself are not provided in the search results, here is context on its known activity and the general experimental approach for its target.

  • Mechanism of Action: this compound is identified as a strong competitive inhibitor of Carbonic Anhydrase II (CAII) [4]. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide, a process crucial for regulating pH and metabolic functions in cells [5].
  • Research Use Case: One cited study used this compound (100 μM; 2-hour pretreatment) to effectively block the fluorescence signal from a CA-sensitive probe in HeLa cells, confirming its cellular activity as a CA inhibitor [4].

The following diagram illustrates the fundamental catalytic reaction of the carbonic anhydrase enzyme, which this compound inhibits, and its biological consequence.

G CO2_H2O CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (CA) (Zinc Metalloenzyme) CO2_H2O->CA_Enzyme Catalysis HCO3_H HCO₃⁻ + H⁺ CA_Enzyme->HCO3_H Acidic_Microenv Acidic Microenvironment HCO3_H->Acidic_Microenv Cancer_Pathway Promotes Cancer Cell Survival & Invasion Acidic_Microenv->Cancer_Pathway e.g., in hypoxic tumors Inhibitor This compound Inhibition Inhibitor->CA_Enzyme Blocks Active Site

Limitations for a Comparative Guide

A comprehensive comparative guide requires more detailed data. The current search results lack:

  • Direct Comparative Data: No head-to-head experimental data comparing this compound's potency (e.g., IC50/Ki values), selectivity, or efficacy against other carbonic anhydrase inhibitors like Acetazolamide or SLC-0111 [5].
  • Detailed Experimental Protocols: Specific methodologies for key experiments such as enzymatic inhibition assays, cell viability assays (MTT/XTT), or apoptosis detection (e.g., caspase-3 cleavage) using this compound are not provided.
  • Broader Alternative Analysis: Information on other sulfonamide-based inhibitors, their structures, and relative performance is mentioned in the context of ongoing research [6] [5] but not directly compared with this compound.

References

Carzenide versus alternative compounds

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Carzenide

The table below summarizes the key information available for this compound.

Attribute Description
Chemical Name 4-Sulfamoylbenzoic Acid [1] [2]
CAS Registry Number 138-41-0 [1]
Molecular Formula C₇H₇NO₄S [1] [2]
Mechanism of Action Competitive inhibitor of Carbonic Anhydrase II (CAII) [2]
Known Biological Activities Diuretic properties; research applications in epilepsy and cervical cancer [1] [2]
Status Major circulating metabolite of the drug Mafenide [2]

The Modern Landscape for Identifying Alternatives

The search for new therapeutic compounds has evolved significantly. While this compound was identified through traditional methods, current research focuses on two dominant approaches for discovering and evaluating alternative compounds.

Approach 1: Targeting Key Signaling Pathways

A prominent strategy in modern drug discovery involves targeting specific signaling pathways that are critical for disease progression. The JAK/STAT signaling pathway is one such target, especially in cancers like glioblastoma, due to its role in cell replication, anti-apoptosis, and immune suppression [3].

Research explores various natural product classes as JAK/STAT inhibitors, which can serve as alternatives to synthetic molecules [3]:

  • Phenolics/Polyphenols: e.g., Resveratrol, Curcumin (inhibit JAK1, JAK2, STAT3)
  • Steroids: e.g., Diosgenin, Guggulsterone (inhibit JAK1/JAK2 and STAT3 DNA binding)
  • Terpenoids: e.g., Cucurbitacin, Andrographolide (inhibit JAK1, JAK2, STAT3, STAT5)

The following diagram illustrates how these natural products exert their inhibitory effects on the JAK/STAT pathway, a common target for alternative compounds.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Dimerization Dimerization STAT->Dimerization Nucleus Nucleus Dimerization->Nucleus GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription Inhibitors Natural Product Inhibitors (e.g., Resveratrol, Curcumin) Inhibitors->JAK Inhibitors->STAT Inhibitors->Dimerization

Approach 2: AI-Driven Drug Repurposing

A powerful contemporary method for finding alternative uses for existing drugs is Artificial Intelligence (AI)-driven drug repurposing. This approach uses deep learning models to efficiently screen libraries of FDA-approved drugs against new disease targets, dramatically accelerating discovery [4] [5].

A recent study successfully used this method to identify the anticancer drug Vismodegib as a novel COX-2 inhibitor. The workflow, which can be applied to find alternatives for any target, is summarized below [4]:

G Data 1. Acquire Target Data (Active/Decoy compounds from DUD-E) Model 2. Train Deep Learning Model (Graph Convolutional Network) Data->Model Screen 3. Virtual Screening (Predict activity of FDA-approved drugs) Model->Screen Dock 4. Molecular Docking (Validate candidate binding) Screen->Dock Validate 5. Experimental Validation (Cell culture studies) Dock->Validate

How to Proceed with Your Comparison

To create the objective comparison guide you are looking for, I suggest the following steps:

  • Define the Therapeutic Context: The value of a compound is always relative to a specific goal. To find direct alternatives, first define the primary objective, such as "inhibiting CAII for a specific condition" or "targeting the JAK/STAT pathway in glioblastoma."
  • Consult Specialized Databases: With a clear target, you can use specialized resources like the DUD-E database (as used in the AI study [4]) or medicinal chemistry databases to find a list of compounds known to act on your target of interest.
  • Extract Comparative Data: Once you have a list of alternative compounds, you can search scientific literature for head-to-head studies or compile data from individual papers on their IC50 values (potency), selectivity, and other relevant experimental results.

References

Carzenide performance validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Carzenide

The table below summarizes the fundamental chemical and application data available for this compound. This information comes from chemical suppliers and a market analysis report [1] [2] [3].

Property Description
CAS Number 138-41-0 [1] [2]
Molecular Formula C7H7NO4S [1] [2]
Molecular Weight 201.2 g/mol [1] [2]
Synonyms 4-Sulfamoylbenzoic acid [1] [2]
LogP 0.5 (Estimated) [1]
Bioactivity & Applications Organic synthetic intermediate; used in drug synthesis; has antispasmodic properties and is used in studies of dysmenorrhea in women [2].
Analytical Method Can be analyzed by reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and phosphoric acid [1].

Gaps in Performance Validation Data

A comprehensive comparison guide requires specific types of data that are currently unavailable in the search results.

  • No Direct Alternatives for Comparison: The search did not identify other specific compounds being compared directly against this compound. The market analysis mentions its use in pharmaceuticals and agrochemicals but provides no head-to-head experimental data with competing molecules [3].
  • Lack of Detailed Experimental Protocols: While one source mentions an HPLC analysis method, it lacks the granular detail required for protocol replication, such as column dimensions, temperature, exact mobile phase ratios, and flow rates [1].
  • No Quantitative Performance Data: The search yielded no quantitative data on efficacy (e.g., IC50 values), potency, toxicity, or stability that would be essential for a meaningful performance comparison.

A Framework for Your Experimental Workflow

To aid in your research, here is a generalized experimental workflow for validating a compound like this compound. You can adapt this diagram with specific details as you gather more information.

Start Start: Compound Validation A Chemical Characterization Start->A B Purity Analysis A->B e.g., HPLC, NMR C Bioactivity Assays B->C e.g., In vitro models D Performance Comparison C->D vs. Alternative Compounds End Report Conclusions D->End

Diagram 1: A generalized workflow for compound validation. This flowchart outlines key stages in testing a compound like this compound, from basic chemical characterization to final reporting [1] [2].

References

Carzenide validation protocols

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Overview

This compound, also known as 4-Sulfamoylbenzoic acid, is a sulfonamide compound that functions as a strong competitive inhibitor of carbonic anhydrase II (CAII) [1]. It is also noted as the major circulating metabolite of the drug Mafenide and has research applications in areas like epilepsy and cervical cancer [1].

The table below summarizes its core physicochemical and biological data:

Property Description
CAS Number 138-41-0 [2] [1]
Molecular Formula C₇H₇NO₄S [2]
Molecular Weight 201.20 g/mol [2] [1]
Purity ≥98% [2] / 99.45% [1]
Primary Biological Target Carbonic anhydrase II (CAII) [1]
Inhibitory Mode Competitive [1]
Solubility (DMSO) ~100 mg/mL (~497.02 mM) [2]

Suggested Validation Protocol Framework

Since explicit validation protocols for this compound are not available in the public domain, you can build one using established practices for biochemical inhibitors. The framework below outlines critical experiments, with this compound's known properties informing the specific parameters.

G Start Start: this compound Validation P1 Identity & Purity Analysis Start->P1 P2 Functional Activity Assay P1->P2 S1_1 HPLC / LC-MS (CAS# 138-41-0) P1->S1_1 S1_2 NMR Spectroscopy P1->S1_2 S1_3 Melting Point (285-295 °C) P3 Cellular Activity Assessment P2->P3 S2_1 Stopped-Flow CO₂ Hydrase Assay P2->S2_1 S2_2 Determine Inhibition Constant (Kᵢ) P2->S2_2 S2_3 Confirm Mechanism (Competitive Inhibitor) P4 Data Consolidation & Report P3->P4 S3_1 Cell Viability Assay (e.g., HeLa Cells) P3->S3_1 S3_2 Target Engagement (Fluorescent Probes) P3->S3_2 End Validation Complete P4->End

Identity and Purity Analysis

This step confirms the compound's chemical structure and quality.

  • Experimental Method:
    • HPLC/LC-MS: Use high-performance liquid chromatography or liquid chromatography-mass spectrometry to confirm chemical identity (CAS 138-41-0) and assess purity against the supplier's certificate of analysis (≥98%) [2].
    • NMR Spectroscopy: Confirm molecular structure and identity by matching hydrogen and carbon spectra against known standards [2].
    • Melting Point Determination: Verify identity and purity by confirming the melting point falls within the documented range of 285-295 °C [2].
Functional Activity Assay

This measures the compound's ability to inhibit its target enzyme, CAII.

  • Experimental Method: Stopped-Flow CO₂ Hydrase Assay [3].
  • Detailed Protocol:
    • Prepare Solutions: Dilute the human CAII enzyme in an appropriate buffer (e.g., HEPES or Tris, pH ~7.5). Prepare a CO₂-saturated water solution.
    • Prepare Inhibitor: Make a stock solution of this compound in DMSO at a high concentration (e.g., 25 mg/mL) [2] and then serially dilute it in the assay buffer. Include a vehicle control (DMSO only).
    • Run Assay: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.
    • Measure Activity: Monitor the change in pH (or using a pH-sensitive dye) associated with the hydration of CO₂. The initial rate of the reaction is measured.
    • Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the inhibition constant (Kᵢ) by fitting the data to an appropriate model for enzyme inhibition, confirming its competitive nature [1].
Cellular Activity Assessment

This validates that this compound is active in a biologically relevant cell system.

  • Experimental Method: Pretreatment and Fluorescent Probe Assay in HeLa Cells [1].
  • Detailed Protocol:
    • Cell Culture: Maintain HeLa cells (or another relevant cell line) under standard conditions.
    • Compound Treatment: Pretreat cells with this compound (e.g., at 100 µM for 2 hours) [1].
    • Probe Application: Introduce a fluorescent carbonic anhydrase probe (e.g., FMRs-CA).
    • Measurement: Use fluorescence microscopy or a plate reader to quantify the signal. A successful inhibitor will bind to CAII in the cells, making it unavailable for the probe and resulting in a negligible fluorescence signal compared to untreated controls [1].

Comparative Performance Data

While specific side-by-side data for this compound is limited, it can be contextually compared with other sulfonamide-based carbonic anhydrase inhibitors (CAIs) from recent research. The table below shows that newer, purpose-designed CAIs often achieve greater potency and selectivity.

Compound Target Inhibitory Activity (Kᵢ) Key Characteristics
This compound CAII "Strong inhibitor" [1] (Specific Kᵢ not listed) Well-characterized metabolite; used as a foundational CAII inhibitor in research [1].
Compound 19 [3] CAII 3.9 nM [3] A benzylaminoethylureido-tailed benzenesulfonamide; represents modern, highly potent designs.
Compound 24 [3] CAII 5.3 nM [3] Another tailed sulfonamide; demonstrates high potency achievable with structural optimization.
Acetazolamide (AAZ) [3] CAII 12.1 nM [3] A classic, clinically used CAI; serves as a common benchmark in inhibitor studies.

The following diagram illustrates the mechanism of action that is common to sulfonamide inhibitors like this compound, which can be used to contextualize its biological activity.

G A Zn²⁺ Ion in CAII Active Site B Native Hydroxide Ligand A->B  Coordination D Catalytic Activity B->D  Enables C Sulfonamide Group (-S(=O)₂NH₂) C->A  Displaces E Inhibition of CO₂ Hydration C->E  Causes

References

Available Chemical & Commercial Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the basic information available for Carzenide, which is primarily useful for compound identification and procurement.

Property Value / Description
IUPAC Name 4-Sulfamoylbenzoic acid [1] [2]
CAS Number 138-41-0 [1] [2]
Molecular Formula C(_7)H(_7)NO(_4)S [1] [2]
Molecular Weight 201.20 g/mol [1] [2]
SMILES NS(=O)(=O)C1=CC=C(C=C1)C(O)=O [1] [2]
Therapeutic Class Carbonic Anhydrase Inhibitor (based on benzenesulfonamide scaffold) [3]
Reported Bioactivity Antispasmodic; studied for dysmenorrhea [1]
Predicted GI Absorption High [2]
Predicted BBB Permeation No [2]

The Competitive Landscape of CA Inhibitors

This compound belongs to the benzenesulfonamide class of carbonic anhydrase (CA) inhibitors [3]. While direct data on this compound is scarce, recent research focuses on developing novel derivatives for enhanced potency and selectivity.

  • Key Design Strategy: The dominant approach is the "tail strategy", which involves attaching specific chemical groups to the benzenesulfonamide core to improve interaction with the enzyme's active site [3]. A more advanced "dual-tail" strategy is also being explored to further boost binding affinity and selectivity for target isoforms like CA IX and XII [3].
  • Lead Compound Context: SLC-0111 is a prominent benzenesulfonamide-based CA inhibitor that has progressed to Phase II clinical trials for metastatic pancreatic ductal adenocarcinoma, highlighting the therapeutic potential of this drug class [3].
  • Commonly Used Standards: In experimental studies, new benzenesulfonamide derivatives are typically benchmarked against standard inhibitors. The most common one is Acetazolamide (AAZ), a classic, clinically used CA inhibitor [3].

Experimental Pathways for Comparison

For a meaningful competitive analysis, experimental data is crucial. The diagram below outlines the standard workflow for evaluating carbonic anhydrase inhibitors, which you can use as a framework for designing studies or comparing literature.

Start Start: CA Inhibitor Evaluation Step1 In Vitro CA Enzyme Inhibition Start->Step1 Step2 Cell-Based Anticancer Activity Step1->Step2 Step4 Molecular Docking Studies Step1->Step4 Step3 In Vivo Pharmacokinetics (PK) Step2->Step3 Step4->Step3

The following table details the standard methodologies for each stage in the evaluation workflow.

Stage Key Assays & Measurements Typical Data Output

| In Vitro CA Inhibition [3] | - Stopped-flow CO(_2) hydrase assay

  • Testing against isoforms (e.g., hCA I, II, IX, XII) | Inhibition constant (K(_i), nM); Lower K(_i) indicates higher potency. | | Cell-Based Anticancer Activity [3] | - Screening against NCI-60 human tumor cell line panel
  • Measurement of cell growth inhibition | Growth percentage (%); IC({50}) (concentration for 50% growth inhibition). | | In Vivo Pharmacokinetics [3] | - Plasma concentration analysis over time (e.g., UPLC-MS/MS) in animal models (e.g., rats) | Maximum concentration (C({max})), Time to C({max}) (T({max})), Area Under the Curve (AUC), Half-life (t(_{1/2})). | | Molecular Docking [3] | - Computational simulation of compound binding into the active site of target CA isoforms. | Binding orientation, interaction types (e.g., hydrogen bonds, hydrophobic), and predicted binding affinity. |

References

Carzenide Basic Information and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide (CAS 138-41-0), also known as 4-Sulfamoylbenzoic Acid, is a chemical compound with diuretic properties and acts as a carbonic anhydrase inhibitor [1].

The table below summarizes its basic identity and key chemical properties:

Property Description
CAS Number 138-41-0 [1]
Molecular Formula C7H7NO4S [1]
Molecular Weight 201.2 g/mol [1]
Appearance White powder [1]
Melting Point 285-295 °C [1]
Water Solubility 453 mg/L (at 25 ºC) [1]
Primary Applications Diuretic; Carbonic anhydrase inhibitor; Reagent in synthesis of anticonvulsant agents [1]

Experimental Characterization Workflow

The following diagram outlines a general workflow for characterizing a compound like this compound, integrating common techniques used for verification in pharmaceutical development.

G Start Sample Preparation (White Powder) A Purity Analysis (HPLC, TLC) Start->A Ensures sample homogeneity B Structural Elucidation (NMR, MS, IR) A->B Confirms molecular structure C Physical Properties (Melting Point, Solubility) B->C Characterizes bulk material D Functional Assay (Carbonic Anhydrase Inhibition) C->D Validates biological function End Data Integration & Verification Report D->End All data must be consistent

General Workflow for Compound Characterization

This workflow suggests a multi-technique approach for a comprehensive analysis [1]:

  • Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are first used to confirm the sample's purity.
  • Structural Elucidation: Spectroscopic methods are employed to confirm the chemical structure. Nuclear Magnetic Resonance (NMR) identifies carbon and hydrogen environments, Mass Spectrometry (MS) confirms molecular weight, and Infrared (IR) spectroscopy identifies functional groups.
  • Physical Property Verification: Measuring physical constants like melting point and solubility provides a direct comparison against known literature values for the compound [1].
  • Functional Assay: For a biologically active compound like this compound, an enzymatic assay (e.g., a stopped-flow CO2 hydrase assay) is crucial to confirm its activity as a carbonic anhydrase inhibitor [1] [2].

References

Carzenide Profile and Comparison Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key available data for Carzenide, which can be used as a basis for comparison with other compounds.

Property Details for this compound (4-Sulfamoylbenzoic acid)
CAS No. 138-41-0 [1] [2] [3]
Molecular Formula C₇H₇NO₄S [1] [2] [3]
Molecular Weight 201.20 g/mol [1] [3]
Synonyms 4-Sulfamoylbenzoic acid [1] [2] [3]
IUPAC Name 4-Sulfamoylbenzoic acid [1]
SMILES O=C(O)C1=CC=C(S(N)(=O)=O)C=C1 [1] [2]
Biological Activity Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [1].
Research Applications Used in research of epilepsy and cervical cancer [1]; has antispasmodic properties and is used in studies of dysmenorrhea in women [2].
Solubility DMSO: 100 mg/mL (497.02 mM) [1]. Ethanol: 12 mg/mL (59.64 mM) [2]. H₂O: <1 mg/mL (insoluble or slightly soluble) [2].
XLogP3 0.5 (indicates hydrophilic nature) [3]

| Pharmacokinetic Prediction (BOILED-Egg) | GI Absorption: High [3] BBB Permeant: No [3] |

Experimental Data and Protocols

While full experimental protocols are not detailed in the available sources, the following methodological information can guide your research design.

  • In Vitro Enzyme Inhibition [1]:

    • Core Method: this compound was characterized as a strong competitive inhibitor of Carbonic Anhydrase II (CAII). The specific assay conditions (e.g., enzyme concentration, substrate, buffer pH) are not provided in the search results.
    • Application in Cell Studies: In HeLa cell research, a pretreatment of 100 μM this compound for 2 hours was used to effectively negate the fluorescence signal induced by a fluorescent probe (FMRs-CA), confirming target engagement in a cellular context [1].
  • Key Property Calculations [3]:

    • Lipophilicity: Consensus Log Pₒ/𝅘𝅥𝅮w values from five different computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) range from -0.62 to 1.11, with a consensus of 0.22 [3].
    • Water Solubility: Calculated Log S values range from -2.29 to -1.34, classifying it as soluble to very soluble. The ESOL method predicts a solubility of 4.92 mg/mL [3].
    • Druglikeness: The compound complies with Lipinski's Rule of Five (also known as the Pfizer's filter), with zero violations, indicating it has properties typically associated with orally active drugs [3].

Mechanism and Workflow Visualization

The following diagrams, created with Graphviz using your specified color palette, illustrate this compound's mechanism and a potential experimental workflow.

Mechanism of Carbonic Anhydrase II Inhibition by this compound

This diagram illustrates the proposed competitive inhibition of CAII by this compound.

carzenide_mechanism A Substrate B Carbonic Anhydrase II (CAII) A->B Binds C Reaction Product B->C Catalyzes E CAII - this compound Complex B->E Forms D This compound D->B Competitively Inhibits

Figure 1: Proposed mechanism of this compound as a competitive CAII inhibitor.
Experimental Workflow for CAII Inhibitor Profiling

This workflow outlines key experiments for profiling this compound against standard CA inhibitors.

experimental_workflow Start Start: Compound Procurement A In Vitro Enzyme Assay Start->A D Physicochemical Analysis Start->D B Cellular Activity Study A->B C Selectivity Profiling B->C E Data Analysis & Comparison C->E D->E

Figure 2: Proposed workflow for profiling and comparing CA inhibitors.

References

Carzenide validation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Carzenide

This compound, also known as 4-Sulfamoylbenzoic acid, is a carbonic anhydrase inhibitor with diuretic properties [1]. Its basic chemical and physical characteristics are summarized below:

Property Value
CAS Number 138-41-0 [2] [1]
Molecular Formula C₇H₇NO₄S [2] [1] [3]
Molecular Weight 201.20 g/mol [2] [1] [3]
Melting Point 285 - 295 °C (lit.) [1] [4]
Appearance White to off-white solid powder [1] [3] [4]
LogP 0.5 [2] [4]
Water Solubility 453 mg/L (25 ºC) [1]

Validation Techniques and Biological Activity

A primary validation technique for this compound is its analysis using High-Performance Liquid Chromatography (HPLC). Its main documented biological activity is the inhibition of the carbonic anhydrase II (CAII) enzyme.

HPLC Analysis Method

This method is used for separating and analyzing this compound, and can be scaled for preparative separation or pharmacokinetic studies [2].

Parameter Description
Application Separation of this compound [2]
HPLC Column Newcrom R1 (reverse-phase with low silanol activity) [2]
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid [2]
MS-Compatible Modification Replace phosphoric acid with formic acid [2]
Particle Sizes Smaller 3 µm particles available for fast UPLC applications [2]
Biological Validation & Mechanism of Action

This compound is identified as a strong competitive inhibitor of carbonic anhydrase II (CAII) [3]. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing roles in critical processes like pH regulation, electrolyte secretion, and tumorigenicity [5]. Inhibiting specific CA isoforms is a strategy for treating conditions like epilepsy, glaucoma, and certain cancers [6] [5].

The experimental workflow for validating this compound's activity involves several key stages, from initial analysis to cellular studies:

carzenide_validation HPLC HPLC Analysis CAII CAII Enzymatic Assay HPLC->CAII Identity/Purity Confirmation Cellular Cellular Studies CAII->Cellular KI Determination Data Data Analysis Cellular->Data Biological Activity Data->HPLC Method Validation

For the Carbonic Anhydrase Inhibition Assay, the standard methodology is the stopped-flow CO₂ hydrase assay [6]. This experiment measures the enzyme's catalytic activity by monitoring the change in absorbance or pH associated with the CO₂ hydration reaction in the presence of the inhibitor.

  • Procedure: The enzyme is pre-incubated with different concentrations of this compound. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer. The initial rate of the reaction is measured for each inhibitor concentration [6].
  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the data, typically obtained from three independent assays. This value represents the concentration of inhibitor required to reduce enzyme activity by half, with lower Kᵢ values indicating more potent inhibition [6].

References

Carzenide (4-Sulfamoylbenzoic acid) Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified characteristics of Carzenide from the search results.

Property Description
CAS Number 138-41-0 [1] [2]
IUPAC Name 4-Sulfamoylbenzoic acid [1] [2]
Molecular Formula C7H7NO4S [1] [2]
Molecular Weight 201.20 g/mol [1] [2]
Biological Activity Strong, competitive Carbonic Anhydrase II (CAII) inhibitor [1]
Research Applications Studied in research contexts for epilepsy and cervical cancer [1]
Metabolic Note Major circulating metabolite of the drug Mafenide [1]

Experimental Data and Research Context

The search results provided information on this compound's properties and one general experimental approach, but not direct comparative studies.

  • In Vitro Experimental Mention: One source notes that in a cell-based study, this compound (at 100 μM; with 2 hours of pretreatment) was used to negate a fluorescence signal in HeLa cells (a cervical cancer cell line), which was part of a method to validate a cellular assay [1]. However, this result is presented as a methodological control rather than a comparative efficacy measurement.
  • Proposed Workflow for Comparison: A publication on a different drug (Vismodegib) details a robust methodology for identifying and validating enzyme inhibitors that could serve as a template for comparing this compound with other CAII inhibitors [3]. The workflow integrates deep learning prediction, molecular docking, and experimental validation in cell culture studies.

The following diagram illustrates this potential comparative analysis workflow:

Start Start: Identify Target (e.g., CAII) Step1 1. In Silico Screening (Deep Learning Model) Start->Step1 Step2 2. Molecular Docking (Predict binding affinity & pose to target) Step1->Step2  Select top candidates Step3 3. In Vitro Assay (e.g., Cell culture study to measure IC50) Step2->Step3  Prioritize compounds Step4 4. Data Analysis (Compare potency & efficacy across compounds) Step3->Step4  Collect experimental data

Current Information Limitations

A comprehensive "Comparison Guide" on relative effectiveness cannot be created at this time due to gaps in the search results:

  • No Direct Comparative Data: The search did not find studies that directly pit this compound against other Carbonic Anhydrase inhibitors (e.g., Acetazolamide) with quantitative measures of relative potency (IC50), efficacy, or selectivity.
  • Lack of Broader Context: Information on key parameters for a fair comparison—such as isoform selectivity against other CA enzymes, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and in vivo toxicity data—is absent from the results.

References

Carzenide comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Carzenide Basic Information

The table below summarizes the available data on this compound, also known as 4-Sulfamoylbenzoic acid [1].

Property Description
CAS Number 138-41-0 [1]
Molecular Formula C7H7NO4S [1]
Molecular Weight 201.2 g/mol [1]
Alias 4-Sulfamoylbenzoic acid [1]
Purported Bioactivity Organic synthetic intermediate; has antispasmodic properties and is used in the study of dysmenorrhea in women [1].
Purity 98.12% (for the available batch) [1]
Price $31 for 1g; $48 for 1 mL x 10 mM (in DMSO) [1]

Visualizing a Research Workflow

Below is a diagram that outlines a general methodology for the comparative assessment of a compound like this compound, inspired by modern computational and experimental workflows described in the search results [2] [3].

G cluster_0 Data Collection cluster_1 Computational Analysis cluster_2 Wet-Lab Validation Start Compound of Interest (e.g., this compound) DataCollection Data Collection Phase Start->DataCollection NetAnalysis Network & Computational Analysis DataCollection->NetAnalysis ChemData Chemical & Structural Data BioActivity Bioactivity & Target Data LitReview Literature Review AltCompounds Identify Alternative Compounds ExpertValidation Experimental Validation NetAnalysis->ExpertValidation PPI Build PPI Network Centrality Calculate Centrality (e.g., Betweenness) Path Shortest Path Analysis Perturb Perturbation Modeling (e.g., NetPert) Result Comparative Assessment Output ExpertValidation->Result InVitro In Vitro Assays Synergy Drug Combination Tests Phenotype Phenotypic Screening (e.g., Metastasis)

References

×

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.00957888 Da

Monoisotopic Mass

201.00957888 Da

Heavy Atom Count

13

LogP

0.5 (LogP)

UNII

30Z5HQB5A4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000112 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

138-41-0

Wikipedia

Carzenide

General Manufacturing Information

Benzoic acid, 4-(aminosulfonyl)-: ACTIVE

Dates

Last modified: 09-13-2023
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology
Takaoka et al. Self-assembling nano-probes displaying off/on 19F NMR signal for protein detection and imaging. Nature Chemistry, doi: 10.1038/nchem.365, published online 23 September 2009 http://www.nature.com/naturechemistry

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